molecular formula C7H8ClNO B1610713 2-Chloro-3-ethoxypyridine CAS No. 63756-58-1

2-Chloro-3-ethoxypyridine

Cat. No.: B1610713
CAS No.: 63756-58-1
M. Wt: 157.6 g/mol
InChI Key: VJDYDIGWWLACKF-UHFFFAOYSA-N
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Description

2-Chloro-3-ethoxypyridine is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDYDIGWWLACKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485195
Record name 2-chloro-3-ethoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63756-58-1
Record name 2-chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Chloro-3-ethoxypyridine via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for the synthesis of 2-Chloro-3-ethoxypyridine from 2-chloropyridin-3-ol. The proposed methodology is centered on the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1] This guide will elaborate on the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss critical process parameters, and outline methods for purification and characterization. The content is designed for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this specific synthesis. 2-Chloro-3-hydroxypyridine is a valuable intermediate in the synthesis of various pharmaceutical and herbicidal compounds.[2][3] Its conversion to alkoxy derivatives like this compound further expands its utility as a versatile building block in medicinal chemistry.

Introduction and Synthetic Strategy

The O-alkylation of hydroxylated pyridine rings is a fundamental transformation in organic synthesis, enabling the modification of molecular properties such as solubility, lipophilicity, and metabolic stability. The target molecule, this compound, is an valuable derivative of 2-chloropyridin-3-ol (also known as 2-chloro-3-pyridinol). The presence of the chloro-substituent and the pyridine nitrogen makes the hydroxyl group moderately acidic, facilitating its conversion to a potent nucleophile under basic conditions.

The chosen synthetic strategy is the Williamson ether synthesis . This classic yet highly effective method involves two primary steps:

  • Deprotonation: The hydroxyl group of 2-chloropyridin-3-ol is deprotonated by a suitable base to form a pyridinolate anion.

  • Nucleophilic Substitution (SN2): The resulting pyridinolate acts as a nucleophile, attacking an ethylating agent (e.g., iodoethane or bromoethane) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[1][4]

This approach is favored due to its reliability, broad scope, and the commercial availability of the required reagents.[1] The SN2 mechanism ensures a clean reaction with predictable stereochemistry if applicable, and generally provides good yields when primary alkyl halides are used as the electrophile.[4][5]

Reaction Mechanism

The synthesis proceeds via a standard SN2 mechanism as detailed below.

Step 1: Deprotonation of 2-chloropyridin-3-ol A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the hydroxyl group of 2-chloropyridin-3-ol. This generates a sodium 2-chloropyridin-3-olate intermediate and hydrogen gas.[5][6] The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete and irreversible deprotonation without competing side reactions.

Step 2: Nucleophilic Attack on the Ethylating Agent The electron-rich oxygen of the pyridinolate intermediate acts as a powerful nucleophile. It performs a backside attack on the electrophilic carbon of the ethylating agent (iodoethane).[1][4] This concerted step involves the simultaneous formation of the C-O ether bond and the cleavage of the carbon-iodine bond, leading to the formation of this compound and sodium iodide as a byproduct.

Below is a diagram illustrating the reaction mechanism.

Workflow A 1. Setup - Add 2-chloropyridin-3-ol & DMF to flask - Inert atmosphere (N₂) B 2. Deprotonation - Cool to 0 °C - Add NaH portion-wise A->B C 3. Alkylation - Cool to 0 °C - Add Iodoethane dropwise B->C D 4. Reaction Monitoring - Stir at RT for 12-18h - Monitor by TLC C->D E 5. Workup: Quench & Extract - Quench with sat. NH₄Cl - Extract with Diethyl Ether D->E F 6. Washing & Drying - Wash with H₂O and Brine - Dry with MgSO₄ E->F G 7. Purification - Concentrate in vacuo - Flash Column Chromatography F->G H 8. Characterization - Obtain NMR, MS, IR data - Assess purity G->H

References

Spectroscopic Data for 2-Chloro-3-ethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-ethoxypyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the development of novel pharmaceutical agents and agrochemicals. The strategic placement of an electron-withdrawing chlorine atom and an electron-donating ethoxy group on the pyridine ring imparts unique reactivity and allows for diverse chemical transformations. Accurate and unambiguous structural confirmation of this compound is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations presented herein are based on fundamental spectroscopic principles and comparative analysis with structurally related analogues.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the protons of the ethoxy group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine atom, and the electron-donating nature of the ethoxy group.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.1Doublet of doublets (dd)J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5
H-5~7.2Doublet of doublets (dd)J(H5-H6) ≈ 4.5, J(H5-H4) ≈ 7.5
H-4~7.1Doublet of doublets (dd)J(H4-H5) ≈ 7.5, J(H4-H6) ≈ 1.5
-OCH₂-~4.1Quartet (q)J ≈ 7.0
-CH₃~1.4Triplet (t)J ≈ 7.0

Interpretation:

  • Aromatic Protons (H-4, H-5, H-6): The pyridine ring protons will appear in the aromatic region of the spectrum. H-6 is expected to be the most deshielded (highest chemical shift) due to its proximity to the electronegative nitrogen atom. The ethoxy group at C-3 will exert an electron-donating effect, shielding the ortho (H-4) and para (H-2, which is substituted) positions. The chloro group at C-2 will have a deshielding effect. The interplay of these effects leads to the predicted chemical shifts. The coupling between the adjacent protons (H-4, H-5, and H-6) will result in doublet of doublets splitting patterns for each.

  • Ethoxy Group Protons: The ethoxy group will exhibit a characteristic quartet for the methylene (-OCH₂-) protons, resulting from coupling with the three adjacent methyl (-CH₃) protons. The methyl protons will appear as a triplet due to coupling with the two adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~148
C-3~155
C-4~122
C-5~125
C-6~145
-OCH₂-~65
-CH₃~15

Interpretation:

  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region typical for aromatic carbons. C-2 and C-3, being directly attached to the electronegative chlorine and oxygen atoms, respectively, will have the highest chemical shifts. C-6 will also be significantly deshielded due to its proximity to the nitrogen atom.

  • Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear around 65 ppm, and the methyl carbon (-CH₃) will be found in the upfield region, around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
2980-2850Aliphatic C-H stretching
1600-1450Aromatic C=C and C=N stretching
1250-1200Aryl-O stretching (asymmetric)
1050-1000Aryl-O stretching (symmetric) & C-O stretching
800-750C-Cl stretching

Interpretation:

The IR spectrum will be characterized by the stretching vibrations of the aromatic C-H bonds and the aliphatic C-H bonds of the ethoxy group. The characteristic absorptions for the pyridine ring (C=C and C=N stretching) will be observed in the 1600-1450 cm⁻¹ region. The presence of the ether linkage will be confirmed by the strong C-O stretching bands. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

m/zInterpretation
157/159Molecular ion (M⁺) peak with a characteristic ~3:1 intensity ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes.
128/130[M - C₂H₅]⁺, loss of an ethyl radical.
122[M - Cl]⁺, loss of a chlorine radical.
94[M - C₂H₅ - Cl]⁺ or [M - Cl - C₂H₅]⁺, subsequent loss of the other substituent.

Interpretation:

The mass spectrum of this compound will show a distinct molecular ion peak at m/z 157, with a smaller peak at m/z 159 (approximately one-third the intensity) corresponding to the ³⁷Cl isotope. The fragmentation is expected to proceed through the loss of the substituents. The loss of an ethyl radical from the ethoxy group is a likely fragmentation pathway, as is the loss of the chlorine atom.

G M [M]⁺˙ m/z 157/159 M_minus_C2H5 [M - C₂H₅]⁺ m/z 128/130 M->M_minus_C2H5 - C₂H₅• M_minus_Cl [M - Cl]⁺ m/z 122 M->M_minus_Cl - Cl• Fragment_94 [C₅H₄NO]⁺ m/z 94 M_minus_C2H5->Fragment_94 - Cl• M_minus_Cl->Fragment_94 - C₂H₄

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds and will likely produce the fragmentation patterns discussed. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used as softer ionization methods to primarily observe the molecular ion.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. While experimental verification is always the gold standard, this guide, based on established spectroscopic principles and data from analogous compounds, offers a robust framework for the characterization and structural confirmation of this important synthetic intermediate. These data and interpretations are intended to assist researchers, scientists, and drug development professionals in their work with this and related compounds.

Introduction: The Strategic Importance of 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridine derivatives are indispensable scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, this compound stands out as a particularly valuable and versatile building block. Its strategic disubstitution pattern—an electron-withdrawing chlorine atom at the 2-position and an electron-donating ethoxy group at the 3-position—creates a unique electronic environment that allows for a diverse range of selective chemical transformations.[1]

The chlorine atom at the C-2 position acts as a proficient leaving group, rendering the molecule susceptible to nucleophilic aromatic substitution and serving as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.[1][2] Concurrently, the ethoxy group at the C-3 position modulates the electronic density of the pyridine ring, influencing the molecule's reactivity, stability, and solubility.[1] This guide offers a comprehensive exploration of the chemical properties and reactivity of this compound, providing field-proven insights and detailed protocols to empower researchers in leveraging its full synthetic potential.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Physicochemical Data

The key properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource/Note
Molecular Formula C₇H₈ClNOCalculated
Molecular Weight 157.60 g/mol Calculated
CAS Number 63756-58-1[1][3]
Appearance Off-white to yellow or brown powder/crystalsBased on similar compounds
Melting Point Not availableData not found in searches
Boiling Point Predicted: ~220-230 °CExtrapolated from similar compounds[4]
Solubility Insoluble in water; soluble in common organic solventsBased on similar compounds[4]
Spectroscopic Characterization

While specific spectra are dependent on experimental conditions, the expected spectroscopic signatures for this compound are as follows:

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The ethoxy group would show a characteristic quartet (CH₂) and triplet (CH₃) in the upfield region.

  • ¹³C NMR: Six distinct signals for the pyridine ring carbons and two signals for the ethoxy group carbons. The carbon attached to the chlorine (C2) would be significantly influenced.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Part 2: Reactivity and Key Synthetic Transformations

The utility of this compound lies in its predictable and versatile reactivity. The C2-chloro group is the primary site for synthetic modification, enabling a host of powerful bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen atom and the C2-chloro substituent, makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][5] In these reactions, a nucleophile attacks the C2 carbon, leading to the displacement of the chloride leaving group through an addition-elimination mechanism.[5][6]

Causality Behind Experimental Choices: This pathway is favored because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, stabilizing the transition state.[2] This makes the 2- and 4-positions on the pyridine ring particularly activated for this type of substitution.[5]

sub Substrate (this compound) reac Reaction Mixture sub->reac nuc Nucleophile (e.g., R-OH, R-SH, R₂NH) nuc->reac base Base (e.g., NaH, K₂CO₃) base->reac sol Solvent (e.g., DMF, DMSO) sol->reac work Aqueous Workup & Extraction reac->work Heat/Stir pur Purification (Chromatography/Recrystallization) work->pur prod Final Product pur->prod

Caption: General workflow for SNAr reactions.

  • Reagent Preparation: To an oven-dried round-bottom flask, add this compound (1.0 eq), the desired amine (e.g., benzylamine, 1.2 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the mixture with vigorous stirring to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-ethoxypyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C, C-N, and C-O bond formation. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[7] It is widely used due to the stability and low toxicity of the boronic acid reagents and its broad functional group tolerance.[8]

Catalytic Cycle Explained: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.[7][9]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[8][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)Cl pd0->pd_complex ox_add Oxidative Addition pd_r_complex L₂Pd(II)(Ar)(Ar') pd_complex->pd_r_complex transmetal Transmetalation pd_r_complex->pd0 red_elim Reductive Elimination product Ar-Ar' (Product) red_elim->product aryl_halide 2-Cl-3-EtO-Py (Ar-Cl) aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction: Heat the mixture under an inert atmosphere to 80-100 °C until TLC or LC-MS indicates complete consumption of the starting material.[10]

  • Work-up & Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry the organic phase, and concentrate. Purify the residue via column chromatography.[10]

This reaction is one of the most powerful methods for constructing C-N bonds, coupling an aryl halide with a primary or secondary amine.[11][12] It has largely replaced harsher classical methods.

Catalytic Cycle Explained: The mechanism is similar to the Suzuki coupling but involves an amine and requires a strong, non-nucleophilic base.[13]

  • Oxidative Addition: Pd(0) adds to the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base (like NaOtBu) deprotonates the amine to form a palladium-amido complex.[13][14]

  • Reductive Elimination: The aryl group and the amino group couple, releasing the arylamine product and regenerating the Pd(0) catalyst.[13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)Cl pd0->pd_complex ox_add_step Oxidative Addition amido_complex L₂Pd(II)(Ar)(NR₂') pd_complex->amido_complex deprotonation Amine Coordination & Deprotonation amido_complex->pd0 red_elim_step Reductive Elimination aryl_halide Ar-Cl amine R₂'NH + Base product Ar-NR₂' Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)Cl pd0->pd_complex Oxidative Addition (Ar-Cl) pd_complex->pd0 Reductive Elimination product Ar-C≡C-R' (Product) transmetal Transmetalation pd_complex->transmetal cu_halide Cu(I)X cu_acetylide Cu(I)-C≡C-R' cu_halide->cu_acetylide Acetylide Formation cu_acetylide->transmetal alkyne H-C≡C-R' + Base transmetal->pd_complex

References

An In-depth Technical Guide to 2-Chloro-3-ethoxypyridine: Synthesis, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold for the development of novel therapeutics. Their unique electronic properties and versatile reactivity make them privileged structures in the design of biologically active molecules. Among these, 2-Chloro-3-ethoxypyridine stands out as a key building block, offering a strategic combination of a reactive chloro group and a modulating ethoxy substituent. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a proposed synthetic route, its molecular structure, and its potential applications in the field of drug discovery, particularly as a modulator of nicotinic acetylcholine receptors.

Chemical Identity and Molecular Structure

This compound is a halogenated alkoxy-substituted pyridine derivative. Its unique arrangement of a chlorine atom at the 2-position and an ethoxy group at the 3-position of the pyridine ring imparts specific reactivity and conformational properties that are highly valuable in organic synthesis and medicinal chemistry.

Key Identifiers:

IdentifierValue
CAS Number 63756-58-1
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
IUPAC Name This compound

The molecular structure of this compound is depicted below. The presence of the electronegative chlorine atom and the electron-donating ethoxy group on the pyridine ring creates a distinct electronic profile, influencing its reactivity in nucleophilic substitution and cross-coupling reactions.

Caption: Molecular structure of this compound.

Proposed Synthesis Protocol: Williamson Ether Synthesis

While specific, detailed experimental procedures for the synthesis of this compound are not extensively reported in peer-reviewed literature, a highly plausible and efficient method is the Williamson ether synthesis.[1][2] This classic and robust reaction involves the formation of an ether from an organohalide and an alkoxide. In this case, the readily available 2-Chloro-3-hydroxypyridine can be deprotonated to form the corresponding alkoxide, which then reacts with an ethylating agent.

The parent compound, 2-Chloro-3-hydroxypyridine, is a valuable building block in its own right, utilized in the synthesis of various pharmaceutical agents.[3] Its synthesis is well-documented, often involving the chlorination of 3-hydroxypyridine.[4]

Reaction Scheme:

The proposed synthesis of this compound from 2-Chloro-3-hydroxypyridine proceeds as follows:

  • Deprotonation: 2-Chloro-3-hydroxypyridine is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) to generate the sodium or potassium salt of the pyridinol.

  • Nucleophilic Substitution (SN2): The resulting alkoxide acts as a nucleophile and reacts with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄), via an SN2 mechanism to yield this compound.

Synthesis_Workflow start Start Materials: 2-Chloro-3-hydroxypyridine Base (e.g., NaH) Ethylating Agent (e.g., EtI) Solvent (e.g., DMF) deprotonation Step 1: Deprotonation - Mix 2-Chloro-3-hydroxypyridine and base in solvent. - Stir at room temperature to form the alkoxide. start->deprotonation sn2 Step 2: SN2 Reaction - Add ethylating agent to the reaction mixture. - Heat gently to facilitate the substitution reaction. deprotonation->sn2 Formation of alkoxide workup Step 3: Work-up - Quench the reaction with water. - Extract the product with an organic solvent (e.g., EtOAc). sn2->workup Formation of ether purification Step 4: Purification - Dry the organic layer (e.g., with Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed):

  • To a stirred solution of 2-Chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Data (Predicted)

Data Type Predicted Characteristics
¹H NMR δ (ppm): ~8.0 (dd, 1H, pyridyl-H), ~7.2 (dd, 1H, pyridyl-H), ~7.1 (dd, 1H, pyridyl-H), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR δ (ppm): ~155 (C-O), ~145 (C-Cl), ~140 (pyridyl-CH), ~125 (pyridyl-CH), ~120 (pyridyl-CH), ~65 (-OCH₂CH₃), ~15 (-OCH₂CH₃).
Mass Spec (EI) m/z: 157 (M⁺), 159 (M+2⁺, chlorine isotope), fragment ions corresponding to loss of C₂H₄, C₂H₅, and Cl.
IR ν (cm⁻¹): ~3100-3000 (aromatic C-H), ~2980-2850 (aliphatic C-H), ~1580-1450 (C=C, C=N stretching), ~1250 (C-O stretching), ~750 (C-Cl stretching).

Disclaimer: The spectroscopic data presented above are predicted values and should be used for estimation purposes only. Experimental verification is required for definitive structural confirmation.

Applications in Drug Development

The 2-chloro-3-alkoxypyridine scaffold is a crucial pharmacophore in the development of modulators for various biological targets. The strategic placement of the chloro and alkoxy groups allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing ligand-receptor interactions.

Potential as Nicotinic Acetylcholine Receptor (nAChR) Modulators:

A significant area of interest for this compound and its analogues is in the development of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[5][6][7][8]

The 2-chloropyridine moiety can serve as a key binding element, while the 3-ethoxy group can be modified to enhance subtype selectivity and improve pharmacokinetic properties. The chlorine atom at the 2-position also provides a reactive handle for further synthetic elaboration, allowing for the creation of diverse chemical libraries for high-throughput screening.

Drug_Discovery_Application cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Compound Library cluster_3 Biological Target cluster_4 Therapeutic Potential scaffold This compound elaboration Modification at C-2, C-4, C-5, C-6 (e.g., Suzuki, Buchwald-Hartwig couplings) scaffold->elaboration library Diverse Analogs elaboration->library target Nicotinic Acetylcholine Receptors (nAChRs) library->target therapeutics CNS Disorders (e.g., Alzheimer's, Parkinson's) Nicotine Addiction target->therapeutics

Caption: Conceptual role of this compound in drug discovery.

Conclusion

References

Solubility Profile of 2-Chloro-3-ethoxypyridine in Common Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-Chloro-3-ethoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide addresses the critical need for solubility data by providing a comprehensive analysis based on fundamental chemical principles and data from structurally analogous compounds, due to the limited availability of direct quantitative solubility data in public literature. We present a predicted solubility profile across a range of common organic solvents, detailing the molecular interactions that govern this behavior. Critically, this document provides a robust, step-by-step experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise, reliable data in their own laboratory settings. This guide is designed to be a foundational resource, bridging the existing data gap and enabling the effective utilization of this compound in diverse research and development applications.

Introduction to this compound

This compound (CAS No: 14035-22-8) is a halogenated, ether-substituted pyridine. Its molecular structure, featuring a pyridine ring, a chloro substituent, and an ethoxy group, imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance. These features are central to its chemical reactivity and physical properties, including its solubility.

  • Molecular Formula: C₇H₈ClNO

  • Molecular Weight: 157.60 g/mol

  • Structure:

    • An aromatic pyridine ring, which is weakly basic due to the nitrogen lone pair.

    • An electron-withdrawing chlorine atom at the 2-position, which influences the electron density of the ring.

    • An ethoxy group (-OCH₂CH₃) at the 3-position, which can act as a hydrogen bond acceptor.

The solubility of this compound is a critical parameter that influences reaction kinetics, dictates the choice of solvents for recrystallization and chromatography, and is a key determinant in the formulation of drug candidates.

Core Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile. For this compound, the key interactions are:

  • Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative chlorine, oxygen, and nitrogen atoms. Polar solvents can engage in these interactions, favoring dissolution.

  • Hydrogen Bonding: While the molecule has no hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. Therefore, it is expected to be more soluble in polar protic solvents (like alcohols) that can donate hydrogen bonds.

  • Van der Waals Forces: These non-polar interactions are present in all molecules. The aromatic ring and the ethyl group will interact favorably with non-polar solvents via these forces.

The overall solubility in a given solvent is a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility Profile of this compound

Based on the molecular structure and first principles, a qualitative solubility profile can be predicted. This profile is informed by empirical data from structurally similar compounds, such as 2-chloro-3-(trifluoromethyl)pyridine and other substituted pyridines.

Solvent Class Solvent Example Predicted Solubility Rationale for Prediction
Polar Protic Methanol, EthanolHighThe solvent's ability to act as a hydrogen bond donor interacts strongly with the nitrogen and oxygen atoms of the solute. The polarity is well-matched.
Polar Aprotic Acetone, AcetonitrileModerate to HighStrong dipole-dipole interactions are possible. The absence of hydrogen bond donation from the solvent may slightly limit solubility compared to alcohols.
Ethyl AcetateModerateThe ester functionality provides polarity, but the overall polarity is less than that of ketones or alcohols.
Dimethylformamide (DMF)HighDMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for many polar organic compounds.
Non-Polar Toluene, HexaneLow to Sparingly SolubleThe molecule's significant polarity makes it a poor match for non-polar solvents. Only weak van der Waals forces would promote dissolution.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe polarity of these solvents is intermediate, and they can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable data, direct experimental measurement is essential. The isothermal saturation gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.

Rationale for Method Selection

The gravimetric method is chosen for its simplicity, accuracy, and the relatively small amount of specialized equipment required. It provides a direct measurement of solute mass in a saturated solution, which is fundamental to the definition of solubility. The protocol is designed to be self-validating by ensuring that equilibrium is reached.

Materials and Reagents
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to ±0.1 mg)

  • Temperature-controlled shaker or stirring plate with water/oil bath

  • Calibrated thermometer or temperature probe

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Glass syringes

  • Pre-weighed glass sample pans or vials for drying

  • Drying oven or vacuum oven

Experimental Workflow Diagram

A Technical Guide to the Synthesis of 2-Chloro-3-ethoxypyridine: Strategic Routes and Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2-Chloro-3-ethoxypyridine is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its unique substitution pattern allows for versatile functionalization, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a core focus on the selection of starting materials and the underlying chemical principles that govern each route. We will explore two principal pathways: the etherification of a pre-chlorinated hydroxypyridine intermediate and the direct nucleophilic aromatic substitution on a dichloropyridine precursor. Detailed experimental protocols, comparative analysis, and mechanistic insights are provided to equip researchers and process chemists with the knowledge to make informed decisions in their synthetic endeavors.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved drugs. The precise placement of functional groups on this ring system is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound serves as a key intermediate, where the chloro and ethoxy groups offer distinct points for subsequent chemical modification. The chlorine atom, typically at the 2-position, is susceptible to nucleophilic displacement or can participate in palladium-catalyzed cross-coupling reactions. The ethoxy group at the 3-position modulates the electronic properties of the ring and can influence binding interactions with biological targets. Understanding the most efficient and scalable methods to construct this intermediate is therefore of paramount importance for drug development professionals.

Primary Synthetic Pathway: A Two-Step Approach via 2-Chloro-3-hydroxypyridine

The most established and widely employed route to this compound involves a two-step sequence. This strategy hinges on the initial synthesis of the key intermediate, 2-Chloro-3-hydroxypyridine, followed by a classical Williamson ether synthesis to introduce the ethoxy group. This approach offers robust and reliable chemistry with well-understood reaction mechanisms.

Synthesis of the Key Intermediate: 2-Chloro-3-hydroxypyridine

The precursor 2-Chloro-3-hydroxypyridine is a crucial intermediate for various pharmaceutical syntheses.[1] Its preparation is most commonly achieved through the regioselective chlorination of commercially available 3-hydroxypyridine.

Causality of Experimental Choice: The hydroxyl group of 3-hydroxypyridine is an ortho-, para-directing activator for electrophilic aromatic substitution. This electronic influence strongly directs the incoming electrophilic chlorine to the C2 and C6 positions. By carefully controlling the reaction conditions, selective monochlorination at the C2 position can be achieved in high yields.

A highly effective and scalable method involves the use of sodium hypochlorite in an aqueous medium.[2] This process is advantageous from both an economic and ecological standpoint compared to older methods that used harsher reagents like boiling hydrochloric acid and hydrogen peroxide, which often resulted in lower and less satisfactory yields.[2]

Experimental Protocol: Chlorination of 3-Hydroxypyridine
  • Preparation: A mixture of 3-hydroxypyridine and sodium hydroxide is prepared in an aqueous medium. The addition of aqueous sodium hydroxide to 3-hydroxypyridine is typically performed at a controlled temperature, for instance, between 0°C and 20°C.[2]

  • pH Adjustment: The pH of the solution is carefully adjusted to a range of 11-13. This is a critical step, as the phenoxide species formed under basic conditions is highly activated towards electrophilic attack.[2]

  • Chlorination: An aqueous solution of sodium hypochlorite is introduced to the reaction mixture while maintaining the pH between 11 and 13. The temperature is kept low, often between -5°C and 5°C, to control the reaction rate and minimize side-product formation.[2]

  • Work-up: Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to precipitate the product. The solid 2-Chloro-3-hydroxypyridine is then collected by filtration, washed with cold water, and dried under vacuum. This process can yield the desired product in yields as high as 85%.[2]

Etherification of 2-Chloro-3-hydroxypyridine

With the chlorinated core established, the final step is the introduction of the ethyl group. This is achieved through a Williamson ether synthesis, a cornerstone reaction in organic chemistry.

Mechanism: The reaction proceeds in two stages. First, a base is used to deprotonate the hydroxyl group of 2-Chloro-3-hydroxypyridine, forming a more nucleophilic pyridin-oxide anion. This anion then acts as a nucleophile, attacking an ethylating agent (such as ethyl iodide or diethyl sulfate) in a classic SN2 displacement reaction to form the ether linkage. The choice of a non-nucleophilic base like sodium hydride or potassium carbonate is crucial to prevent competition with the desired etherification reaction.

Experimental Protocol: Williamson Ether Synthesis
  • Deprotonation: 2-Chloro-3-hydroxypyridine is dissolved in an appropriate aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: A slight excess of a suitable base (e.g., sodium hydride or anhydrous potassium carbonate) is added portion-wise at 0°C to the stirred solution. The mixture is allowed to stir until the evolution of hydrogen gas ceases (in the case of NaH), indicating the complete formation of the alkoxide.

  • Ethylating Agent Addition: An ethylating agent, such as ethyl iodide or bromoethane, is added dropwise to the reaction mixture.

  • Reaction: The reaction is typically warmed to room temperature or slightly heated (e.g., 50-60°C) and stirred for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Quenching and Extraction: The reaction is carefully quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or distillation to afford pure this compound.

Visualization of the Primary Pathway

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Etherification A 3-Hydroxypyridine B 2-Chloro-3-hydroxypyridine A->B  NaOCl, NaOH (aq)  pH 11-13 C This compound B->C  1. Base (e.g., NaH)  2. Et-I or Et-Br

Caption: Primary synthetic route to this compound.

Alternative Route: Nucleophilic Aromatic Substitution (SNAr)

An alternative and more convergent approach involves the direct displacement of a chlorine atom from a dichlorinated pyridine precursor using an ethoxide nucleophile. This method leverages the principles of Nucleophilic Aromatic Substitution (SNAr).

Starting Material: 2,3-Dichloropyridine

The key starting material for this route is 2,3-Dichloropyridine.[3] This compound can be prepared via several methods, including the chlorination of 2,6-dichloropyridine to form 2,3,6-trichloropyridine, followed by selective hydrodechlorination at the 6-position.[4] The accessibility and cost of 2,3-Dichloropyridine are critical factors in the economic viability of this route.

The SNAr Reaction with Sodium Ethoxide

Mechanistic Rationale: In the 2,3-Dichloropyridine ring, the chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at C3. This is due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negative charge in the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho (C2) or para (C4) positions. The reaction of 2,3-Dichloropyridine with sodium ethoxide therefore proceeds with high regioselectivity to displace the C2 chlorine.[5]

Experimental Protocol: SNAr Reaction
  • Preparation of Nucleophile: Sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

  • Reaction Setup: 2,3-Dichloropyridine is dissolved in an excess of anhydrous ethanol.

  • Nucleophilic Attack: The sodium ethoxide solution is added to the solution of 2,3-Dichloropyridine. The reaction mixture is then heated to reflux and monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • Extraction: The residue is taken up in water and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified, typically by vacuum distillation, to yield this compound.

Visualization of the SNAr Pathway

G A 2,3-Dichloropyridine B Meisenheimer Complex (Intermediate) A->B  NaOEt, EtOH  (Attack at C2) C This compound B->C  Loss of Cl-

Caption: SNAr route to this compound.

Comparative Analysis of Synthetic Routes

The choice between the two primary synthetic routes depends on several factors, including cost, scalability, and available equipment. The following table provides a comparative summary.

FeaturePathway 1: EtherificationPathway 2: SNAr
Starting Materials 3-Hydroxypyridine, NaOCl, Ethylating agent2,3-Dichloropyridine, Sodium Ethoxide
Number of Steps Two main synthetic stepsOne main synthetic step
Atom Economy Lower, due to the introduction and removal of protecting/activating groups implicitly.Higher, more convergent approach.
Reagent Safety Involves potentially hazardous reagents like NaH and flammable solvents.Requires handling of metallic sodium or concentrated sodium ethoxide solution.
Scalability Both steps are generally scalable. The chlorination step is well-documented for large-scale production.[2]Highly scalable, often preferred for industrial production due to fewer steps.
Yields High yields are reported for both steps, often >80% for each.Generally good to excellent yields, depending on conditions.
Purification May require two separate purifications (intermediate and final product).Typically requires a single final purification.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-validated synthetic routes. The two-step pathway starting from 3-hydroxypyridine offers a robust and flexible method, relying on classic, predictable organic reactions. The alternative SNAr route starting from 2,3-dichloropyridine provides a more convergent and atom-economical approach that is often favored for large-scale industrial synthesis. The optimal choice of strategy will ultimately be dictated by a careful evaluation of starting material cost and availability, process safety considerations, and the specific scale of the intended production. Both pathways underscore the fundamental principles of heterocyclic chemistry and provide reliable access to this critical pharmaceutical intermediate.

References

Synthesis of 2-Chloro-3-ethoxypyridine using iodoethane and potassium carbonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-ethoxypyridine via Williamson Ether Synthesis

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical development.[1][2] The document details a robust protocol centered on the Williamson ether synthesis, reacting 2-chloropyridin-3-ol with iodoethane in the presence of potassium carbonate. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, discuss process optimization and troubleshooting, and outline critical safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

Halogenated pyridines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[3][4] Their unique electronic properties and ability to participate in various coupling reactions make them indispensable building blocks.[3] this compound, in particular, is a key intermediate whose structure is incorporated into molecules targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] The presence of the chloro, ethoxy, and pyridine functionalities provides multiple reactive handles for medicinal chemists to elaborate complex molecular architectures and fine-tune pharmacological properties.[2]

The synthesis method detailed herein—the Williamson ether synthesis—is a classic, reliable, and widely used method for forming ethers.[5][6] This guide focuses on its application for producing this compound from readily available starting materials: 2-chloropyridin-3-ol, iodoethane, and potassium carbonate.

Mechanistic Insights: The Williamson Ether Synthesis

The formation of this compound in this context proceeds via the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[5][6] The reaction can be dissected into two primary stages:

Stage 1: Deprotonation of the Phenol

The reaction commences with the deprotonation of the hydroxyl group of 2-chloropyridin-3-ol by a base. While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) is often preferred for its moderate basicity, ease of handling, and favorable solubility in polar aprotic solvents.[7] As a relatively weak base, K₂CO₃ is particularly suitable for deprotonating phenols, which are more acidic than aliphatic alcohols, without promoting unwanted side reactions.[8] The carbonate anion abstracts the acidic proton from the hydroxyl group, forming a potassium 2-chloropyridin-3-olate intermediate, which is a potent nucleophile.[9][10]

Stage 2: Nucleophilic Attack (SN2)

The generated pyridinolate anion then acts as the nucleophile, attacking the electrophilic carbon of iodoethane.[5] The reaction follows a concerted SN2 mechanism, where the nucleophile attacks from the backside of the carbon-iodine bond, leading to an inversion of stereochemistry (though not relevant for iodoethane).[5][10] Iodide is an excellent leaving group, facilitating a rapid and efficient substitution to form the desired this compound ether product.[5] The choice of a primary alkyl halide like iodoethane is critical, as secondary and tertiary halides are more prone to undergo elimination (E2) reactions under basic conditions.[6]

Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis of this compound.

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )EquivalentsAmount
2-Chloropyridin-3-olC₅H₄ClNO129.541.0User-defined
IodoethaneC₂H₅I155.971.1Calculated
Potassium CarbonateK₂CO₃138.211.5Calculated
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-To concentration
Step-by-Step Synthesis Workflow
  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridin-3-ol (1.0 eq.).

  • Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 0.5 M concentration). Acetonitrile can also be used as a suitable polar aprotic solvent.[5]

  • Base Addition : Add finely pulverized potassium carbonate (1.5 eq.) to the stirring solution. Stir the suspension at room temperature for 15-20 minutes.

  • Alkylating Agent Addition : Slowly add iodoethane (1.1 eq.) to the reaction mixture via syringe.

  • Reaction Conditions : Heat the reaction mixture to 70-80 °C and maintain for 4-8 hours.[5][7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an excess of cold water. This will precipitate the product and dissolve inorganic salts.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Purification :

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

SynthesisWorkflow A Reagent Charging (2-Chloropyridin-3-ol, K2CO3, DMF) B Addition of Iodoethane A->B Stir at RT C Reaction Under Reflux (70-80 °C, 4-8h) B->C Heating D Reaction Work-up (Quenching & Extraction) C->D Cooling & TLC Check E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, MS) E->F Purified Product G Final Product: This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization & Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature; Inactive base.Increase reaction time or temperature moderately (e.g., to 90 °C).[7] Ensure potassium carbonate is anhydrous and finely powdered for maximum surface area.
Low Yield Side reaction (elimination); Product loss during work-up.Ensure a primary alkyl halide is used. Iodoethane is ideal. Be meticulous during the extraction phase to avoid loss.
Formation of Byproducts O-vs. N-alkylation (if other nucleophilic sites exist); Reaction with solvent.The phenolic oxygen is significantly more nucleophilic after deprotonation than the pyridine nitrogen. Using DMF at moderate temperatures minimizes solvent reactivity.

Safety Protocol

A thorough understanding and implementation of safety measures are paramount. All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • 2-Chloropyridin-3-ol : May cause skin, eye, and respiratory irritation. Handle with care and avoid inhalation of dust.

  • Iodoethane : Harmful if swallowed and may cause irritation. It is a suspected carcinogen. Handle with extreme care.

  • Potassium Carbonate : Causes serious eye irritation and skin irritation.[11][12] Avoid creating dust.

  • N,N-Dimethylformamide (DMF) : A skin and eye irritant. It is a reproductive toxin. Avoid skin contact and inhalation of vapors.

Refer to the latest Safety Data Sheets (SDS) for each chemical before commencing any experimental work.[11][12][13][14]

Conclusion

The Williamson ether synthesis provides an efficient and scalable route to this compound. By carefully selecting a moderately weak base like potassium carbonate and a suitable primary alkyl halide, this method offers high yields while minimizing side reactions. The protocol described in this guide is robust and can be adapted for the synthesis of analogous pyridine ethers, which are of significant interest to the pharmaceutical industry. Adherence to the procedural and safety guidelines outlined will ensure a successful and safe synthesis for researchers and drug development professionals.

References

A Theoretical Investigation into the Electronic Landscape of 2-Chloro-3-ethoxypyridine: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines and the Case for 2-Chloro-3-ethoxypyridine

Pyridine and its derivatives are fundamental scaffolds in a vast array of commercially significant compounds, ranging from pharmaceuticals and agrochemicals to advanced materials.[1] The strategic placement of substituents on the pyridine ring profoundly modulates its electronic properties, thereby influencing its reactivity, intermolecular interactions, and biological activity. This compound, a halogenated and alkoxy-substituted pyridine, presents a compelling subject for theoretical investigation. The interplay between the electron-withdrawing chloro group and the electron-donating ethoxy group is anticipated to create a unique electronic distribution, making it a molecule of interest for applications in medicinal chemistry and materials science.

This in-depth technical guide provides a comprehensive theoretical framework for understanding the electronic structure of this compound. By employing Density Functional Theory (DFT), a powerful and widely adopted computational method, we will elucidate key electronic parameters.[2] This guide is designed for researchers, scientists, and drug development professionals, offering both a predictive analysis of the target molecule and a robust, self-validating protocol for conducting similar theoretical studies.

Computational Methodology: A Verified Protocol for Electronic Structure Elucidation

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The methodology outlined below is based on established practices for substituted pyridines and offers a balance of accuracy and computational efficiency.[3]

Step-by-Step Computational Workflow
  • Molecular Geometry Optimization:

    • The initial step involves constructing the 3D structure of this compound.

    • A geometry optimization is then performed using DFT. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set.[4][5] This level of theory provides a good description of molecular geometries for organic compounds. The optimization process seeks the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Calculation of Electronic Properties:

    • With the optimized geometry, a series of single-point energy calculations are conducted to determine the electronic properties. This includes:

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[2] The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[6]

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[7][8] It is an invaluable tool for identifying regions susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding.[7][9]

      • Mulliken Population Analysis: This analysis provides the charge distribution on each atom in the molecule, offering further insight into its electronic landscape.[6]

The following diagram illustrates the computational workflow:

G cluster_input Input cluster_dft DFT Calculation cluster_analysis Analysis of Electronic Properties mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Construct 3D Model freq_calc Frequency Analysis geom_opt->freq_calc Verify Minimum Energy fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) freq_calc->fmo Calculate Orbitals mep Molecular Electrostatic Potential (MEP Map) freq_calc->mep Map Charge Distribution mulliken Mulliken Charge Analysis freq_calc->mulliken Determine Atomic Charges

Caption: A generalized workflow for the DFT-based calculation of the electronic properties of this compound.

Predicted Electronic Structure of this compound: A Predictive Analysis

Frontier Molecular Orbitals (HOMO & LUMO)

The electronic character of this compound is dictated by the electronic interplay of the chloro and ethoxy substituents with the pyridine ring.

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be predominantly localized on the electron-rich regions of the molecule. The ethoxy group, being an electron-donating group, will likely contribute significantly to the HOMO, increasing its energy relative to unsubstituted pyridine. The nitrogen atom of the pyridine ring and the π-system of the ring will also have significant contributions.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be distributed over the electron-deficient parts of the molecule. The electron-withdrawing chloro group and the pyridine ring's π*-system will be the primary contributors to the LUMO.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing a molecule's reactivity. A smaller energy gap generally implies higher reactivity.[6] The combined effect of the electron-donating ethoxy group (which raises the HOMO energy) and the electron-withdrawing chloro group (which lowers the LUMO energy) is expected to result in a relatively small HOMO-LUMO gap for this compound, suggesting it is a chemically reactive molecule.

The following diagram illustrates the conceptual distribution of the HOMO and LUMO:

G cluster_homo HOMO (Electron Donating) cluster_lumo LUMO (Electron Accepting) homo_node Localized on Ethoxy Group and Pyridine Ring lumo_node Localized on Chloro Group and Pyridine Ring energy Energy lumo_node->energy gap ΔE (Energy Gap) energy->homo_node

Caption: Conceptual representation of the HOMO and LUMO energy levels and their expected localization in this compound.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites.[9] For this compound, the MEP map is expected to reveal the following features:

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential are associated with high electron density and are susceptible to electrophilic attack. These areas are predicted to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group, due to their lone pairs of electrons.

  • Positive Potential (Blue): Regions of positive electrostatic potential indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the pyridine ring and the ethoxy group will exhibit positive potential. The area around the chlorine atom may also show a region of positive potential, known as a σ-hole, which can participate in halogen bonding.[10]

  • Neutral Potential (Green): The carbon backbone of the pyridine ring and the ethyl group will likely exhibit a relatively neutral electrostatic potential.

The MEP map provides crucial insights for drug design, as it helps in understanding how the molecule might interact with a biological target.

Predicted Quantitative Electronic Parameters

Based on studies of similar substituted pyridines, we can estimate the key electronic parameters for this compound. The following table summarizes these predicted values, which would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

ParameterPredicted ValueSignificance
HOMO Energy ~ -6.5 to -7.5 eVIndicates electron-donating ability.
LUMO Energy ~ -1.0 to -2.0 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.5 to 5.5 eVRelates to chemical reactivity and stability.[6]
Dipole Moment ~ 2.0 to 3.0 DebyeReflects the overall polarity of the molecule.

Note: These are estimated values and would need to be confirmed by actual quantum chemical calculations.

Implications for Drug Development and Materials Science

The theoretical understanding of the electronic structure of this compound has significant practical implications:

  • Drug Design: The MEP map can guide the design of analogs with improved binding affinity to biological targets by identifying key interaction points. The HOMO and LUMO energies can help in predicting metabolic stability and potential toxicities.

  • Materials Science: The electronic properties, such as the HOMO-LUMO gap and dipole moment, are crucial for designing organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The potential for halogen bonding involving the chlorine atom could be exploited in crystal engineering to create materials with specific solid-state structures and properties.

Conclusion

This technical guide has provided a comprehensive theoretical framework for investigating the electronic structure of this compound. By leveraging established DFT methodologies, we have offered a predictive analysis of its key electronic properties, including frontier molecular orbitals and the molecular electrostatic potential. The presented computational protocol serves as a self-validating system for researchers to conduct their own theoretical studies on this and similar molecules. The insights gained from such theoretical work are invaluable for accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Chloro-3-ethoxypyridine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 2-Aryl-3-ethoxypyridine Scaffold

The pyridine ring is a cornerstone pharmacophore in modern drug discovery, present in a significant number of FDA-approved drugs for indications ranging from oncology to central nervous system disorders.[1] Specifically, the 2-aryl-3-alkoxypyridine motif is of high interest to medicinal chemists. This structural unit allows for precise three-dimensional orientation of substituents, enabling targeted interactions with biological macromolecules. The synthesis of these scaffolds often relies on robust and versatile C-C bond-forming reactions, with the Palladium-catalyzed Suzuki-Miyaura cross-coupling being a preeminent tool.[2][3]

This guide provides a detailed examination of the Suzuki-Miyaura coupling using 2-Chloro-3-ethoxypyridine as the electrophilic partner. We will explore the mechanistic nuances, key optimization parameters, and detailed protocols necessary for the successful synthesis of 2-aryl-3-ethoxypyridine derivatives—compounds with significant potential in the development of novel therapeutics and functional materials.[4][5][6][7]

Scientific Principles: Overcoming the Challenges of a Deactivated Substrate

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide.[8][9] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[10][11] However, the successful application of this reaction to this compound is not trivial and requires a nuanced understanding of the substrate's electronic properties.

The Core Challenge: C-Cl Bond Activation

Aryl chlorides are inherently less reactive than their bromide and iodide counterparts in the crucial first step of the catalytic cycle: oxidative addition to the Pd(0) center.[3][12][13] This challenge is amplified in this compound due to the electronic influence of the pyridine nitrogen and the adjacent ethoxy group. The electron-donating nature of the 3-ethoxy group increases electron density on the pyridine ring, strengthening the C-Cl bond and making it more resistant to cleavage by the palladium catalyst. Therefore, standard Suzuki conditions, often effective for aryl bromides, are typically insufficient.

To overcome this hurdle, highly active catalyst systems are required. The key is to utilize ligands that are both sterically bulky and highly electron-donating.[13][14]

  • Steric Bulk: Large, bulky ligands (e.g., XPhos, SPhos, RuPhos) promote the formation of a coordinatively unsaturated, 14-electron monoligated Pd(0) species, which is the highly active form of the catalyst required for the oxidative addition of the inert C-Cl bond.[13]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which enhances its nucleophilicity and facilitates the insertion into the C-Cl bond.[14]

The general catalytic cycle, adapted for our substrate, is illustrated below.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Cl)L₂ (Ar = 3-ethoxy-2-pyridyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(Ar')L₂ (Ar' = Aryl from Boronic Acid) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product 2-Aryl-3-ethoxypyridine reductive_elimination->product aryl_chloride This compound aryl_chloride->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronate_complex [Ar'B(OH)₃]⁻ boronic_acid->boronate_complex boronate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimization of Reaction Conditions

Achieving high yields in the Suzuki coupling of this compound requires careful optimization of several interacting parameters.[15] A systematic approach, such as Design of Experiments (DoE), can be highly effective, but understanding the role of each component is foundational.[15][16]

ParameterOptionsRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred for challenging couplings as it is already in the Pd(0) oxidation state.[12][14]
Ligand Buchwald-type: XPhos, SPhos, RuPhosNHC-type: IPrThis is the most critical choice. For deactivated aryl chlorides, bulky, electron-rich phosphine ligands are essential to promote the difficult oxidative addition step.[12][17] N-Heterocyclic Carbene (NHC) ligands can also be highly effective.[18]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base activates the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[19] K₃PO₄ is a strong, non-nucleophilic base often effective in these couplings. Cs₂CO₃ is more soluble and can be advantageous in certain solvent systems.[12]
Solvent Toluene, Dioxane, THF, DMFAprotic polar solvents are standard.[8] A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is often beneficial as it can help dissolve the inorganic base and accelerate the reaction.[12][17]
Temperature 80 - 120 °CElevated temperatures are almost always necessary to provide the activation energy required for the oxidative addition of the C-Cl bond.[17] Reaction progress should be monitored to avoid decomposition.
Boron Source Arylboronic Acids, Arylboronic Pinacol EstersBoronic acids are standard, but pinacol esters can offer greater stability and are sometimes preferred for specific substrates or to minimize side reactions like protodeboronation.[20][21]

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Weigh Reagents (Pyridine, Boronic Acid, Base, Catalyst, Ligand) prep_vial 2. Add to Oven-Dried Vial prep_reagents->prep_vial prep_inert 3. Evacuate & Backfill with Inert Gas (Ar/N₂) prep_vial->prep_inert prep_solvent 4. Add Degassed Solvent prep_inert->prep_solvent react_heat 5. Heat to Target Temp (e.g., 100 °C) with Stirring prep_solvent->react_heat react_monitor 6. Monitor Progress (TLC / LC-MS) react_heat->react_monitor workup_cool 7. Cool to Room Temp react_monitor->workup_cool workup_quench 8. Dilute with EtOAc & Water workup_cool->workup_quench workup_extract 9. Separate Layers & Extract Aqueous Phase workup_quench->workup_extract workup_dry 10. Dry Organic Layer & Concentrate workup_extract->workup_dry purify 11. Purify via Column Chromatography workup_dry->purify

Caption: Standard laboratory workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure using a Buchwald Ligand (XPhos)

This protocol is a reliable starting point for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.036 mmol, 3.6 mol%)

  • Degassed 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Oven-dried reaction vial with a magnetic stir bar and screw cap

Procedure:

  • To the oven-dried reaction vial, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare a stock solution of the catalyst/ligand by dissolving Pd₂(dba)₃ and XPhos in a small amount of dioxane, or add them directly if working in a glovebox. Add the catalyst and ligand to the reaction vial.

  • Seal the vial with the screw cap, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.[12]

  • Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[12]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-aryl-3-ethoxypyridine product.

Protocol 2: Ligand-Free Conditions (for Activated Boronic Acids)

For some highly reactive or electron-rich arylboronic acids, a ligand-free system may be sufficient and offers a more cost-effective approach. However, yields may be lower compared to Protocol 1.

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • Degassed N,N-Dimethylformamide (DMF, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and screw cap

Procedure:

  • To the oven-dried reaction vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(OAc)₂.

  • Seal the vial, evacuate, and backfill with an inert gas for three cycles.

  • Add the degassed DMF via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring for 18-36 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and follow the workup and purification steps (8-11) outlined in Protocol 1. Note that DMF is a high-boiling solvent and may require specific conditions for removal under vacuum.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst system.2. Insufficient temperature.3. Poor quality boronic acid.1. Switch to a more active ligand (e.g., from XPhos to RuPhos). Increase catalyst/ligand loading slightly (e.g., to 2.5 mol% Pd).2. Increase temperature in 10 °C increments, monitoring for decomposition.3. Use a fresh batch of boronic acid or convert it to the more stable pinacol ester.
Formation of Homocoupled Boronic Acid Byproduct Presence of oxygen in the reaction mixture.Ensure solvents are properly degassed and the inert atmosphere is maintained throughout the reaction setup and duration.[22]
Protodeboronation (Boronic acid replaced by -H) 1. Excess water or protic sources.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is dry. Use K₃PO₄ instead of a hydrate form.2. Stop the reaction as soon as the starting material is consumed based on monitoring.
Difficulty in Purification Product is polar and co-elutes with polar byproducts (e.g., from DMF or base).Consider using a different solvent system for the reaction (e.g., Toluene) or for chromatography. A reverse-phase chromatography approach may be necessary for highly polar products.

References

Application Notes & Protocols: 2-Chloro-3-ethoxypyridine as a Versatile Building Block for Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Herbicide Discovery

The pyridine ring is a privileged scaffold in modern agrochemical research, forming the core of numerous high-performance herbicides.[1][2] Its unique electronic properties and ability to engage in specific biological interactions make it an ideal starting point for the discovery of new active ingredients. Within this class, functionalized 2-chloropyridines are particularly valuable as versatile intermediates. The chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution or cross-coupling reactions, while substituents at other positions, such as the 3-alkoxy group, allow for fine-tuning of the molecule's steric and electronic properties to optimize herbicidal activity and crop selectivity.[3]

This application note details the strategic use of 2-chloro-3-ethoxypyridine as a key building block for the synthesis of a novel class of potent herbicides. We provide a detailed, field-proven protocol for the synthesis of a representative 2-cyanoacrylate herbicide, discuss the underlying structure-activity relationships (SAR), and propose a validated mode of action. This guide is intended for researchers and scientists in the field of agrochemical discovery and development.

Core Concept: Leveraging the this compound Scaffold

The this compound scaffold offers a unique combination of features for herbicide design:

  • Reactive Handle: The chlorine at the C2 position is readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

  • Modulation of Herbicidal Activity: The ethoxy group at the C3 position can significantly influence the molecule's binding affinity to the target protein, as well as its uptake and translocation within the plant. Structure-activity relationship studies have shown that alkoxy groups at this position are beneficial for the herbicidal activity of certain chemical classes.[3]

  • Favorable Physicochemical Properties: The ethoxy group can improve the lipophilicity of the final compound, which can enhance its penetration through the waxy cuticle of plant leaves.

The logical workflow for utilizing this building block is outlined in the diagram below:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Herbicide Synthesis cluster_2 Phase 3: Biological Evaluation Start 2-Chloro-3-hydroxypyridine Step1 Williamson Ether Synthesis Start->Step1 Reagents: Ethanol, Base (e.g., NaH) Intermediate1 This compound Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (SNAr) Intermediate1->Step2 Reagents: Amine Nucleophile Intermediate2 Functionalized Pyridine Intermediate Step2->Intermediate2 Step3 Condensation Reaction Intermediate2->Step3 Reagents: Cyanoacetate derivative FinalProduct Novel 2-Cyanoacrylate Herbicide Step3->FinalProduct BioAssay Herbicidal Activity Screening (Pre- & Post-emergence) FinalProduct->BioAssay MoA Mode of Action Studies (e.g., Photosystem II Inhibition) BioAssay->MoA

Caption: Workflow for Herbicide Discovery using this compound.

Protocol: Synthesis of a Novel 2-Cyanoacrylate Herbicide

This protocol describes the synthesis of a representative herbicidal compound, (Z)-ethyl 2-cyano-3-((3-ethoxypyridin-2-yl)amino)but-2-enoate, based on the established herbicidal activity of 2-cyanoacrylates containing substituted pyridine rings.[3][4] This class of herbicides is known to act as inhibitors of Photosystem II (PSII) electron transport.[3]

Part 1: Synthesis of the Building Block - this compound

This step involves a standard Williamson ether synthesis to convert the commercially available 2-chloro-3-hydroxypyridine into the desired ethoxy derivative.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
2-Chloro-3-hydroxypyridine6636-78-8129.5510.0 g (77.2 mmol)
Sodium Hydride (60% in oil)7646-69-724.003.40 g (85.0 mmol)
Iodoethane75-03-6155.9713.3 g (85.0 mmol)
Anhydrous Tetrahydrofuran (THF)109-99-972.11200 mL
Saturated NH4Cl solution12125-02-953.4950 mL
Ethyl Acetate141-78-688.11300 mL
BrineN/AN/A100 mL
Anhydrous Sodium Sulfate7757-82-6142.0420 g

Procedure:

  • To a dry 500 mL three-necked flask under a nitrogen atmosphere, add 2-chloro-3-hydroxypyridine (10.0 g, 77.2 mmol) and anhydrous THF (200 mL).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Carefully add sodium hydride (3.40 g of 60% dispersion, 85.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the gas evolution ceases and a clear solution of the sodium salt is formed.

  • Cool the solution back to 0 °C and add iodoethane (13.3 g, 85.0 mmol) dropwise via a syringe.

  • Stir the reaction mixture at room temperature overnight (approximately 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (Eluent: 9:1 Hexane/Ethyl Acetate) to afford this compound as a colorless oil.

Part 2: Synthesis of the Final Herbicide

This part involves a nucleophilic aromatic substitution followed by a condensation reaction.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound6592-75-2157.605.0 g (31.7 mmol)
3-Aminocrotononitrile1118-61-282.102.88 g (35.0 mmol)
Potassium Carbonate (K2CO3)584-08-7138.218.76 g (63.4 mmol)
Anhydrous Dimethylformamide (DMF)68-12-273.09100 mL
Ethyl Cyanoacetate105-56-6113.124.30 g (38.0 mmol)
Piperidine110-89-485.150.5 mL (catalytic)
Toluene108-88-392.14150 mL
Water7732-18-518.02100 mL
Diethyl Ether60-29-774.12200 mL

Procedure:

  • Step A: Nucleophilic Aromatic Substitution:

    • To a 250 mL round-bottom flask, add this compound (5.0 g, 31.7 mmol), 3-aminocrotononitrile (2.88 g, 35.0 mmol), potassium carbonate (8.76 g, 63.4 mmol), and anhydrous DMF (100 mL).

    • Heat the reaction mixture to 100 °C and stir for 8 hours.

    • Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

    • After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate, 3-((3-ethoxypyridin-2-yl)amino)but-2-enenitrile, which can be used in the next step without further purification.

  • Step B: Condensation to form the 2-Cyanoacrylate:

    • Dissolve the crude intermediate from Step A in toluene (150 mL) in a flask equipped with a Dean-Stark apparatus.

    • Add ethyl cyanoacetate (4.30 g, 38.0 mmol) and a catalytic amount of piperidine (0.5 mL).

    • Reflux the mixture for 12 hours, collecting the water that is formed.

    • Cool the reaction mixture and wash with 1M HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by recrystallization from an ethanol/water mixture to yield the final product, (Z)-ethyl 2-cyano-3-((3-ethoxypyridin-2-yl)amino)but-2-enoate, as a pale yellow solid.

Structure-Activity Relationship (SAR) Insights

The herbicidal efficacy of this class of compounds is highly dependent on the nature and position of substituents on the pyridine ring.[2]

  • The 2-Amino Linker: The amino group linking the pyridine and the acrylate moiety is critical for activity. It correctly orients the two parts of the molecule for optimal binding to the target enzyme.

  • The 3-Ethoxy Group: As previously mentioned, the alkoxy group at the 3-position is known to enhance herbicidal activity.[3] It is hypothesized that this group occupies a hydrophobic pocket in the target enzyme's active site, thereby increasing binding affinity.

  • The Cyanoacrylate Moiety: This functional group is the key pharmacophore responsible for inhibiting the target enzyme. Variations in the ester group (e.g., replacing ethyl with methyl or propyl) can modulate the compound's solubility and translocation properties.

Proposed Mode of Action: Photosystem II (PSII) Inhibition

2-Cyanoacrylate herbicides are well-documented inhibitors of Photosystem II (PSII) in the plant's photosynthetic electron transport chain.[3]

G cluster_0 Photosynthetic Electron Transport Chain PSII Photosystem II (PSII) PQ Plastoquinone (PQ) Pool PSII->PQ Electron Flow Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I (PSI) PC->PSI ATP_Synthase ATP Synthase PSI->ATP_Synthase Leads to ATP Production Herbicide 2-Cyanoacrylate Herbicide (from this compound) Herbicide->PSII Binds to D1 protein, blocks electron flow to PQ

Caption: Proposed Mode of Action: Inhibition of Photosystem II.

The herbicide molecule binds to the D1 protein within the PSII complex, specifically at the plastoquinone (PQ) binding site. This binding event physically blocks the transfer of electrons from PSII to the PQ pool, effectively halting the photosynthetic electron flow. This disruption leads to a cascade of events:

  • Inhibition of ATP and NADPH Synthesis: The lack of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which in turn stops the production of ATP and NADPH, the energy currency and reducing power required for carbon fixation.

  • Generation of Reactive Oxygen Species (ROS): The blocked electron transport chain leads to the formation of highly destructive reactive oxygen species, such as singlet oxygen and superoxide radicals.

  • Oxidative Damage: These ROS cause rapid peroxidation of lipids in cell membranes, degradation of proteins, and damage to chlorophyll, leading to the characteristic symptoms of bleaching and necrosis, and ultimately, plant death.

Conclusion

This compound is a highly valuable and versatile building block in the rational design of novel herbicides. Its strategic incorporation into scaffolds such as 2-cyanoacrylates allows for the development of potent inhibitors of vital plant processes like photosynthesis. The protocols and insights provided in this application note offer a robust framework for researchers to explore this and other related chemical spaces in the ongoing quest for new and effective weed management solutions.

References

The Versatile Role of 2-Chloro-3-ethoxypyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Heterocyclic Building Block

In the landscape of modern drug discovery and development, heterocyclic compounds are indispensable scaffolds for the synthesis of a vast array of therapeutic agents. Among these, pyridine derivatives hold a prominent position due to their presence in numerous approved drugs and bioactive molecules. 2-Chloro-3-ethoxypyridine, a disubstituted pyridine, represents a crucial and versatile chemical intermediate. Its unique electronic and steric properties, conferred by the chloro and ethoxy groups at the 2- and 3-positions respectively, make it a highly valuable building block for medicinal chemists.

The electron-withdrawing nature of the chlorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, while also providing a handle for palladium-catalyzed cross-coupling reactions. The ethoxy group at the 3-position modulates the electronic properties and steric environment of the molecule, influencing its reactivity and the pharmacological profile of its derivatives. While direct literature on this compound is not abundant, its chemistry can be confidently inferred from its close analog, 2-chloro-3-methoxypyridine, which is extensively used in the synthesis of compounds with potential anti-inflammatory and antimicrobial activities.[1]

This guide provides an in-depth exploration of the application of this compound in medicinal chemistry. It details its significance as a synthetic intermediate, provides field-proven protocols for its key transformations, and discusses the biological relevance of the resulting molecular architectures. The protocols and principles outlined herein are grounded in established methodologies for structurally analogous chloropyridines, offering researchers a solid foundation for their synthetic endeavors.

Core Applications in Drug Discovery

The strategic placement of the chloro and ethoxy groups on the pyridine ring allows for sequential and site-selective functionalization, making this compound a powerful tool for generating molecular diversity. Its primary applications in medicinal chemistry revolve around its use as a precursor for:

  • Biaryl and Heterobiaryl Scaffolds: These motifs are prevalent in a wide range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. This compound serves as an excellent electrophilic partner in cross-coupling reactions to construct these complex structures.

  • Substituted Aminopyridines: The displacement of the chloride with various amine nucleophiles is a common strategy to introduce pharmacophoric elements that can engage in crucial hydrogen bonding interactions with biological targets.

  • Analog Synthesis: The ethoxy group can be readily cleaved to reveal a 3-hydroxypyridine, a versatile intermediate for further functionalization or as a key pharmacophore itself.[2]

Key Synthetic Transformations and Protocols

The utility of this compound is best demonstrated through its reactivity in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. For this compound, this reaction is pivotal for the synthesis of 2-aryl-3-ethoxypyridines.

Causality Behind Experimental Choices:

  • Catalyst System: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[3] Therefore, the choice of a highly active palladium catalyst and a suitable phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition of the palladium(0) complex to the C-Cl bond, which is typically the rate-limiting step.[3]

  • Base and Solvent: A suitable base is required to activate the boronic acid for transmetalation. The choice of base and solvent can significantly impact the reaction yield and rate. A biphasic system (e.g., toluene/water or dioxane/water) with an inorganic base like potassium phosphate or cesium carbonate is often effective.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established methods for similar chloropyridine substrates.[3]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-phenyl-3-ethoxypyridine.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes expected yields for Suzuki-Miyaura couplings of various chloropyridines with different arylboronic acids under optimized conditions, serving as a reference for reactions with this compound.

EntryChloropyridine SubstrateBoronic AcidCatalyst SystemBaseSolventYield (%)
12-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O85-95
22-Chloro-3-methoxypyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene80-90
32-Chloro-5-fluoropyridine3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O75-85

Note: Yields are estimations based on literature for analogous substrates and may vary depending on the specific reaction conditions and the nature of the boronic acid.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid + Base (K3PO4) Heating Heat to 100 °C in Dioxane/H2O (12-24h) Reactants->Heating Catalyst Pd(OAc)2 + SPhos Ligand Catalyst->Heating Extraction Aqueous Workup (EtOAc/H2O) Heating->Extraction Purification Column Chromatography Extraction->Purification Product 2-Aryl-3-ethoxypyridine (Final Product) Purification->Product

A streamlined workflow for the Suzuki-Miyaura coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as 2-chloropyridines.[4][5] The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[6]

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, with primary and secondary amines being particularly common in medicinal chemistry to install functionalities capable of forming key interactions with biological targets.

  • Reaction Conditions: SNAr reactions on chloropyridines often require elevated temperatures to overcome the energy barrier associated with the temporary disruption of aromaticity in the Meisenheimer intermediate.[5] The reaction can be run neat or in a high-boiling polar aprotic solvent like DMSO or NMP.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous DMF (5 mL).

  • Heat the reaction mixture to 120 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(morpholino)-3-ethoxypyridine.

Visualization of the SNAr Mechanism

The addition-elimination mechanism of SNAr.

Biological Significance of 2-Substituted-3-alkoxypyridine Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities. Molecules synthesized from 2-chloro-3-alkoxypyridine precursors are often investigated for their potential as:

  • Anti-inflammatory Agents: The 2-arylpyridine motif is a key structural feature in some selective cyclooxygenase-2 (COX-2) inhibitors.[7] COX-2 is an enzyme that plays a major role in prostaglandin biosynthesis in inflammatory cells, making it a prime target for anti-inflammatory drugs.[8]

  • Antimicrobial Agents: Various substituted pyridines have demonstrated efficacy against bacterial and fungal strains. The ability to easily introduce diverse substituents via the chloro and ethoxy groups allows for the exploration of structure-activity relationships to optimize antimicrobial potency.

  • Anticancer Agents: A number of pyridine-containing compounds have exhibited cytotoxic effects on cancer cell lines. For instance, novel 2-chloro-pyridine derivatives have been synthesized and evaluated as potential telomerase inhibitors.[9]

Conclusion and Future Perspectives

This compound, and by extension the broader class of 2-chloro-3-alkoxypyridines, are highly valuable intermediates in medicinal chemistry.[1][10] Their utility stems from the presence of two distinct functional handles that allow for selective and versatile derivatization through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The ability to readily generate libraries of novel 2,3-disubstituted pyridines makes these building blocks particularly attractive for hit-to-lead optimization campaigns in drug discovery. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Application Notes and Protocols for the Synthesis of Nicotinic Acetylcholine Receptor Modulators Utilizing 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Modulating Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their dysregulation is implicated in a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2] This has rendered nAChRs a significant and compelling target for modern drug discovery. The modulation of nAChR activity through agonists, antagonists, and allosteric modulators offers a promising avenue for the development of novel therapeutics.

This guide provides a comprehensive overview of the synthetic utility of 2-chloro-3-ethoxypyridine as a versatile building block for the construction of a diverse range of nAChR modulators. We will delve into the strategic application of modern cross-coupling reactions and provide detailed, field-proven protocols for the synthesis, purification, and characterization of potential nAChR modulatory compounds derived from this key intermediate. Furthermore, we will outline established methodologies for the biological evaluation of these synthesized molecules, enabling researchers to assess their potency and selectivity at various nAChR subtypes.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold presents a unique combination of structural features that make it an attractive starting point for the synthesis of nAChR modulators. The chlorine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The ethoxy group at the 3-position, being an electron-donating group, can influence the electronic properties of the pyridine ring and, consequently, the binding affinity and functional activity of the final compound at the target receptor. The pyridine nitrogen itself is a key pharmacophoric element present in many known nAChR ligands, capable of forming crucial hydrogen bond interactions within the receptor's binding pocket.

Synthetic Strategies: Harnessing the Power of Cross-Coupling Reactions

The construction of nAChR modulator candidates from this compound hinges on the strategic implementation of modern synthetic methodologies. The following sections detail the application of three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

dot

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Oxidative\nAddition->Pd(II)(Ar)(X)L2 Transmetalation Transmetalation Pd(II)(Ar)(X)L2->Transmetalation [Ar'B(OH)3]- Pd(II)(Ar)(Ar')L2 Pd(II)(Ar)(Ar')L2 Transmetalation->Pd(II)(Ar)(Ar')L2 Reductive\nElimination Reductive Elimination Pd(II)(Ar)(Ar')L2->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L2 Sonogashira_Cycle cluster_0 Catalytic Cycles cluster_1 Palladium Cycle cluster_2 Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Oxidative Addition->Pd(II)(Ar)(X)L2 Transmetalation Transmetalation Pd(II)(Ar)(X)L2->Transmetalation Cu-C≡C-R Pd(II)(Ar)(C≡C-R)L2 Pd(II)(Ar)(C≡C-R)L2 Transmetalation->Pd(II)(Ar)(C≡C-R)L2 Reductive Elimination Reductive Elimination Pd(II)(Ar)(C≡C-R)L2->Reductive Elimination Ar-C≡C-R Reductive Elimination->Pd(0)L2 CuX CuX Alkyne Complexation Alkyne Complexation CuX->Alkyne Complexation H-C≡C-R [Cu(C≡C-R)] [Cu(C≡C-R)] Alkyne Complexation->[Cu(C≡C-R)] [Cu(C≡C-R)]->Transmetalation

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Ethoxypyridine Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates.[1] Specifically, the 3-alkoxypyridine motif is a key building block in the synthesis of a wide range of biologically active compounds, finding applications as antibacterial, anticancer, and anti-inflammatory agents.[3] The strategic functionalization of this core structure is paramount in drug discovery programs for lead optimization and the generation of novel intellectual property.

2-Chloro-3-ethoxypyridine emerges as a particularly valuable and versatile starting material. The chlorine atom at the 2-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The ethoxy group at the 3-position, an electron-donating group, influences the electronic properties of the pyridine ring, which can modulate the reactivity of the C-Cl bond and the biological activity of the final compound. This guide provides detailed, field-proven insights and step-by-step protocols for the successful application of this compound in key palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity of this compound

The successful execution of cross-coupling reactions with this compound hinges on understanding the interplay of several factors:

  • C-Cl Bond Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed reactions. This necessitates the use of more active catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center.

  • Influence of the 3-Ethoxy Group: The electron-donating nature of the ethoxy group can further modulate the reactivity of the adjacent C-Cl bond. While it may slightly decrease the electrophilicity of the carbon center, its steric presence is minimal, allowing for good access to the catalytic site.

  • Pyridine Nitrogen Coordination: A common challenge in cross-coupling reactions with pyridyl substrates is the potential for the lone pair of the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The choice of appropriate ligands and reaction conditions is crucial to mitigate this effect.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl and heteroaryl structures.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of a suitable base is critical for the activation of the boronic acid for efficient transmetalation.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl (this compound) Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex R-B(OR')2 / Base Coupled Product Ar-R Transmetalation Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for structurally similar chloropyridines.[4]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of 1,4-dioxane.

  • Add the catalyst premix to the reaction vessel.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100>85
Pd₂(dba)₃XPhosK₃PO₄Toluene110>90
PEPPSI™-IPrIPrK₂CO₃t-BuOH80>95

Note: Yields are representative and can vary based on the specific arylboronic acid used.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[5][6]

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[7][8] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition of the less reactive aryl chloride and the final reductive elimination step.[6]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl (this compound) Amine Coordination [Ar-Pd(II)(NHR'R'')L2]Cl Oxidative Addition Complex->Amine Coordination HNR'R'' Palladium Amido Complex Ar-Pd(II)(NR'R'')L2 Amine Coordination->Palladium Amido Complex Base Coupled Product Ar-NR'R'' Palladium Amido Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Catalyst Regeneration Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Ar-Pd(II)(CCR)L2 Oxidative Addition Complex->Transmetalation Coupled Product Ar-CCR Transmetalation->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Terminal Alkyne H-CCR Copper Acetylide Cu-CCR Terminal Alkyne->Copper Acetylide CuI / Base Copper Acetylide->Transmetalation Transmetalation

References

Application Notes & Protocols: 2-Chloro-3-ethoxypyridine in the Synthesis of Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of 2-Chloro-3-ethoxypyridine

This compound is a highly functionalized pyridine derivative that has emerged as a versatile and strategic building block in modern organic synthesis. Its unique arrangement of substituents—a reactive chloro group at the 2-position, an electron-donating ethoxy group at the 3-position, and the inherent reactivity of the pyridine ring—offers a powerful platform for the construction of complex, polycyclic, and heteroaromatic systems. The chlorine atom serves as an excellent leaving group for various nucleophilic substitution and cross-coupling reactions, while the ethoxy group modulates the electronic properties of the ring, influencing regioselectivity and reactivity. This combination allows for sequential and site-selective modifications, making it an invaluable tool for medicinal chemists and materials scientists aiming to access novel molecular scaffolds.

This guide provides an in-depth exploration of the applications of this compound, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations. The protocols detailed herein are designed to be robust and reproducible, grounded in established literature and validated by practical experience.

Core Applications in Complex Synthesis

The strategic utility of this compound is most evident in its application to the synthesis of fused heterocyclic systems and highly substituted pyridine cores, which are prevalent in pharmaceuticals and functional materials.

Synthesis of Fused Pyridine Scaffolds via Palladium-Catalyzed Cross-Coupling Reactions

One of the most powerful applications of this compound is its use as a linchpin in palladium-catalyzed cross-coupling reactions to construct fused bicyclic and tricyclic heteroaromatic systems. The chlorine at the C2 position is particularly amenable to reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

The general catalytic cycle for these transformations involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound. This is often the rate-determining step and is facilitated by the electron-deficient nature of the pyridine ring. The subsequent steps of transmetalation (in Suzuki and related reactions) or coordination of the coupling partner, followed by reductive elimination, regenerate the palladium(0) catalyst and yield the desired product. The ethoxy group at the C3 position plays a crucial role in electronically tuning the pyridine ring, which can influence the rate and efficiency of the oxidative addition step.

G pd0 Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L2-Cl) pd0->oa_complex Oxidative Addition transmetalation Transmetalation (Suzuki) or Coordination (Sonogashira/Buchwald) oa_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Coupled Product (Ar-Nu) reductive_elim->product substrate This compound (Ar-Cl) substrate->oa_complex nucleophile Nucleophile (e.g., R-B(OH)2, R-C≡CH, R2NH) nucleophile->transmetalation base Base base->transmetalation Activates Nucleophile G substrate This compound meisenheimer Meisenheimer Complex (Intermediate) substrate->meisenheimer nucleophile Nucleophile (Nu-H) nucleophile->meisenheimer Nucleophilic Attack product 2-Substituted-3-ethoxypyridine meisenheimer->product Loss of Leaving Group leaving_group Chloride (Cl-) meisenheimer->leaving_group

Application Notes: The Strategic Use of 2-Chloro-3-ethoxypyridine and its Analogues as Intermediates in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Crop Protection

The pyridine ring is a foundational structural motif in a significant portion of modern agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and versatile reactivity make it a "privileged scaffold" for the development of bioactive molecules.[2][3] Halogenated pyridines, in particular, serve as critical intermediates, providing reactive handles for the construction of complex molecular architectures.[3][4]

This guide focuses on the role of substituted 2-chloropyridines as pivotal intermediates in agrochemical synthesis. While the direct, large-scale application of 2-Chloro-3-ethoxypyridine is not as extensively documented as some of its analogues, its chemical principles are homologous to widely used precursors. By examining the established synthesis of major agrochemicals from intermediates like 2-Chloro-5-(chloromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine , we can extrapolate robust protocols and understand the potential applications for this compound in the discovery of next-generation crop protection agents.

PART 1: Physicochemical Properties & Safe Handling of Chlorinated Pyridine Intermediates

The successful use of any chemical intermediate begins with a thorough understanding of its physical properties and the implementation of rigorous safety protocols. The data for this compound is less common, so properties of closely related analogues are provided for comparison.

Table 1: Physicochemical Data of Selected 2-Chloropyridine Derivatives

Property2-Chloropyridine2-Chloro-3-nitropyridine2-Chloro-5-(chloromethyl)pyridine
Molecular Formula C₅H₄ClNC₅H₃ClN₂O₂C₆H₅Cl₂N
Molar Mass 113.54 g/mol 158.54 g/mol 162.02 g/mol
Appearance Colorless liquidPale yellow crystalline solidAlmost planar solid
Boiling Point 166 °CDecomposesNot specified
Melting Point -46 °C104-106 °CNot specified
Primary Hazard Toxic, Corrosive, Environmental HazardHarmful, IrritantHarmful, Irritant
CAS Number 109-09-15470-18-870258-18-3

Data sourced from various chemical suppliers and safety data sheets.[5][6]

Protocol 1: Standard Safety and Handling for Chlorinated Pyridine Intermediates

Causality Behind Protocol: Chlorinated pyridines are often volatile, toxic, and capable of causing severe irritation or burns.[6] The following handling procedures are designed to minimize exposure and mitigate risks during laboratory and scale-up operations.

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood with a face velocity of at least 100 ft/min to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for handling neat material.

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.

    • Lab Coat: A flame-resistant lab coat must be worn and buttoned.

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize volatilization. For solids, use dispensing techniques that minimize dust generation.

  • Waste Disposal: All contaminated materials (gloves, pipette tips, etc.) and chemical waste must be disposed of in designated, sealed hazardous waste containers in accordance with local regulations.

  • Spill Response: In case of a spill, evacuate the area and absorb the material with an inert absorbent (e.g., vermiculite or sand). Prevent entry into drains.

PART 2: The Chemistry of 2-Chloropyridines: Reactivity and Synthetic Strategy

The chlorine atom at the C2 position of the pyridine ring is the key to its utility as an intermediate. This position is activated towards nucleophilic aromatic substitution (SₙAr) because the electronegative ring nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex.[7][8]

// Nodes sub [label="2-Chloro-3-R-Pyridine\n(R = ethoxy, etc.)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; nu [label="Nucleophile (Nu⁻)\n(e.g., R-O⁻, R-S⁻, R₂N-H)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; meisenheimer [label="Meisenheimer Complex\n(Intermediate)", style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368", color="#EA4335"]; product [label="2-Substituted-3-R-Pyridine", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; cl_ion [label="Cl⁻", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Edges sub -> meisenheimer [label="+ Nu⁻", color="#EA4335"]; nu -> meisenheimer [style=invis]; meisenheimer -> product [label="- Cl⁻", color="#34A853"]; meisenheimer -> cl_ion [style=invis]; } Diagram 1: Generalized SₙAr mechanism for 2-chloropyridines.

The substituent at the C3 position (e.g., the ethoxy group in this compound) exerts an electronic and steric influence. An electron-donating group like ethoxy may slightly decrease the rate of SₙAr compared to an unsubstituted ring, but the reaction remains a highly viable and primary pathway for functionalization.

PART 3: Case Study 1: Synthesis of Neonicotinoid Insecticides

// Nodes start [label="2-Chloro-5-methylpyridine", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; step1 [label="Radical Chlorination", shape=cds, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; ccmp [label="CCMP\n(2-Chloro-5-chloromethylpyridine)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; step2 [label="Condensation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; amine [label="+ Amine Precursor\n(e.g., N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#5F6368", color="#5F6368"]; nitenpyram [label="Nitenpyram\n(Final Product)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];

// Edges start -> step1 [color="#5F6368"]; step1 -> ccmp [color="#5F6368"]; ccmp -> step2 [color="#5F6368"]; amine -> step2 [style=dashed, arrowhead=none, color="#5F6368"]; step2 -> nitenpyram [color="#5F6368"]; }

Diagram 2: Workflow for the synthesis of Nitenpyram from a pyridine intermediate.

Protocol 2: Synthesis of N-ethyl-2-chloro-5-pyridylmethyl amine (Nitenpyram Precursor)

Causality Behind Protocol: This protocol details the first step in Nitenpyram synthesis, where the highly reactive chloromethyl group of CCMP undergoes nucleophilic substitution with ethylamine. [9]The reaction is typically performed under conditions that favor the displacement of the benzylic-type chloride over the more stable aromatic chloride.

  • Reagent Preparation:

    • Charge a jacketed glass reactor with 2-Chloro-5-(chloromethyl)pyridine (CCMP) (1.0 eq).

    • Add a suitable solvent such as toluene or acetonitrile (approx. 5-10 volumes).

    • Cool the reactor to 0-5 °C using a circulating chiller.

  • Reaction Execution:

    • Slowly add an aqueous solution of ethylamine (70%, 2.0-3.0 eq) to the cooled CCMP solution over 1-2 hours, maintaining the internal temperature below 10 °C. The excess ethylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Work-up and Isolation:

    • Add water to the reaction mixture to dissolve the ethylamine hydrochloride salt.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product, N-ethyl-2-chloro-5-pyridylmethyl amine, which can often be used in the next step without further purification.

PART 4: Case Study 2: Synthesis of Aryloxyphenoxypropionate (AOPP) Herbicides

Another major class of agrochemicals derived from chloropyridine intermediates are the AOPP herbicides, which inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses. [10]Intermediates like 2-chloro-5-(trifluoromethyl)pyridine are used to synthesize these herbicides. [11][12]

Protocol 3: Nucleophilic Aromatic Substitution for AOPP Herbicide Core

Causality Behind Protocol: This reaction is a classic SₙAr where a phenoxide nucleophile displaces the chlorine atom on the pyridine ring. [13]The presence of a strong electron-withdrawing group (like trifluoromethyl) at the C5 position activates the C2 position for nucleophilic attack, making this reaction efficient. [7]An aprotic polar solvent is used to solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the oxygen anion.

  • Reagent Preparation:

    • In a dry, inert-atmosphere (N₂) reactor, dissolve hydroquinone (or a substituted phenol, 1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Add a strong base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), portion-wise to generate the phenoxide in situ.

    • Heat the mixture to 60-80 °C and stir for 1 hour to ensure complete formation of the phenoxide.

  • Reaction Execution:

    • Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) to the phenoxide solution.

    • Raise the temperature to 100-120 °C and maintain for 8-12 hours. Monitor the reaction progress by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a large volume of ice water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with water and brine, dry over magnesium sulfate, and filter.

    • Remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography to yield the desired pyridine-ether core structure.

PART 5: Prospective Application & Protocol for this compound

Based on the established reactivity of its analogues, this compound is a prime candidate for derivatization via SₙAr at the C2 position. A hypothetical but highly plausible application is its use in synthesizing novel fungicides or herbicides where a substituted aniline is coupled to the pyridine ring.

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Diagram 3: Hypothetical workflow for the synthesis of a novel agrochemical candidate.

Protocol 4: Synthesis of a 2-Anilino-3-ethoxypyridine Derivative (Hypothetical)

Causality Behind Protocol: This protocol leverages the SₙAr reaction to form a C-N bond, a common linkage in bioactive molecules. [4][14]The choice of a non-nucleophilic base is critical to deprotonate the aniline without competing in the substitution reaction. The reaction often requires heat to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring. [15]

  • Reactor Setup:

    • To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (1.0 eq), the desired substituted aniline (1.1 eq), and a non-nucleophilic base such as potassium carbonate (1.5 eq).

    • Add a high-boiling point solvent, such as toluene or DMF (5-10 volumes).

  • Reaction Execution:

    • Heat the stirred slurry to reflux (typically 110-150 °C, depending on the solvent) under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the this compound starting material (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water to remove the base and any inorganic salts.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2-anilino-3-ethoxypyridine derivative.

Conclusion

2-Chloropyridine derivatives are undeniably vital intermediates in the agrochemical industry, forming the backbone of numerous high-performance insecticides and herbicides. While this compound itself is not yet a widely cited precursor for a blockbuster product, its chemical reactivity is well-understood through the lens of its analogues. The protocols and workflows detailed herein for established agrochemicals provide a robust, field-proven template for researchers and drug development professionals to explore the potential of this compound and other novel pyridine intermediates in the creation of innovative and effective crop protection solutions.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Rich Heterocyclic Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's power lies in its ability to couple a wide array of aryl halides and pseudohalides with primary and secondary amines, a transformation that was historically challenging.[1][2]

This application note provides a detailed guide to the Buchwald-Hartwig amination of a specific and challenging substrate: 2-chloro-3-ethoxypyridine. This substrate presents a unique set of challenges due to the electronic properties of the pyridine ring and the presence of the ethoxy group. The electron-donating nature of the ethoxy group and the inherent electron-richness of the pyridine ring can render the C-Cl bond less susceptible to oxidative addition, the crucial first step in the catalytic cycle.[4] Furthermore, the steric hindrance around the chlorine atom can impede the approach of the bulky catalyst.

This document will delve into the mechanistic nuances of this reaction, provide a robust and optimized protocol, and offer troubleshooting guidance based on field-proven insights. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical tools to successfully execute this transformation.

Mechanistic Considerations: The "Why" Behind the Protocol

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][5][6] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.

The catalytic cycle, depicted below, involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[1][5][7] For less reactive aryl chlorides like this compound, this step is often rate-limiting.[4] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this process.[5]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[5][8] The strength and nature of the base play a crucial role here.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][5][7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine (R₂NH) Coordination pd2_complex->amine_coordination R₂NH pd2_amine_complex [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation Base pd2_amido_complex L_nPd(II)(Ar)(NR₂) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Key Considerations for this compound:
  • Catalyst Selection: The success of this reaction hinges on the choice of the palladium precursor and, more importantly, the phosphine ligand. For electron-rich and sterically hindered aryl chlorides, bulky and electron-rich biarylphosphine ligands are generally the most effective.[4][5] Ligands such as RuPhos, BrettPhos, or Josiphos-type ligands are excellent starting points.[4] These ligands promote the challenging oxidative addition step and facilitate the subsequent reductive elimination.

  • Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the coordinated amine.[4][5] Sodium tert-butoxide (NaOtBu) is the most commonly used and often the most effective base for this purpose.[4] However, if the substrate is sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may necessitate higher reaction temperatures or more active catalyst systems.[4]

  • Solvent Choice: Anhydrous, aprotic solvents are typically used to prevent unwanted side reactions and catalyst deactivation. Toluene and 1,4-dioxane are common choices.[4][6] The choice of solvent can also influence the solubility of the base and the palladium complexes, thereby affecting the reaction rate.[8][9]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Buchwald-Hartwig amination of this compound with a generic secondary amine. The specific quantities and conditions may require optimization depending on the nature of the amine.

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
This compound≥97%Commercially Available
Amine≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableCan be substituted with a pre-catalyst.
RuPhos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle in a glovebox or under inert atmosphere.
TolueneAnhydrousCommercially AvailableDegas before use.
Schlenk flask or reaction vialOven-dried before use.
Magnetic stirrer and hotplate
Inert gas supply (Argon or Nitrogen)High Purity
Reaction Setup and Execution

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Reaction Execution cluster_workup Workup and Purification prep_glassware Oven-dry glassware charge_flask Charge flask with solid reagents: This compound, Pd(OAc)₂, RuPhos, NaOtBu prep_glassware->charge_flask prep_reagents Degas solvent Handle base under inert atmosphere add_liquids Add amine and toluene via syringe prep_reagents->add_liquids purge_flask Evacuate and backfill with inert gas (3x) charge_flask->purge_flask purge_flask->add_liquids heat_stir Heat to 80-110 °C with vigorous stirring add_liquids->heat_stir monitor Monitor reaction progress by TLC or LC-MS heat_stir->monitor cool_quench Cool to room temperature and quench with water monitor->cool_quench extract Extract with an organic solvent (e.g., EtOAc) cool_quench->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere glovebox, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reaction Assembly: Remove the Schlenk flask from the glovebox and connect it to a Schlenk line. Add the amine (1.2 mmol, 1.2 equiv) and anhydrous, degassed toluene (5 mL) via syringe.

  • Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, poor quality reagents.Use a pre-catalyst, increase the reaction temperature, ensure all reagents are anhydrous and of high purity.[4]
Hydrodehalogenation (replacement of -Cl with -H) Presence of water, slow reductive elimination.Scrupulously dry all reagents and solvents, consider a different ligand to accelerate reductive elimination.[4]
Formation of side products Reaction with solvent, decomposition of starting materials or product.Screen different solvents, lower the reaction temperature once conversion starts.[10]
Difficulty in purification Co-elution with ligand or byproducts.Consider a different workup procedure, such as an acidic wash to remove the amine-based ligand.

Conclusion

The Buchwald-Hartwig amination of this compound, while challenging, is a highly achievable transformation with careful consideration of the reaction parameters. The key to success lies in the judicious selection of a bulky and electron-rich phosphine ligand, a strong non-nucleophilic base, and anhydrous reaction conditions. The protocol provided in this application note serves as a robust starting point for researchers. By understanding the underlying mechanistic principles and employing systematic optimization, this powerful C-N bond-forming reaction can be effectively applied to the synthesis of a wide range of valuable 2-amino-3-ethoxypyridine derivatives.

References

Application Notes and Protocols: 2-Chloro-3-ethoxypyridine as a Versatile Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within this class, halo-pyridines, and specifically 2-chloro-3-ethoxypyridine, represent a highly versatile and strategically important building block for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of a reactive chlorine atom at the 2-position, ortho to the ring nitrogen, allows for facile and selective functionalization through a variety of modern cross-coupling reactions. The ethoxy group at the 3-position, in turn, modulates the electronic and steric properties of the ring, influencing both reactivity and the pharmacokinetic profile of the final drug molecule.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a precursor for pharmaceutical ingredients. We will delve into its physicochemical properties, explore its application in the synthesis of a key pharmaceutical scaffold—the pyrido[2,3-d]pyrimidin-7-one core found in a number of kinase inhibitors—and provide detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up. Below is a summary of the key physicochemical properties of this compound and its close analogs.

PropertyValue (this compound)Value (2-Chloro-3-methoxypyridine)[1]Value (2-Chloro-3-ethylpyridine)
Molecular Formula C₇H₈ClNOC₆H₆ClNOC₇H₈ClN
Molecular Weight 157.60 g/mol 143.57 g/mol 141.60 g/mol
Appearance Colorless to pale yellow liquid (Predicted)Yellow to off-white crystal powder[2]Liquid
Boiling Point Not availableNot availableNot available
Melting Point Not available73-82 °C[2]Not available
Density ~1.1-1.2 g/cm³ (Predicted)Not available1.111±0.06 g/cm³ (Predicted)
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene)Insoluble in water[1]Not available
CAS Number 1393559-04-052605-96-696440-05-0

Application in the Synthesis of Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitors

The pyrido[2,3-d]pyrimidin-7-one scaffold is a key pharmacophore present in a variety of kinase inhibitors investigated for the treatment of cancers and other diseases.[3][4][5] The strategic use of this compound allows for the efficient construction of this privileged heterocyclic system. The following section outlines a robust synthetic strategy.

Synthetic Strategy Overview

The overall synthetic approach involves a sequential, multi-step process that leverages the reactivity of the 2-chloro substituent. The key transformations are a Buchwald-Hartwig amination to introduce a substituted aniline, followed by an intramolecular cyclization to form the fused pyrimidinone ring system. A subsequent Suzuki-Miyaura coupling can then be employed to introduce further diversity at the 6-position of the pyridopyrimidinone core.

G A This compound B Buchwald-Hartwig Amination A->B R-NH₂, Pd Catalyst, Base C 2-Amino-3-ethoxypyridine Derivative B->C D Cyclization C->D React with activated carbonyl E Pyrido[2,3-d]pyrimidin-7-one Core D->E F Suzuki-Miyaura Coupling E->F Ar-B(OH)₂, Pd Catalyst, Base G Functionalized Kinase Inhibitor F->G

Caption: Synthetic workflow for kinase inhibitors from this compound.

Protocol 1: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8][9] This protocol describes the coupling of this compound with a substituted aniline, a key step in the synthesis of the pyrido[2,3-d]pyrimidin-7-one precursor.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-ethoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk flask and standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the substituted aniline (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction Conditions: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-ethoxypyridine derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of electron-deficient aryl chlorides like 2-chloropyridine.[8] The ligand facilitates the oxidative addition of the palladium to the C-Cl bond and subsequent reductive elimination to form the C-N bond.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that effectively promotes the deprotonation of the amine and facilitates the catalytic cycle without causing unwanted side reactions.[7]

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions, allowing for the necessary reaction temperatures to be reached. It is crucial to use an anhydrous and degassed solvent to prevent catalyst deactivation.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[10][11][12][13][14] This protocol details the coupling of a chlorinated pyridopyrimidinone intermediate with an arylboronic acid to introduce structural diversity.

Materials:

  • Chlorinated pyrido[2,3-d]pyrimidin-7-one intermediate

  • Arylboronic acid (e.g., 2,6-dichlorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane/water mixture (e.g., 10:1)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the chlorinated pyridopyrimidinone intermediate (1.0 equivalent), the arylboronic acid (1.5 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization to yield the final product.

Causality Behind Experimental Choices:

  • Catalyst System: The use of a highly active catalyst system, such as Pd(OAc)₂ with a sterically hindered and electron-rich biarylphosphine ligand like SPhos, is often necessary for the successful coupling of challenging substrates like heteroaryl chlorides.[13]

  • Base and Solvent System: A mixture of an aqueous base like potassium phosphate in a solvent such as 1,4-dioxane is a common and effective system for Suzuki reactions. The water is essential for the transmetalation step of the catalytic cycle.[12]

G cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura Coupling A This compound + R-NH₂ B Add Pd(OAc)₂, Xantphos, Cs₂CO₃ in Toluene A->B C Heat to 100-110 °C B->C D Work-up and Purification C->D E 2-Amino-3-ethoxypyridine Derivative D->E F Chlorinated Pyrido[2,3-d]pyrimidin-7-one + Ar-B(OH)₂ G Add Pd(OAc)₂, SPhos, K₃PO₄ in Dioxane/H₂O F->G H Heat to 80-100 °C G->H I Work-up and Purification H->I J Functionalized Kinase Inhibitor I->J

Caption: Experimental workflows for key cross-coupling reactions.

Troubleshooting and Safety Considerations

Troubleshooting Common Issues in Cross-Coupling Reactions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Use fresh, high-purity catalyst and ligand.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate baseThe choice of base is critical. Screen other bases such as K₂CO₃, K-O-t-Bu, or other phosphate bases.
Formation of Side Products Proto-dehalogenation (loss of chlorine)Use a less sterically hindered ligand or a milder base.
Homocoupling of the boronic acidEnsure a strict inert atmosphere. Add the boronic acid slowly to the reaction mixture.
Difficult Purification Residual palladiumTreat the crude product with a palladium scavenger.
Complex mixture of productsRe-optimize the reaction conditions, paying close attention to temperature and reaction time.

Safety and Handling:

  • This compound and its analogs are potentially hazardous chemicals. Always consult the Safety Data Sheet (SDS) before use.[1][2][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical ingredients. Its strategic substitution pattern allows for selective and efficient functionalization through modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols and insights provided in this application note offer a solid foundation for researchers to leverage the potential of this precursor in the development of novel therapeutics, particularly in the area of kinase inhibitors. A thorough understanding of the reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity in the synthesis of these important molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Chloro-3-ethoxypyridine. Our focus is on troubleshooting common issues and optimizing reaction parameters to improve yield and purity. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming ethers. This involves the reaction of a deprotonated alcohol with an alkyl halide, proceeding via an SN2 mechanism.[1][2]

Section 1: Reaction Fundamentals & Mechanism

The synthesis of this compound from 2-Chloro-3-hydroxypyridine and an ethylating agent is a classic example of the Williamson ether synthesis. The reaction proceeds in two fundamental steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2-Chloro-3-hydroxypyridine, forming a more nucleophilic pyridinolate anion.

  • Nucleophilic Substitution (SN2): The resulting anion attacks the ethylating agent (e.g., ethyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction, displacing the leaving group and forming the desired ether product.

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack CHP 2-Chloro-3-hydroxypyridine Anion Pyridinolate Anion CHP->Anion + Base Base Base (e.g., NaH) HB Conjugate Acid (e.g., H₂) EthylatingAgent Ethylating Agent (e.g., EtBr) Product This compound Anion->Product + Ethylating Agent Salt Salt (e.g., NaBr)

Caption: General mechanism for this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common problem that can stem from several factors. A systematic approach is crucial for diagnosis.

  • Incomplete Deprotonation: The hydroxyl group of 2-Chloro-3-hydroxypyridine must be fully deprotonated to form the reactive nucleophile. If the base is too weak or insufficient, the reaction will not proceed to completion.

    • Solution: Use a strong base like sodium hydride (NaH) to ensure irreversible deprotonation.[1] Alternatively, potassium carbonate (K₂CO₃) can be effective, but may require higher temperatures or longer reaction times. Ensure you are using at least 1.1 equivalents of the base.

  • Poor Quality Starting Materials: The purity of your 2-Chloro-3-hydroxypyridine precursor is critical. Impurities from its synthesis can interfere with the reaction.[3]

    • Solution: Verify the purity of your starting material by NMR or melting point (lit. mp 170-172 °C).[4] If necessary, recrystallize the 2-Chloro-3-hydroxypyridine before use.

  • Suboptimal Reaction Conditions: Temperature and reaction time are key variables.

    • Solution: If using a milder base like K₂CO₃, ensure the temperature is adequate (e.g., refluxing in acetone or acetonitrile) to drive the reaction forward. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged heating.

  • Competing Elimination (E2) Reaction: While less common with primary halides like ethyl bromide, if reaction conditions are too harsh (high temperature, sterically hindered base), a competing E2 elimination reaction can occur, forming ethene gas instead of the desired ether.[1][2]

    • Solution: Use the lowest effective temperature and avoid overly bulky bases.

Low_Yield_Troubleshooting start_node Low Yield Observed check1 Is Deprotonation Complete? start_node->check1 Start Diagnosis check_node check_node action_node action_node end_node Yield Improved action1 Use stronger base (NaH) Increase base equivalents (1.1-1.2) check1->action1 No check2 Is Starting Material Pure? check1->check2 Yes action1->check2 action2 Recrystallize 2-Chloro-3-hydroxypyridine Verify purity via NMR/mp check2->action2 No check3 Are Conditions Optimal? check2->check3 Yes action2->check3 check3->end_node Yes action3 Increase temperature (for weak bases) Monitor reaction by TLC/LC-MS Optimize reaction time check3->action3 No action3->end_node

Caption: Troubleshooting workflow for low reaction yield.

Q2: The reaction appears incomplete, with significant starting material remaining. What should I adjust?

An incomplete reaction is often due to insufficient reactivity in one of the components.

  • Reactivity of the Ethylating Agent: The leaving group on the ethylating agent is crucial. The general reactivity order is I > Br > TsO > Cl.

    • Solution: If you are using ethyl chloride, consider switching to ethyl bromide or ethyl iodide for a faster reaction rate.[1]

  • Choice of Solvent: The solvent plays a major role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it more reactive.[2][5]

    • Solution: If you are using a less polar solvent like THF or a protic solvent like ethanol, switching to DMF or acetonitrile can significantly increase the reaction rate.

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to reach completion.

    • Solution: First, try extending the reaction time, monitoring its progress every few hours. If the reaction stalls, a moderate increase in temperature (e.g., from room temperature to 50-60 °C) may be necessary.

Q3: My final product is difficult to purify. What are the common byproducts and how can I minimize them?

Purification challenges usually arise from byproducts with similar polarity to the desired product.

  • Unreacted Starting Material: As discussed, incomplete reactions will leave 2-Chloro-3-hydroxypyridine in the crude mixture. Its acidic nature can complicate extraction and cause streaking on silica gel columns.

    • Minimization: Drive the reaction to completion using the strategies outlined in Q2.

    • Removal: A dilute aqueous base wash (e.g., 1M NaOH) during the work-up can remove unreacted acidic starting material.

  • O-alkylation vs. C-alkylation: While O-alkylation is heavily favored for phenoxides, trace amounts of C-alkylation on the pyridine ring are possible under certain conditions, leading to isomeric impurities.

    • Minimization: Using polar aprotic solvents generally favors O-alkylation.[2]

  • Byproducts from the Ethylating Agent: Diethyl ether can form if the alkoxide attacks another molecule of the ethylating agent, though this is less likely to be a major pathway.

    • Minimization: Use a modest excess (1.1-1.5 equivalents) of the ethylating agent, but avoid a large excess.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal base and solvent combination for this synthesis?

BaseSolvent(s)ProsCons
Sodium Hydride (NaH) DMF, THFIrreversible deprotonation, fast reaction rates, high yields.Moisture sensitive, requires inert atmosphere, hydrogen gas evolution.
Potassium Carbonate (K₂CO₃) Acetonitrile, AcetoneEasy to handle, inexpensive, suitable for scale-up.Requires higher temperatures (reflux), longer reaction times.
Sodium Hydroxide (NaOH) DMSO, WaterInexpensive, readily available.Can introduce water, potentially leading to side reactions; may not be strong enough for complete deprotonation.

For laboratory-scale synthesis where high yield is the primary goal, Sodium Hydride in anhydrous DMF is often the system of choice. For larger-scale industrial applications, the easier handling of Potassium Carbonate in Acetonitrile is often preferred.

Q: Can this reaction be performed under phase-transfer catalysis (PTC) conditions?

Yes, PTC is an excellent alternative, particularly for scaling up. A typical PTC system would involve using an aqueous solution of a base like NaOH, an organic solvent for the substrate (e.g., toluene), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This method avoids the need for expensive anhydrous solvents and hazardous bases like NaH.

Q: How should the final product be purified?

Standard work-up involves quenching the reaction, extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane), washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄). The primary method for purification is flash column chromatography on silica gel.[6] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Section 4: Optimized Experimental Protocol

This protocol is a starting point for optimization in your laboratory setting.

Materials:

  • 2-Chloro-3-hydroxypyridine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Ethyl bromide (1.3 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aq. NH₄Cl, Saturated aq. NaCl (brine)

  • Anhydrous MgSO₄

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-3-hydroxypyridine to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the sodium hydride portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. Hydrogen gas evolution should cease.

  • Alkylation: Add ethyl bromide dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Work-up: Dilute the mixture with water and extract with diethyl ether (3x). Combine the organic layers, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound.

References

Technical Support Center: Purification of Crude 2-Chloro-3-ethoxypyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-3-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its purification by column chromatography. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), obtaining high-purity this compound is critical for successful downstream applications.[1] This document provides field-proven insights and solutions to streamline your purification workflow.

Troubleshooting Guide

This section directly addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: Why are the chromatographic spots for my this compound showing significant tailing, leading to poor separation and mixed fractions?

A: This is the most frequently encountered issue when purifying pyridine derivatives. The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic residual silanol groups (Si-OH) present on the surface of standard silica gel.[2] This interaction creates a secondary, non-ideal retention mechanism, causing the analyte to "drag" or "tail" as it elutes, resulting in broad peaks and poor resolution.[2]

Experimental Protocol: Mitigating Peak Tailing

  • Mobile Phase Modification: The most effective solution is to add a small amount of a competitive base to your mobile phase to neutralize the active silanol sites.

    • Action: Add 0.1-1% triethylamine (TEA) to your chosen eluent (e.g., a hexane/ethyl acetate mixture).

    • Causality: The TEA will preferentially bind to the acidic silanol groups, effectively masking them from the this compound. This ensures that separation occurs primarily based on polarity, leading to sharper, more symmetrical peaks.[2]

  • Confirm by TLC: Before committing to a column, verify the effectiveness of the TEA addition on a TLC plate.

    • Spot your crude mixture on two separate TLC plates.

    • Run one plate in your standard eluent and the second in the same eluent containing 1% TEA.

    • A significant reduction in streaking and the formation of a more compact spot on the TEA-containing plate confirms that silanol interactions are the root cause.

  • Consider Column Overload: Injecting an excessive amount of crude material can saturate the stationary phase, which also leads to peak tailing.[2] As a general rule, the sample load should not exceed 1-5% of the mass of the silica gel.

Q2: I am experiencing very low recovery of my product after the column. What are the likely causes and how can I improve the yield?

A: Low recovery can stem from two main issues: irreversible adsorption of the product onto the stationary phase or degradation of the compound on the acidic silica gel.[3]

Solutions for Improving Product Recovery:

  • Assess Compound Stability (2D TLC): First, determine if your compound is stable on silica gel.

    • Spot your crude sample on the bottom-left corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Remove the plate, allow it to dry completely, and then rotate it 90 degrees counter-clockwise.

    • Develop the plate a second time in the same solvent system.[3]

    • Interpretation: If the compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots off the diagonal indicates degradation on the silica surface.[3]

  • Deactivate the Stationary Phase: If degradation or strong adsorption is suspected, you can use a less acidic stationary phase.

    • Option A: Neutral Alumina: For moderately polar compounds that are acid-sensitive, neutral alumina can be an excellent alternative to silica gel.[4]

    • Option B: Deactivated Silica: Prepare a slurry of silica gel in your non-polar solvent and add 1% TEA (by volume). This pre-treats the silica before packing the column, reducing the potential for irreversible binding.

Q3: My product is co-eluting with a closely-running impurity. How can I improve the separation resolution?

A: Achieving good resolution between compounds with similar polarities requires careful optimization of the mobile phase. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 on a TLC plate, and the separation factor (ΔRf) between it and the impurity is maximized.[5]

Strategy for Optimizing Separation:

  • Systematic TLC Analysis: Test a range of solvent systems with varying polarities. A combination of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate) is a standard starting point.[6]

  • Fine-Tune Solvent Ratios: Once you identify a good solvent pair, adjust the ratio to achieve the target Rf. Small changes can have a significant impact on separation.

  • Employ a Third Solvent: If a two-solvent system is insufficient, introducing a small amount of a third solvent (e.g., dichloromethane or a trace of methanol) can alter the selectivity of the separation.

  • Use Gradient Elution: For complex mixtures with components of widely different polarities, a gradient elution during column chromatography is highly effective. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the percentage of the more polar solvent to elute your product and then more polar impurities.[7]

Solvent System (v/v) Polarity Typical Application
Hexane / Ethyl AcetateLow to MediumExcellent starting point for many pyridine derivatives.
Hexane / DichloromethaneLowGood for separating less polar compounds.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds; use with caution as it can elute compounds very quickly.
Hexane / AcetoneLow to MediumAn alternative to Ethyl Acetate, offering different selectivity.

Table 1: Common solvent systems for the purification of moderately polar organic compounds.

Workflow for Troubleshooting Column Chromatography

G start Start: Poor Purification Result check_tailing Issue: Peak Tailing / Streaking? start->check_tailing check_recovery Issue: Low Product Recovery? check_tailing->check_recovery No solution_tailing Solution: 1. Add 1% TEA to eluent. 2. Reduce sample load. check_tailing->solution_tailing Yes check_resolution Issue: Co-elution of Impurity? check_recovery->check_resolution No solution_recovery Solution: 1. Perform 2D TLC for stability check. 2. Use neutral alumina or deactivated silica. check_recovery->solution_recovery Yes solution_resolution Solution: 1. Optimize eluent via TLC (Rf ≈ 0.3). 2. Use gradient elution. check_resolution->solution_resolution Yes end End: Successful Purification check_resolution->end No / Other Issue solution_tailing->end solution_recovery->end solution_resolution->end

Caption: A decision-making workflow for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What stationary phase and particle size are recommended for purifying this compound?

A: For general-purpose purification, silica gel 60 with a particle size of 230-400 mesh (40-63 µm) is the industry standard for flash column chromatography.[7] The smaller particle size provides a larger surface area, leading to better separation efficiency compared to larger mesh sizes. If your compound proves to be acid-sensitive (as determined by a 2D TLC test), switching to neutral alumina, Brockmann I, 150 mesh is a reliable alternative.[4]

Q2: Should I use the wet-loading or dry-loading method to apply my crude sample?

A: The choice depends on the solubility of your crude material in the initial mobile phase.

  • Wet-Loading: This method is preferred when your sample dissolves easily in a minimum amount of the mobile phase (or a slightly more polar solvent). Dissolve the crude product and carefully apply it to the top of the packed column.[8]

  • Dry-Loading: This is the superior method if your compound has poor solubility in the non-polar solvent system used to start the column. It prevents precipitation at the top of the column and ensures a more uniform starting band, leading to better separation.[9]

Experimental Protocol: Dry-Loading a Sample

  • Dissolve your crude this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask.

  • Add a small amount of silica gel to the flask (typically 3-5 times the mass of your crude product).

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[9]

  • Carefully add this powder to the top of your solvent-packed column, creating a thin, even layer.

  • Gently add a layer of sand on top to prevent disturbance when adding the eluent.[5]

Q3: What are the common impurities I should anticipate in a crude sample of this compound?

A: Impurities typically originate from the synthetic route. Common syntheses may start from 2-chloro-3-hydroxypyridine or involve chlorination of 3-ethoxypyridine.[10][11] Therefore, you should anticipate:

  • Unreacted Starting Materials: Such as 2-chloro-3-hydroxypyridine, which is significantly more polar than the product.

  • Over-chlorinated Byproducts: Dichloro- or trichloro-ethoxypyridines may form, which are typically less polar than the desired mono-chlorinated product.

  • Related Precursors: Depending on the specific synthetic pathway, other chlorinated pyridines or intermediates could be present.[12]

Q4: How can I efficiently track the separation and identify the fractions containing my product?

A: The most reliable method is to collect multiple small fractions and analyze them using Thin Layer Chromatography (TLC).

  • Collect Fractions: Collect eluent in a series of numbered test tubes or flasks.

  • TLC Analysis: Spot every few fractions on a TLC plate. It is crucial to also spot your crude material and a pure standard (if available) on the same plate for reference.

  • Combine Fractions: After visualizing the TLC plate (e.g., under a UV lamp), combine only the fractions that contain your pure product. Fractions that are mixed with impurities should be kept separate for potential re-purification.[7]

References

Technical Support Center: Overcoming Low Reactivity in 2-Chloro-3-ethoxypyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This document provides in-depth troubleshooting advice and validated protocols for tackling the challenges associated with the cross-coupling of 2-chloro-3-ethoxypyridine. Our goal is to equip you with the mechanistic understanding and practical solutions required to achieve success in your synthetic endeavors.

Understanding the Challenge: Why is this compound a Difficult Substrate?

The primary obstacle in cross-coupling reactions involving this compound lies in the first and often rate-limiting step of the catalytic cycle: oxidative addition . Several electronic and steric factors contribute to the inertness of the C2-Cl bond:

  • High Bond Dissociation Energy: The C(sp²)-Cl bond is inherently strong and resistant to cleavage.

  • Electron-Rich Heterocycle: The pyridine nitrogen and the C3-ethoxy group both donate electron density into the aromatic system. This increased electron density at the C2 position electronically disfavors the oxidative addition to the electron-rich Pd(0) catalyst.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, acting as a ligand and potentially inhibiting or poisoning the catalyst.[1] This is a well-documented issue, often referred to as the "2-pyridyl problem".[2][3]

Overcoming these hurdles requires a catalyst system that is sufficiently electron-rich and sterically demanding to promote the challenging oxidative addition step without being irreversibly inhibited by the substrate.

General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides a foundational approach to troubleshooting.

Q1: My initial cross-coupling attempt with this compound using standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) failed. What is the first thing I should change?

A1: Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for activating the C-Cl bond in electron-rich chloropyridines.[1] The first and most critical change is to switch to a more active, state-of-the-art catalyst system. This involves using a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a specialized, electron-rich, and sterically bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[4][5] These ligands are designed to accelerate the oxidative addition and subsequent reductive elimination steps.[6]

Q2: I see a significant amount of starting material recovered. What does this indicate?

A2: Recovery of starting material is a classic sign that the oxidative addition step is failing to occur or is extremely slow. The catalyst is not active enough to break the C-Cl bond under the current conditions. Your focus should be on enhancing catalyst activity.

Q3: My mass spectrometry analysis shows the formation of 3-ethoxypyridine (dehalogenation). What causes this side reaction?

A3: Dehalogenation occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture before the desired coupling can take place.[1] Common hydride sources include solvents (like alcohols, if used), water, or the amine coupling partner in Buchwald-Hartwig reactions. To minimize this, ensure you are using anhydrous solvents and consider your choice of base carefully.

Q4: How do I prevent catalyst inhibition by the pyridine nitrogen?

A4: While difficult to eliminate completely, the effect can be mitigated by using sterically bulky ligands. Large ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or bulky NHCs, create a crowded environment around the palladium center. This steric hindrance can disfavor the binding of the pyridine nitrogen, allowing the catalytic cycle to proceed more efficiently.

In-Depth Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but requires a highly active catalyst for unreactive chlorides.

Problem: Low to no conversion in the Suzuki coupling of this compound with an arylboronic acid.

This common failure point stems from an insufficiently active catalyst system to promote the oxidative addition of the C-Cl bond.

Suzuki_Troubleshooting start Low Conversion Observed q1 Is your catalyst Pd(PPh₃)₄? start->q1 sol1 Switch to a modern catalyst system: - Pd source: Pd(OAc)₂, Pd₂(dba)₃ - Ligand: SPhos, XPhos, RuPhos, or an NHC (e.g., IPr) q1->sol1 Yes q2 Are you using a weak base like Na₂CO₃? q1->q2 No sol1->q2 sol2 Use a stronger base to facilitate transmetalation. Try K₃PO₄ or Cs₂CO₃. Ensure base is finely ground for better solubility. q2->sol2 Yes q3 Is the reaction temperature below 100 °C? q2->q3 No sol2->q3 sol3 Increase temperature. Reactions with aryl chlorides often require heat (100-120 °C) in solvents like dioxane or toluene. q3->sol3 Yes success Improved Yield Achieved q3->success No, temp is high sol3->success

This protocol is a robust starting point for coupling this compound with various aryl- or heteroarylboronic acids.

  • Reagent Setup: To an oven-dried reaction vial, add the arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and the palladium precatalyst/ligand.

  • Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. 3. Addition of Substrate & Solvent: Under the inert atmosphere, add this compound (1.0 equiv.) followed by an anhydrous solvent (e.g., Dioxane or Toluene, ~0.1 M concentration).

  • Heating: Heat the reaction mixture with vigorous stirring at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

Catalyst System ComponentLoading (mol%)Rationale & Comments
Pd Source Pd(OAc)₂ or Pd₂(dba)₃1-2%
Ligand SPhos or XPhos2-4%
Base K₃PO₄ or Cs₂CO₃200-300%
Solvent Dioxane or Toluene
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for aryl amine synthesis. [7]For a substrate like this compound, the choice of ligand and base is paramount to success. [8] Problem: My Buchwald-Hartwig reaction gives low yield, significant dehalogenation, and/or recovered starting material.

This combination of issues points to a catalytic cycle that is slow and inefficient, allowing side reactions to dominate. The likely culprits are a suboptimal ligand/base combination or insufficient reaction temperature.

// Invisible nodes for edge routing dummy1 [shape=point, width=0.01, height=0.01]; dummy2 [shape=point, width=0.01, height=0.01];

// Edges Pd0 -> OA_Complex [label=" Oxidative Addition\n(Often Rate-Limiting)"]; OA_Complex -> Amide_Complex [label=" Amine Binding &\nDeprotonation"]; Amide_Complex -> Pd0 [label=" Reductive Elimination"];

// Side reaction path Side_Reaction [label="Dehalogenation\nSide Product", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OA_Complex -> Side_Reaction [style=dashed, color="#EA4335", label=" β-Hydride Elimination\n(If amine has α-H)"];

// Labels for inputs and outputs sub_in [label="Ar-Cl\n(this compound)", shape=plaintext, fontcolor="#5F6368"]; amine_in [label="R₂NH + Base", shape=plaintext, fontcolor="#5F6368"]; product_out [label="Ar-NR₂\n(Product)", shape=plaintext, fontcolor="#34A853"];

sub_in -> Pd0 [style=invis]; OA_Complex -> dummy1 [style=invis]; dummy1 -> Amide_Complex [style=invis]; amine_in -> dummy1 [style=invis]; Amide_Complex -> dummy2 [style=invis]; dummy2 -> Pd0 [style=invis]; product_out -> dummy2 [style=invis];

{rank=same; Pd0; Side_Reaction;} {rank=same; OA_Complex; Amide_Complex;} } Caption: Key steps and failure points in the Buchwald-Hartwig catalytic cycle.

  • Ligand Selection is Key: Standard phosphine ligands are inadequate. Use a specialized Buchwald ligand. For primary amines, BrettPhos is often an excellent choice; for secondary amines, RuPhos can be superior. 2[9]. Base Choice and Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base, as it facilitates amine deprotonation to form the palladium-amido complex. I[9]f your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a higher reaction temperature and a more active catalyst (e.g., a G3 or G4 precatalyst).

  • Solvent and Temperature: Anhydrous toluene or dioxane are standard solvents. Given the low reactivity of the chloride, temperatures of 100-110 °C are typically necessary.

Coupling PartnerRecommended LigandRecommended BaseRationale & Comments
Primary Amines BrettPhos, XPhosNaOt-BuBrettPhos is specifically designed to facilitate the coupling of challenging primary amines.
Secondary Amines RuPhos, tBuXPhosNaOt-Bu or LHMDSRuPhos is highly effective for a wide range of secondary amines. LHMDS can be used for substrates with protic functional groups.
Ammonia Equivalent LHMDS (as NH₃ source)LHMDSUsing an ammonia surrogate like Lithium bis(trimethylsilyl)amide (LHMDS) allows for the direct synthesis of primary anilines.
Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling joins terminal alkynes with aryl halides. T[10]he reaction traditionally uses both palladium and copper(I) co-catalysts. F[11]or an unreactive chloride, ensuring the palladium catalyst is sufficiently active is the primary challenge.

Problem: My Sonogashira reaction is sluggish and gives significant amounts of alkyne homocoupling (Glaser coupling).

This indicates two potential issues: 1) The palladium catalytic cycle (oxidative addition) is too slow, and 2) The copper-catalyzed homocoupling of the alkyne is outpacing the desired cross-coupling reaction.

  • Boost Palladium Catalyst Activity: As with other couplings, move away from Pd(PPh₃)₄. A system of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like cataCXium® A or an NHC ligand is a much better starting point. These ligands accelerate the rate-limiting oxidative addition.

  • Minimize Homocoupling: Glaser homocoupling is an aerobic process. It is critical to rigorously degas all reagents and solvents and to maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Consider Copper-Free Conditions: Several modern protocols have been developed that avoid the use of a copper co-catalyst, which completely eliminates the possibility of Glaser homocoupling. T[10]hese reactions often require a slightly higher catalyst loading and a strong amine base (e.g., pyrrolidine or diisopropylamine) which also acts as the solvent.

  • Base Selection: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HX generated during the reaction.

[11]##### Data Table: Recommended Conditions for Sonogashira Coupling

ParameterConditionRationale & Comments
Pd Catalyst Pd(OAc)₂ (2-5 mol%) + Ligand (4-10 mol%)Use electron-rich, bulky phosphine (e.g., P(t-Bu)₃) or NHC ligands to promote C-Cl activation.
Cu Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper(I) acetylide. Omit for copper-free protocols.
Base TEA, DIPEA, or PyrrolidineActs as both a base and often as the solvent. Must be anhydrous and degassed.
Atmosphere Strictly Inert (Ar or N₂)Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Final Recommendations

When faced with a challenging substrate like this compound, systematic optimization is crucial. Do not change multiple variables at once. We recommend screening ligands first, as this often has the most dramatic impact on reactivity. Once a promising ligand is identified, a screen of bases and solvents can be conducted to fine-tune the reaction for optimal yield. The use of modern, well-defined palladium precatalysts (e.g., G2, G3, G4 precatalysts) can also significantly improve reproducibility and activity.

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Chloro-3-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

The primary route for synthesizing this compound is the Williamson ether synthesis, a robust and versatile method involving the O-alkylation of 2-Chloro-3-hydroxypyridine.[1] This process, while conceptually straightforward, presents several optimization challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Core Reaction Scheme

The fundamental transformation involves the deprotonation of 2-Chloro-3-hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from an ethylating agent.

Reaction_Scheme r1 2-Chloro-3-hydroxypyridine inv1 r1->inv1 r2 Ethylating Agent (e.g., C2H5Br) inv2 r2->inv2 base Base (e.g., NaH, K2CO3) base->inv1 p1 This compound inv1->inv2 Solvent (e.g., DMF, CH3CN) inv2->p1

Caption: Overall reaction for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical framework for identifying the root cause and implementing a solution.

Q1: My reaction yield is disappointingly low (<50%). What are the potential causes and how can I improve it?

A low yield is the most common issue, typically stemming from one of three areas: incomplete reaction, competing side reactions, or product loss during workup.

  • Incomplete Reaction: The nucleophile (pyridinolate) may not be forming efficiently, or the SN2 reaction conditions are suboptimal.

    • Insufficient Basicity: The pKa of the hydroxyl group on 2-Chloro-3-hydroxypyridine is acidic, but a sufficiently strong base is required for complete deprotonation. If using a weaker base like potassium carbonate (K₂CO₃), the reaction is an equilibrium, and driving it to completion requires removing byproducts or using a significant excess of the base and ethylating agent.

    • Suboptimal Temperature: The SN2 reaction rate is temperature-dependent. Room temperature may be insufficient to achieve a reasonable reaction rate. Consider gently heating the reaction to 40-60 °C.

  • Competing Side Reactions: The primary competing pathway is an E2 elimination reaction, especially with secondary or tertiary alkyl halides.[2] While less of a concern with ethylating agents, it's a possibility if the base is exceptionally strong and sterically hindered. A more likely side reaction is N-alkylation of the pyridine ring, although O-alkylation is generally favored.

  • Moisture Contamination: Bases like sodium hydride (NaH) react violently with water. Any moisture in your solvent or on your glassware will quench the base, preventing the deprotonation of your starting material and halting the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.

Troubleshooting Workflow: Low Yield

Troubleshooting_Yield start Low Yield Observed check_sm Analyze Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present side_products Unknown Impurities Present check_sm->side_products sm_present->side_products No sol_base Increase Base Strength (e.g., NaH) or Use Phase-Transfer Catalyst sm_present->sol_base Yes sol_temp Increase Reaction Temperature (40-60°C) and/or Time sm_present->sol_temp Yes sol_dry Ensure Anhydrous Conditions (Dry Solvent, Flame-Dried Glassware) sm_present->sol_dry Yes sol_side Optimize Base/Solvent Choice to Favor SN2. Consider a milder base. side_products->sol_side Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of unreacted 2-Chloro-3-hydroxypyridine by TLC/LC-MS. How do I drive the reaction to completion?

This is a clear indication that the initial deprotonation step is the bottleneck. The pyridinolate nucleophile is not being generated in sufficient quantity to react with the ethylating agent.

Solutions:

  • Re-evaluate Your Base: If you are using a mild base like K₂CO₃ or Cs₂CO₃, the equilibrium may not favor the product. Switching to a stronger, non-nucleophilic base like sodium hydride (NaH) will irreversibly deprotonate the hydroxyl group and drive the reaction forward.[3]

  • Incorporate a Phase-Transfer Catalyst (PTC): When using solid bases like K₂CO₃ in solvents like acetonitrile, the reaction occurs on the surface of the solid. A PTC, such as tetrabutylammonium bromide (TBAB), can transport the pyridinolate anion into the organic phase, dramatically increasing its effective concentration and reactivity.[4][5] This is often a superior method to using harsh bases like NaH, as it simplifies the procedure and workup.

  • Increase Temperature and Time: As a general rule, increasing the temperature will increase the reaction rate. Monitor the reaction by TLC every few hours to determine the optimal time.

Q3: My final product is contaminated with an unknown impurity. What are the likely side products and how can I prevent them?

The most probable impurity, aside from unreacted starting material, is the N-ethylated isomer, 2-chloro-1-ethyl-1,2-dihydropyridin-3-one. While O-alkylation is electronically and thermodynamically favored, some N-alkylation can occur.

Identification and Prevention:

  • Identification: The N-alkylated product will have the same mass as your desired product. Its identity can often be confirmed using 2D NMR techniques (HMBC, NOESY) to establish connectivity. It will also have a different retention time on LC and TLC.

  • Prevention: The ratio of O- to N-alkylation is highly dependent on the reaction conditions.

    • Solvent Choice: Polar aprotic solvents like DMF and DMSO tend to favor O-alkylation.[6]

    • Counter-ion: The nature of the cation associated with the pyridinolate can influence selectivity. Softer cations can sometimes favor O-alkylation.

    • Temperature: Running the reaction at the lowest temperature that allows for a reasonable rate can sometimes increase selectivity for the thermodynamically favored O-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the etherification of 2-Chloro-3-hydroxypyridine?

This reaction proceeds via the classic Williamson Ether Synthesis , which consists of two key steps:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-Chloro-3-hydroxypyridine, creating a negatively charged pyridinolate anion. This anion is a potent nucleophile.

  • Nucleophilic Substitution (SN2): The newly formed anion attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide). This occurs in a single, concerted step where the nucleophile attacks from the backside of the C-Br bond, displacing the bromide leaving group and forming the new C-O ether bond.[2]

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A 2-Chloro-3-hydroxypyridine C Pyridinolate Anion A->C Fast B Base (B:) B->C E Pyridinolate Anion D Conjugate Acid (BH+) G Transition State E->G Slow (Rate-Determining) F Ethyl Bromide F->G H This compound G->H I Bromide Ion (Br-) G->I

Caption: The two-step mechanism of the Williamson ether synthesis.

Q2: How do I choose the optimal base for this reaction?

The choice of base is critical and depends on your desired reaction conditions (solvent, temperature, scale). A base should be strong enough to deprotonate the starting material but should ideally be non-nucleophilic to avoid competing reactions.

Base pKa of Conjugate Acid Typical Solvent Advantages Disadvantages
Sodium Hydride (NaH) ~36THF, DMFIrreversible deprotonation, drives reaction to completion.Highly reactive with water/alcohols, requires strictly anhydrous conditions, H₂ gas byproduct.
Potassium Carbonate (K₂CO₃) ~10.3Acetonitrile, AcetoneInexpensive, easy to handle, milder conditions.Reaction is an equilibrium, may require higher temp/longer times or a PTC for high yield.
Cesium Carbonate (Cs₂CO₃) ~10.3Acetonitrile, DMFMore soluble than K₂CO₃, often gives higher yields due to the "cesium effect".Significantly more expensive.
Sodium Hydroxide (NaOH) ~15.7Water, Ethanol, or with PTCInexpensive, readily available.Can lead to hydrolysis of ethylating agent; requires PTC for use in aprotic solvents.

Q3: What are the best solvent choices and why?

Polar aprotic solvents are ideal for SN2 reactions because they can solvate the cation (e.g., Na⁺ or K⁺) while leaving the anion (the nucleophile) relatively "naked" and highly reactive.[6]

  • N,N-Dimethylformamide (DMF): Excellent solvating power, high boiling point allows for a wide temperature range.

  • Acetonitrile (CH₃CN): Good choice, especially with carbonate bases and PTC. Lower boiling point than DMF.

  • Dimethyl Sulfoxide (DMSO): Very polar, excellent for difficult reactions, but can be harder to remove during workup.

  • Tetrahydrofuran (THF): A good choice when using strong bases like NaH. Less polar than DMF or DMSO.

Q4: Can a Phase-Transfer Catalyst (PTC) be used for this synthesis? What are the advantages?

Yes, this reaction is an excellent candidate for phase-transfer catalysis. A PTC, typically a quaternary ammonium salt like TBAB, facilitates the transfer of the pyridinolate anion from a solid phase (like K₂CO₃) or an aqueous phase (with NaOH) into the organic phase where the ethylating agent resides.[7]

Advantages:

  • Milder Conditions: Allows the use of inexpensive, safer bases like K₂CO₃ or NaOH instead of pyrophoric reagents like NaH.

  • Increased Reaction Rates: Accelerates the reaction by increasing the concentration of the nucleophile in the organic phase.

  • Simplified Procedures: Eliminates the need for strictly anhydrous solvents, making the process more robust and scalable.

  • Cost-Effective: The catalyst is used in small amounts (1-5 mol%), and the use of cheaper bases and solvents can lower overall process cost.

Q5: What are the critical safety considerations for this experiment?

  • Reagents: 2-Chloro-3-hydroxypyridine and its derivatives should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ethylating agents like ethyl bromide are toxic and lachrymatory. Always work in a well-ventilated fume hood.

  • Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.

  • Reaction Conditions: Exothermic reactions are possible, especially on a large scale. Monitor the internal temperature and use an ice bath for cooling if necessary.

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride in DMF

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

  • Reagents: Add 2-Chloro-3-hydroxypyridine (1.0 eq) to the flask, followed by anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Effervescence (H₂ gas) will be observed. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Synthesis using Potassium Carbonate and a Phase-Transfer Catalyst

  • Preparation: To a round-bottom flask, add 2-Chloro-3-hydroxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent and Reagent: Add acetonitrile as the solvent (approx. 0.2 M), followed by ethyl bromide (1.5 eq).

  • Reaction: Heat the mixture to 50-60 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography. This method often yields a cleaner crude product than the NaH procedure.

References

Technical Support Center: Purification of 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. The causality behind each step is explained to empower you to make informed decisions in the laboratory.

Q1: My final product has a low purity (<98%) after synthesis. What are the likely impurities and how do I address them?

A1: Low purity is a common issue stemming from incomplete reactions or side reactions. The impurity profile is highly dependent on the synthetic route employed. A frequent synthesis method is the Williamson ether synthesis, starting from 2-chloro-3-hydroxypyridine and an ethylating agent (e.g., ethyl iodide, diethyl sulfate).

Causality: In this synthesis, the nucleophilic phenoxide of 2-chloro-3-hydroxypyridine attacks the ethylating agent. Incomplete deprotonation, insufficient reaction time, or non-optimal temperatures can lead to residual starting material. Side reactions or degradation can also introduce new impurities.

A summary of likely impurities from this route is presented below:

Table 1: Potential Impurities in this compound Synthesis

Impurity Name Probable Source Recommended Removal Method
2-Chloro-3-hydroxypyridine Unreacted starting material Basic aqueous wash (e.g., 1M NaOH, NaHCO₃ solution)[1]
Ethylating Agent (e.g., Ethyl Iodide) Excess reagent Distillation or evaporation under reduced pressure
Residual Solvents (e.g., DMF, Acetonitrile) Reaction medium High-vacuum evaporation; Aqueous work-up[2]
2,3-Diethoxypyridine Over-ethylation side reaction Flash column chromatography

| Isomeric Byproducts | Non-selective reactions | Recrystallization or flash column chromatography[3][4] |

Q2: I'm struggling to remove the unreacted 2-chloro-3-hydroxypyridine starting material. What is the most efficient method?

A2: The most efficient method leverages the chemical differences between the starting material and the product. 2-Chloro-3-hydroxypyridine is phenolic and thus weakly acidic, while the desired product, this compound, is neutral.[5] This acidity allows for its selective removal via a basic aqueous wash.

Causality: Introducing a basic solution (like sodium hydroxide or sodium carbonate) deprotonates the hydroxyl group of the starting material, forming a water-soluble sodium salt. This salt partitions into the aqueous phase during a liquid-liquid extraction, while the neutral ether product remains in the organic layer.

Experimental Protocol 1: Basic Aqueous Wash for Removal of Acidic Impurities

  • Dissolution: Dissolve the crude this compound product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.[6]

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The aqueous layer (containing the impurity salt) can be drained off.

  • Repeat: Repeat the wash (Steps 2-4) one to two more times to ensure complete removal.

  • Neutral Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.[6]

Q3: My product is a yellow or brown oil/solid instead of the expected off-white solid. What causes this discoloration and how can I remove it?

A3: Discoloration is typically caused by trace amounts of highly conjugated impurities or oxidation/degradation products. While often present in small quantities, their strong chromophores can impart significant color.

Causality: These impurities may form during the reaction, especially if elevated temperatures are used for extended periods, or during work-up and storage through exposure to air and light.

Solutions:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent. Add a small amount (typically 1-5% by weight) of activated carbon and stir or gently heat the mixture for 15-30 minutes. The colored impurities adsorb onto the high surface area of the carbon. Filter the mixture through a pad of Celite® to remove the carbon and then concentrate the solvent.

  • Recrystallization: This is a highly effective method for both purification and color removal. The process selectively crystallizes the desired compound, leaving impurities behind in the solvent. See Protocol 3 for a detailed procedure.

  • Flash Column Chromatography: For stubborn discoloration or when other methods fail, chromatography provides excellent separation power. See Protocol 2 .

Q4: Fractional distillation is not improving the purity of my product effectively. What are the alternatives?

A4: If distillation is ineffective, it is likely due to the presence of impurities with boiling points very close to that of this compound or the formation of an azeotrope. In such cases, separation techniques based on polarity differences are superior.

Causality: Distillation separates compounds based on differences in vapor pressure (and thus boiling point). If these differences are minimal, the separation efficiency will be poor. Chromatography and recrystallization separate compounds based on differential partitioning between a stationary and mobile phase (chromatography) or between a solid crystal lattice and a solvent (recrystallization), which are governed by polarity and structural compatibility.

Primary Alternatives:

  • Flash Column Chromatography: Excellent for separating compounds with different polarities.[3][4]

  • Recrystallization: Ideal for obtaining high-purity crystalline solids from a crude mixture.[2][3]

Experimental Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product (Rf value of ~0.3-0.4) and the impurities.

  • Column Packing: Pack a glass column with silica gel using the selected solvent system as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent or DCM and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry powder onto the top of the packed column.

  • Elution: Run the solvent system through the column, applying positive pressure (air or nitrogen). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.

Frequently Asked Questions (FAQs)

Q1: What analytical methods are recommended for assessing the purity of this compound?

A1: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. Each technique provides unique and complementary information.

Table 2: Comparison of Recommended Analytical Methods for Purity Assessment

Analytical Method Principle Information Provided Strengths Limitations
Gas Chromatography (GC) Separation of volatile components based on partitioning between a mobile gas phase and a stationary phase. Provides quantitative purity (% area), detects volatile impurities and residual solvents. High resolution and sensitivity for volatile compounds; robust and reliable.[7] Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. Delivers quantitative purity, and detects non-volatile and thermally labile impurities. Versatile for a wide range of compounds; various detection methods (e.g., UV, MS) are available.[8] Can require more complex method development than GC.[7]
Nuclear Magnetic Resonance (¹H NMR) Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Confirms molecular structure, identifies and can quantify impurities without requiring reference standards for those impurities. Provides detailed structural information; can be a primary method for purity assessment (qNMR). Lower sensitivity for trace impurities compared to chromatographic methods.[7]

| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Provides molecular weight confirmation and structural information for impurity identification when coupled with GC or HPLC (GC-MS, LC-MS). | Extremely sensitive and specific for identifying unknown impurities.[9] | Typically not a standalone quantitative method for purity. |

Q2: My reaction with this compound is sluggish or failing. Could impurities be the cause?

A2: Yes, absolutely. The purity of starting materials is critical for successful synthesis.[6] Certain impurities can have a detrimental impact on subsequent reactions.

Causality and Examples:

  • Catalyst Poisoning: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), nucleophilic impurities or compounds containing sulfur can bind to the metal center and deactivate the catalyst, leading to low or no conversion.[10]

  • Competing Side Reactions: A reactive impurity, such as residual 2-chloro-3-hydroxypyridine, could compete with the desired substrate in a reaction. For example, in a reaction where the ethoxy group is targeted for modification, the free hydroxyl group of the impurity would react preferentially.

  • Stoichiometric Imbalance: If the material contains a significant percentage of non-reactive impurities, the actual molar quantity of this compound will be lower than calculated, affecting the reaction stoichiometry and potentially reducing the yield.

Q3: How should this compound be stored to maintain its purity?

A3: Proper storage is crucial to prevent degradation over time. Like many halogenated aromatic compounds, it should be protected from light, moisture, and heat.

Recommended Storage Conditions:

  • Container: Store in a tightly sealed, airtight container, preferably amber glass to protect from light.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended.

  • Location: Keep away from strong acids, bases, and oxidizing agents.

Purification Workflow Visualization

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.

G start Crude this compound analysis Analyze Purity & Identify Impurities (TLC, GC, LC-MS, NMR) start->analysis is_acidic Major Impurity is Acidic? (e.g., 2-Chloro-3-hydroxypyridine) analysis->is_acidic is_solid Is Product a Crystalline Solid? is_acidic->is_solid No wash Perform Basic Aqueous Wash (Protocol 1) is_acidic->wash Yes is_volatile Impurities Have Different Boiling Points? is_solid->is_volatile No recrystallize Recrystallize (Protocol 3) is_solid->recrystallize Yes is_polar Impurities Have Different Polarity? is_volatile->is_polar No distill Fractional Distillation is_volatile->distill Yes chromatography Flash Column Chromatography (Protocol 2) is_polar->chromatography Yes re_evaluate Re-evaluate Synthesis or Use Advanced Purification is_polar->re_evaluate No wash->is_solid final_product Pure Product (Verify by Analysis) recrystallize->final_product distill->final_product chromatography->final_product

Caption: Workflow for Selecting a Purification Strategy.

References

Troubleshooting guide for Suzuki reactions involving 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Reactions of 2-Chloro-3-ethoxypyridine

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with this compound. This substrate presents a unique set of challenges due to its nature as an electron-rich, sterically-influenced chloro-heterocycle. The Lewis basic nitrogen atom can interfere with the palladium catalyst, and the inherent stability of the C-Cl bond makes oxidative addition a significant hurdle.[1][2][3][4][5] This guide is structured to address the most common issues encountered in the lab, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions & Troubleshooting Guides

Section 1: The Reaction Fails to Initiate (No or Low Conversion)

Q1: My Suzuki reaction with this compound shows no conversion to the desired product. What are the most common reasons for this failure?

Complete reaction failure with a challenging substrate like this compound typically points to a problem with the catalytic system's ability to overcome the initial, rate-limiting oxidative addition step.[5]

There are two primary culprits:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen is Lewis basic and can strongly coordinate to the palladium center.[1][3] This coordination can saturate the catalyst's coordination sphere, preventing it from inserting into the C-Cl bond and initiating the catalytic cycle. This is a well-documented issue known as the "2-pyridyl problem".[6][7]

  • Inactive Catalyst System: 2-Chloropyridines are significantly less reactive than their bromo or iodo counterparts.[1][2] Standard palladium catalysts, such as Pd(PPh₃)₄, often lack the necessary electronic and steric properties to promote the difficult oxidative addition of the robust C-Cl bond, especially when it's on an electron-rich ring system.[1]

An ineffective catalyst system is the most probable cause of failure. The combination of an electron-rich pyridine ring and a resilient C-Cl bond demands a highly active, specialized catalyst.

Q2: How do I select the right palladium catalyst and ligand for such a challenging substrate?

For unreactive aryl chlorides, particularly heteroaryl chlorides, the key is to use a catalyst system that is both highly active and resistant to inhibition. This is achieved by pairing a palladium source with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][8][9][10]

Causality:

  • Electron-Rich Ligands: These ligands increase the electron density on the palladium(0) center, making it more nucleophilic and promoting its insertion into the C-Cl bond (oxidative addition).

  • Bulky Ligands: Steric hindrance from bulky ligands favors the formation of monoligated, 14-electron palladium species (L-Pd(0)). These are more coordinatively unsaturated and thus more reactive than their bis-ligated counterparts.[3] The bulk also accelerates the final reductive elimination step, which forms the product.[11]

A recommended starting point is to screen modern dialkylbiaryl phosphine ligands (Buchwald ligands) or NHC ligands.

Catalyst/Ligand ClassSpecific ExamplesRationale
Buchwald Ligands SPhos, XPhos, RuPhosGold standard for challenging C-Cl bond activation.[12] Highly electron-rich and sterically demanding.
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-IPrStrong σ-donors that form very stable and active palladium complexes, resistant to decomposition.[8][13]
Palladium Pre-catalysts SPhos Pd G2/G3/G4, XPhos Pd G2/G3/G4These are air-stable Pd(II) pre-catalysts that reliably generate the active Pd(0) species in situ, offering convenience and reproducibility.[10][11]

Recommendation: Start with a pre-catalyst like SPhos Pd G3 or generate the catalyst in situ using Pd₂(dba)₃ and SPhos .

Q3: What are the optimal base and solvent choices for coupling this compound?

The base and solvent are not passive components; they are critical to the success of the reaction, particularly for the transmetalation step.

  • Base Selection: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻) that facilitates the transfer of the organic group to the palladium center.[14] For challenging couplings, a stronger, non-nucleophilic inorganic base is often required.

    • Recommended: K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are frequently the most effective choices.[1][12][15] They are strong enough to promote boronate formation without causing significant hydrolysis of the starting material or product.

    • Avoid: Weaker bases like NaHCO₃ or Na₂CO₃ may not be sufficient to drive the transmetalation at a rate that outcompetes catalyst decomposition or side reactions.[16]

  • Solvent System: The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous, polar aprotic solvents are standard, often with a small amount of water.

    • Recommended: 1,4-Dioxane , Toluene , or THF , typically with a small percentage of water (e.g., 10:1 organic:water).[13][17]

    • Causality of Water: While seemingly counterintuitive in a reaction prone to hydrolysis, a small amount of water is often essential. It helps dissolve the inorganic base and facilitates the formation of the crucial Pd-OH species that is believed to participate in the transmetalation step.[13][18] However, excess water can promote protodeboronation of the boronic acid.[12]

Section 2: Troubleshooting Low Yields & Byproduct Formation

Q4: My reaction works, but the yield is consistently low. What are the likely culprits?

Low yields indicate that while the catalytic cycle is turning over, it is either inefficient or competing with unproductive side pathways. Once you've established a working catalyst system, focus on optimizing conditions and identifying common byproducts. The main culprits are dehalogenation, protodeboronation, and homocoupling.[1][19]

Q5: I'm observing a significant amount of 3-ethoxypyridine in my crude mixture. How do I minimize this dehalogenation side reaction?

Dehalogenation (or hydrodehalogenation) is the replacement of the chlorine atom with a hydrogen, forming 3-ethoxypyridine.[15] This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the pyridine ring.[13][15]

dot

Dehalogenation ArPdCl Py-Pd(II)-Cl (Oxidative Adduct) ArPdH Py-Pd(II)-H ArPdCl->ArPdH Reaction with Pd-H PdH Pd-H Species HydrideSource Hydride Source (Water, Base, Solvent) HydrideSource->PdH Forms ArH 3-Ethoxypyridine (Dehalogenation Product) ArPdH->ArH Reductive Elimination Pd0 Pd(0) ArPdH->Pd0

Caption: Pathway for dehalogenation side reaction.

Strategies to Minimize Dehalogenation:

  • Rigorous Inert Atmosphere: Ensure your reaction vessel and solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for 15-30 minutes) and maintained under a positive pressure of inert gas.[1] Oxygen can facilitate pathways that lead to Pd-H formation.

  • Optimize the Ligand: Bulky, electron-rich ligands (e.g., SPhos, XPhos) not only promote the desired oxidative addition but also accelerate reductive elimination of the product, minimizing the lifetime of intermediates that could be intercepted by hydride species.[15]

  • Choice of Base and Solvent: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. While some water is often necessary, ensure it is not excessive.[15]

Q6: My boronic acid/ester is decomposing, leading to a protodeboronated byproduct. What can I do to prevent this?

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1][13] This is a common issue, especially with electron-deficient or heteroaryl boronic acids, which are more susceptible to hydrolysis.[6][13]

Strategies to Minimize Protodeboronation:

  • Use a Boronic Ester: Pinacol esters (Bpin) or other boronic esters are generally more stable to storage and reaction conditions than their corresponding boronic acids.[12] While they are often thought to hydrolyze to the boronic acid in situ, recent studies show they can participate directly in the catalytic cycle, sometimes at enhanced rates.[20][21]

  • Milder Conditions: If possible, lower the reaction temperature. High temperatures and strongly basic aqueous conditions can accelerate the rate of protodeboronation.[11][12]

  • Control Water Content: Use the minimum amount of water necessary to achieve good results.

  • Use Fluoride as a Base: In some cases, using potassium fluoride (KF) as a base can suppress protodeboronation, though it may also slow down the desired reaction.[16][22]

Q7: I'm seeing a biaryl byproduct derived from the self-coupling of my boronic acid. How do I prevent this homocoupling?

Homocoupling occurs when two molecules of the boronic acid react to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen or Pd(II) species.[2][13]

dot

Troubleshooting_Flowchart start Reaction Outcome? no_conversion No / Low Conversion start->no_conversion byproducts Low Yield + Byproducts start->byproducts sol_catalyst Action: Use Buchwald Ligand (SPhos/XPhos) + Pd₂(dba)₃ or Pre-catalyst no_conversion->sol_catalyst sol_base Action: Use Stronger Base (K₃PO₄ or Cs₂CO₃) no_conversion->sol_base dehalogenation Byproduct: Dehalogenation (3-Ethoxypyridine) byproducts->dehalogenation protodeboronation Byproduct: Protodeboronation (Arene from Boronic Acid) byproducts->protodeboronation homocoupling Byproduct: Homocoupling (Boronic Acid Dimer) byproducts->homocoupling sol_dehalogenation Action: Ensure Rigorous Inert Atmosphere dehalogenation->sol_dehalogenation sol_protodeboronation Action: Use Boronic Pinacol Ester (Bpin) instead of Acid protodeboronation->sol_protodeboronation sol_homocoupling Action: Thoroughly Degas Solvents and Reagents homocoupling->sol_homocoupling

Caption: Troubleshooting decision tree for the Suzuki reaction.

Strategies to Minimize Homocoupling:

  • Thorough Degassing: This is the most critical factor. Oxygen can oxidize Pd(0) to Pd(II), which can promote homocoupling.[1][13] Ensure all solvents (including water) and the reaction headspace are free of oxygen.

  • Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) that require an in-situ reduction step, which can sometimes be inefficient and lead to residual Pd(II).[11]

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents & Equipment:

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv), finely ground

  • Palladium Source: Pd₂(dba)₃ (1-2 mol %)

  • Ligand: SPhos (2.2–4.4 mol %, relative to Pd metal)

  • Anhydrous, degassed 1,4-dioxane and degassed deionized water

  • Standard Schlenk line or glovebox for inert atmosphere operations

Step-by-Step Procedure: [1][15]

  • Vessel Preparation: To the oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) for at least three cycles to remove all oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos ligand. If using a pre-catalyst, add it at this stage.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration should be around 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the appearance of the product mass. Also, check for the masses of potential byproducts (dehalogenated starting material, homocoupled boronic acid).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[1]

References

Scalable synthesis of 2-Chloro-3-ethoxypyridine for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the development of novel therapeutics and agrochemicals, 2-Chloro-3-ethoxypyridine requires a robust and scalable synthesis process for industrial applications. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its large-scale production. As Senior Application Scientists, we ground our guidance in established chemical principles and field-proven insights to ensure reliability and success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable industrial synthesis route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Williamson ether synthesis. This route starts with the readily available precursor, 2-chloro-3-hydroxypyridine. The hydroxyl group is deprotonated by a suitable base to form a pyridoxide anion, which then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate to form the desired ether. This method is favored for its high yields, operational simplicity, and the availability of cost-effective starting materials.[1][2]

Q2: What are the critical process parameters to control during the Williamson ether synthesis of this compound?

A2: Several parameters are critical for ensuring high yield, purity, and safety on a large scale:

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial. A strong base is required to fully deprotonate the hydroxyl group of 2-chloro-3-hydroxypyridine. Common choices include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN). The solvent must be able to dissolve the reactants and remain stable under the reaction conditions.

  • Temperature Control: The reaction is often exothermic, especially during the addition of the base and the ethylating agent.[3] Maintaining a controlled temperature, typically between 0°C and room temperature, is vital to prevent side reactions and ensure safety.

  • Stoichiometry and Reagent Addition: Precise control over the molar ratios of reactants is key. A slight excess of the ethylating agent is common to drive the reaction to completion, but a large excess can lead to impurities. Slow, controlled addition of reagents helps manage the reaction exotherm.[3]

  • Reaction Monitoring: Tracking the consumption of the starting material is essential for determining the reaction endpoint. Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are typically used.

Q3: What are the primary safety and handling precautions for this synthesis?

A3: The synthesis involves hazardous materials requiring strict safety protocols.

  • Reagents: Sodium hydride is highly flammable and reacts violently with water. Ethylating agents like diethyl sulfate are toxic and carcinogenic. 2-chloropyridine derivatives are irritants.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.

  • Handling: Handle sodium hydride under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried to prevent a reaction with moisture.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.[5]

Q4: Which analytical techniques are recommended for monitoring reaction progress and ensuring final product purity?

A4: A combination of chromatographic and spectroscopic methods is recommended.

  • For Reaction Monitoring: TLC is a quick and effective method for qualitative monitoring. For more precise, quantitative analysis during the reaction, HPLC or Gas Chromatography (GC) are preferred.

  • For Final Product Analysis: To confirm the structure and purity of the final this compound, a full analytical characterization should be performed. This typically includes ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, Mass Spectrometry (MS) to verify the molecular weight, and HPLC or GC to determine purity (e.g., >98%). For detecting trace-level impurities, a more sensitive method like LC/MS/MS may be required.[10][11]

Troubleshooting Guide for Scalable Synthesis

This guide addresses common issues encountered during the synthesis of this compound.

Q5: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A5: Low yield is a frequent problem that can stem from several factors. Refer to the troubleshooting workflow below and the summary table for a systematic approach.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity (2-chloro-3-hydroxypyridine) start->check_sm sm_impure Impure Starting Material? check_sm->sm_impure check_reagents Verify Reagent Quality (Base, Ethylating Agent, Solvent) reagents_bad Degraded Reagents? check_reagents->reagents_bad check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_off Suboptimal Conditions? check_conditions->conditions_off sm_impure->check_reagents No purify_sm Solution: Purify Starting Material (e.g., Recrystallization) sm_impure->purify_sm Yes reagents_bad->check_conditions No new_reagents Solution: Use Fresh, Anhydrous Reagents and Solvents reagents_bad->new_reagents Yes optimize_conditions Solution: Optimize Temperature, Extend Reaction Time, Ensure Inert Atmosphere conditions_off->optimize_conditions Yes

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

  • Probable Cause 1: Incomplete Deprotonation. The hydroxyl group of 2-chloro-3-hydroxypyridine must be fully deprotonated to form the reactive pyridoxide. If the base is too weak or has degraded due to improper storage (e.g., NaH exposed to air), the reaction will not proceed to completion.

    • Solution: Use a strong, fresh base like sodium hydride (NaH, 60% dispersion in mineral oil) and ensure it is handled under an inert atmosphere. Consider alternative bases like potassium tert-butoxide if issues persist.

  • Probable Cause 2: Inefficient Nucleophilic Attack. Even with complete deprotonation, the subsequent SN2 reaction can be slow if conditions are not optimal.

    • Solution: Ensure the solvent is appropriate (e.g., DMF, acetonitrile). Gently warming the reaction mixture (e.g., to 40-50°C) after the initial deprotonation can increase the reaction rate, but must be done cautiously to avoid side reactions.[12]

  • Probable Cause 3: Side Reactions. The presence of water can quench the base and the pyridoxide intermediate. Overheating can lead to decomposition or the formation of undesired byproducts.

    • Solution: Use anhydrous solvents and thoroughly dry all glassware before use. Maintain strict temperature control throughout the reaction.[9]

Q6: The reaction appears incomplete, with significant starting material remaining even after a long reaction time. What should I do?

A6: Incomplete conversion is often a kinetic or stoichiometric issue.

  • Probable Cause 1: Insufficient Ethylating Agent. The ethylating agent (e.g., ethyl iodide) may have degraded or been consumed by trace amounts of water.

    • Solution: Verify the purity and activity of your ethylating agent. It is common practice to use a slight excess (1.1-1.2 equivalents) to ensure the reaction goes to completion.

  • Probable Cause 2: Low Reaction Temperature. While temperature control is crucial to prevent side products, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: After the initial deprotonation at a lower temperature, consider allowing the reaction to warm to room temperature or slightly above and monitor its progress by TLC or HPLC.

  • Probable Cause 3: Poor Mixing in a Heterogeneous Mixture. On a larger scale, if using a base like K2CO3 or NaH, ensuring efficient mixing is critical for the reaction to proceed.

    • Solution: Use an appropriate overhead stirrer and ensure the stir rate is sufficient to maintain a well-mixed suspension.

Q7: I am observing significant byproduct formation. How can I improve the selectivity of the reaction?

A7: Byproduct formation typically arises from incorrect reaction conditions or impurities.

  • Probable Cause 1: N-Ethylation. While O-ethylation is electronically favored, some N-ethylation of the pyridine ring can occur, especially at higher temperatures.

    • Solution: Maintain a lower reaction temperature. The formation of the sodium or potassium salt of the pyridoxide generally enhances selectivity for O-alkylation over N-alkylation.

  • Probable Cause 2: Impurities in Starting Materials. Impurities in the 2-chloro-3-hydroxypyridine or the ethylating agent can lead to a host of side reactions.

    • Solution: Ensure all starting materials meet the required purity specifications before beginning the synthesis.

Table 1: Troubleshooting Summary
Problem Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete deprotonation; poor reagent quality; side reactions due to water.Use fresh, strong base (e.g., NaH) under an inert atmosphere; use anhydrous solvents; maintain strict temperature control.
Incomplete Reaction Insufficient/degraded ethylating agent; low reaction temperature; poor mixing.Use a slight excess (1.1-1.2 eq.) of a fresh ethylating agent; allow reaction to warm to RT or slightly above; ensure efficient stirring.
Byproduct Formation Reaction temperature is too high leading to N-ethylation; impure starting materials.Maintain lower reaction temperatures (0°C to RT); verify the purity of all reagents before use.
Difficult Purification Residual starting material or byproducts with similar polarity to the product.Utilize an acid-base workup to separate basic product from neutral impurities; consider fractional distillation or recrystallization.[3]

Experimental Protocols & Data

Protocol 1: Scalable Synthesis of this compound

This protocol is a representative procedure for a lab-scale synthesis that can be adapted for larger scales.

Materials:

  • 2-chloro-3-hydroxypyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (EtI) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, add 2-chloro-3-hydroxypyridine to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add the sodium hydride portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting suspension at 0°C for 1 hour.

  • Ethylation: Add ethyl iodide dropwise via the dropping funnel over 30 minutes, again maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.

  • Workup & Extraction: Dilute the mixture with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound as a pure compound.

Reaction Pathway Visualization

Caption: Synthesis of this compound from 2-chloro-3-hydroxypyridine.

Table 2: Typical Reaction Parameters
ParameterConditionRationale
Solvent Anhydrous DMFPolar aprotic solvent, effectively solvates the pyridoxide anion.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that ensures complete deprotonation.
Ethylating Agent Ethyl Iodide (EtI)Highly reactive alkylating agent. Diethyl sulfate is a less volatile alternative for scale-up.
Temperature 0°C to Room TemperatureControls exotherm during additions and minimizes side reactions.
Atmosphere Inert (Nitrogen/Argon)Prevents reaction of NaH and intermediates with air/moisture.
Typical Yield 80-95%Dependent on purity of reagents and adherence to the protocol.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Chloro-3-ethoxypyridine. This substrate presents unique challenges due to the electronic properties of the pyridine ring and the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts. The pyridine nitrogen can act as a Lewis base, potentially coordinating to and inhibiting the palladium catalyst, a phenomenon that complicates reaction optimization.[1][2]

This guide is structured in a question-and-answer format to directly address common issues encountered during experimentation. It provides in-depth troubleshooting advice, recommended protocols, and the scientific rationale behind catalyst and reagent selection to empower you to overcome these challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the most common reasons for failure?

Failure in this specific transformation often stems from a few critical factors related to the substrate's challenging nature.

  • Inactive Catalyst System : 2-Chloropyridines are notoriously less reactive than their bromo or iodo analogs.[1] The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step in the catalytic cycle.[3][4] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for this reason.[5] Success hinges on using a more active catalyst system, specifically one featuring bulky, electron-rich ligands that can facilitate this difficult oxidative addition step.[4]

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an off-cycle, inactive complex.[1][2] This sequestration of the catalyst prevents it from participating in the desired catalytic cycle. The steric hindrance provided by bulky phosphine ligands can mitigate this inhibitory effect by disfavoring the coordination of the pyridine nitrogen.

  • Inappropriate Base Selection : The role of the base in the Suzuki-Miyaura reaction is to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation.[6][7] If the base is too weak, this step becomes inefficient, stalling the catalytic cycle. For challenging substrates like this compound, stronger inorganic bases are generally required.

  • Suboptimal Reaction Conditions : Aryl chlorides typically demand higher reaction temperatures to overcome the significant activation energy of C-Cl bond cleavage.[8] Furthermore, the presence of oxygen or moisture can lead to catalyst degradation and undesirable side reactions, such as the homocoupling of the boronic acid.[1]

Q2: I'm observing significant amounts of dechlorinated starting material (3-ethoxypyridine). How can I prevent this hydrodehalogenation side reaction?

The formation of a hydrodehalogenation (or dechlorination) byproduct is a common issue, particularly with electron-rich aryl halides.

  • Underlying Cause : This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture before it can undergo the desired cross-coupling.[1] Potential hydride sources include trace water, the solvent (e.g., alcohols, or even THF), or the amine bases used in other coupling reactions.[9] In some cases, β-hydride elimination from certain phosphine ligands or the amide in Buchwald-Hartwig reactions can also lead to the formation of a palladium-hydride species, which then reductively eliminates the dechlorinated arene.[9][10]

  • Troubleshooting & Mitigation :

    • Ensure Rigorously Anhydrous and Anaerobic Conditions : Use freshly dried, degassed solvents. Ensure your base is anhydrous (e.g., by drying in an oven). Meticulously purge the reaction vessel with an inert gas like argon or nitrogen before adding the catalyst and reagents.[1]

    • Solvent Choice : Select a solvent less prone to acting as a hydride donor. Toluene and 1,4-dioxane are generally robust choices.

    • Reagent Purity : Use high-purity reagents to minimize potential sources of protons or hydrides.

    • Ligand Selection : The choice of ligand can influence the rate of productive cross-coupling versus off-cycle side reactions. A ligand that promotes rapid reductive elimination can outcompete the hydrodehalogenation pathway.

Q3: What is the best starting catalyst, ligand, and base combination for the Suzuki-Miyaura coupling of this compound?

For challenging chloro-heterocyclic substrates, modern catalyst systems developed by groups like Buchwald and Fu are the most reliable starting points. These systems utilize bulky, electron-rich phosphine ligands that are specifically designed to activate C-Cl bonds and resist catalyst inhibition.[11]

Recommended Starting Conditions for Suzuki-Miyaura Coupling

Component Recommendation Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) Common, reliable Pd(0) and Pd(II) precatalysts.
Precatalyst Option XPhos Pd G3 or SPhos Pd G3 (1-2 mol%) Air-stable, highly active precatalysts that ensure reliable formation of the active L-Pd(0) species.[12][13]
Ligand XPhos, SPhos, or RuPhos (2-4 mol%) Bulky, electron-donating biaryl phosphine ligands that accelerate oxidative addition and reductive elimination.[4][14]
Base K₃PO₄ or Cs₂CO₃ (2.0 equivalents) Strong, non-nucleophilic bases that effectively promote transmetalation without causing base-sensitive functional group degradation.[1][8]
Solvent Anhydrous, Degassed 1,4-Dioxane or Toluene High-boiling, aprotic solvents suitable for the required reaction temperatures.

| Temperature | 80 - 110 °C | Higher temperatures are necessary to facilitate the cleavage of the strong C-Cl bond.[8] |

Troubleshooting Workflow

When a cross-coupling reaction fails, a systematic approach to troubleshooting is essential. The following decision tree illustrates a logical workflow for diagnosing and resolving common issues.

G start Low or No Product Yield check_reagents 1. Verify Reagents & Conditions start->check_reagents check_catalyst 2. Evaluate Catalyst System start->check_catalyst check_byproducts 3. Analyze for Side Reactions start->check_byproducts reagent_purity Purity of Starting Materials? (NMR/MS) check_reagents->reagent_purity reagent_inert Anhydrous & Anaerobic? (Dry solvents, inert gas) check_reagents->reagent_inert reagent_temp Temperature Sufficiently High? check_reagents->reagent_temp catalyst_ligand Is Ligand Appropriate for C-Cl? (Use bulky, e⁻-rich ligand) check_catalyst->catalyst_ligand catalyst_base Is Base Strong Enough? (Try K₃PO₄, Cs₂CO₃) check_catalyst->catalyst_base catalyst_loading Increase Catalyst Loading? (e.g., to 3-5 mol%) check_catalyst->catalyst_loading byproduct_id Identify Byproducts (LC-MS, GC-MS) check_byproducts->byproduct_id byproduct_dehalo Hydrodehalogenation? (Improve inert conditions) byproduct_id->byproduct_dehalo byproduct_homo Homocoupling? (Ensure O₂ exclusion) byproduct_id->byproduct_homo

A decision tree for troubleshooting an unsuccessful cross-coupling reaction.
Catalyst Selection for Other Cross-Coupling Reactions

While Suzuki-Miyaura is common, other C-C and C-N bond-forming reactions are also critical. The principles of catalyst selection remain similar, focusing on overcoming the inertness of the C-Cl bond.

Reaction TypeRecommended Ligand ClassRecommended BaseKey Considerations
Buchwald-Hartwig Amination Biaryl monophosphines (e.g., BrettPhos, RuPhos)[12]Strong, non-nucleophilic alkoxides (e.g., NaOt-Bu, LHMDS)[15]Ligand choice depends on the amine (primary vs. secondary). Reaction is highly sensitive to air and moisture.[9][16]
Sonogashira Coupling Trialkylphosphines (e.g., P(t-Bu)₃) or NHCs[17][18]Amine base (e.g., Et₃N, DIPA)Often requires a Cu(I) co-catalyst (e.g., CuI).[19] Copper-free methods exist but may require more specialized ligands.[17]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Each component—catalyst, ligand, base, and solvent—plays a crucial role at a specific stage. Failure at any stage halts the entire process.

G pd0 Active L-Pd(0) Catalyst ox_add Oxidative Addition (Rate-Limiting for C-Cl) pd0->ox_add pd2_complex L-Pd(II)-Ar(X) Intermediate ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl L-Pd(II)-Ar(Ar') Intermediate transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product Product (Ar-Ar') red_elim->product arcl This compound (Ar-Cl) arcl->ox_add boronic Ar'-B(OH)₂ + Base borate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic->borate [1] borate->transmetal [2]

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene (to make a ~0.1 M solution)

Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos to the flask.

  • Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate and backfill the vessel with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition : Using a syringe, add the required volume of anhydrous, degassed solvent.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Complete ¹H and ¹³C NMR Structural Elucidation of 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3-ethoxypyridine. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships behind spectral features. We will explore a logical workflow, from initial 1D spectral interpretation to the application of 2D NMR techniques for unambiguous structural confirmation, comparing these methods to demonstrate the power of a comprehensive analytical approach.

Introduction: The Challenge of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] Their precise structural characterization is non-negotiable for understanding structure-activity relationships (SAR) and ensuring purity. While 1D NMR is a powerful first-pass analytical tool, the complex electronic environment of polysubstituted aromatic rings often leads to signal overlap and ambiguity.[2]

This compound presents a classic analytical challenge. The pyridine ring is influenced by both an electron-withdrawing chloro group at the C2 position and an electron-donating ethoxy group at the C3 position. This electronic push-pull system modulates the chemical shifts of the remaining ring protons and carbons in ways that require careful, multi-faceted analysis for definitive assignment. This guide will demonstrate how a combination of 1D and 2D NMR experiments provides a self-validating system for complete and confident structural elucidation.

Molecular Structure and Predicted NMR Signatures

To begin our analysis, let's visualize the molecule and predict the expected number of unique signals based on its asymmetry.

Figure 2: Logical Workflow for NMR Structure Elucidation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation H1 ¹H NMR (Proton Environments & J-Coupling) COSY COSY (¹H-¹H Correlation) H1->COSY Assign proton spin systems HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC Link protons to directly attached carbons C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC HSQC->HMBC Assign quaternary carbons & confirm fragment connectivity Final Complete, Unambiguous Structure Assignment HMBC->Final

References

A Comparative Guide to HPLC and GC Methods for Purity Determination of 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. 2-Chloro-3-ethoxypyridine, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality and consistency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for determining the purity of this compound, offering experimental protocols and data to support the selection of the most appropriate technique for your research and development needs.

Introduction: The Analytical Challenge

This compound is a substituted pyridine derivative with a unique combination of functional groups: a chlorinated aromatic ring and an ethoxy group. This structure presents specific analytical challenges, including the potential for related impurities stemming from the manufacturing process or degradation. A suitable analytical method must be able to separate the main compound from these potential impurities with high resolution and sensitivity.

Primary Method: A Stability-Indicating Reversed-Phase HPLC Method

Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of moderately polar to non-polar compounds, making it well-suited for this compound. The method detailed below is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products.[1][2][3][4]

Rationale for Method Design

The selection of a C18 stationary phase provides a non-polar surface that interacts favorably with the aromatic ring of this compound.[5][6][7][8] The mobile phase, a gradient of acetonitrile and a phosphate buffer, allows for the effective elution and separation of compounds with varying polarities. The acidic pH of the buffer (pH 3) is chosen to ensure the pyridine nitrogen is protonated, leading to consistent peak shapes and retention times.[6][8] UV detection at 225 nm is selected based on the chromophoric nature of the pyridine ring, providing good sensitivity.[5][6]

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

To validate the stability-indicating nature of this method, forced degradation studies should be performed.[1][2][3][9] This involves subjecting the this compound sample to various stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The stressed samples are then analyzed using the proposed HPLC method to ensure that any degradation peaks are well-resolved from the main this compound peak.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in ACN/Water Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Determination.

Alternative Method: Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) with a Flame Ionization Detector (FID) offers a robust and often faster alternative to HPLC. GC is particularly well-suited for separating impurities with different boiling points.[10]

Rationale for Method Design

A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is a good starting point for the separation of aromatic compounds. The temperature programming allows for the efficient elution of compounds with a range of volatilities. FID is a universal detector for organic compounds and provides excellent sensitivity.

Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent such as dichloromethane or methanol to a final concentration of 1 mg/mL.

Visualizing the GC Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Weigh_GC Weigh Sample Dissolve_GC Dissolve in Solvent Weigh_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Separate_GC Capillary Column Separation (Temperature Program) Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Integrate_GC Integrate Peaks Detect_GC->Integrate_GC Calculate_GC Calculate Purity Integrate_GC->Calculate_GC

Caption: Workflow for GC Purity Determination.

Method Comparison: HPLC vs. GC

FeatureHPLC MethodGC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, especially non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Selectivity Based on polarity and specific interactions with the stationary phase.Primarily based on boiling point and polarity.
Sensitivity Good, dependent on the chromophore and detector.Excellent with FID for organic compounds.
Run Time Typically longer due to gradient elution and re-equilibration.Often shorter due to rapid temperature programming.
Solvent Consumption Higher, uses a significant amount of organic solvent and buffered aqueous phase.Lower, primarily uses a carrier gas.
Sample Preparation May require filtration.Simple dissolution in a volatile solvent.
Potential Issues Column degradation at extreme pH, buffer precipitation.Sample decomposition at high temperatures, requires volatile sample.

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • For routine quality control and stability testing , the proposed stability-indicating HPLC method is highly recommended . Its ability to separate non-volatile degradation products makes it a more comprehensive tool for ensuring product quality over time.

  • For rapid in-process control or for analyzing volatile impurities , the GC-FID method offers a faster and simpler alternative .

Ultimately, the development and validation of either method should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) to ensure data integrity and reliability.

References

A Comparative Guide to the Reactivity of 2-Chloro-3-ethoxypyridine and 2-Bromo-3-ethoxypyridine for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the 3-ethoxypyridine scaffold serves as a privileged structural motif. The strategic functionalization of this core, particularly at the 2-position, is pivotal for the modulation of biological activity. The choice between 2-Chloro-3-ethoxypyridine and 2-Bromo-3-ethoxypyridine as the starting material for these synthetic endeavors is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of these two key intermediates, supported by established chemical principles and representative experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Core Principles of Reactivity: A Dichotomy in Chemical Behavior

The divergent reactivity of this compound and 2-Bromo-3-ethoxypyridine is fundamentally rooted in the distinct properties of the carbon-halogen bond. This dichotomy is most prominently observed in two of the most powerful classes of reactions in modern organic synthesis: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the universally accepted reactivity trend for aryl halides is I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The weaker C-Br bond (approximately 81 kcal/mol for bromobenzene) compared to the stronger C-Cl bond (approximately 96 kcal/mol for chlorobenzene) facilitates the initial, and often rate-limiting, oxidative addition of the palladium(0) catalyst into the C-X bond. Consequently, 2-Bromo-3-ethoxypyridine is generally the more reactive substrate in these transformations, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or superior yields to its chloro-analogue.

Conversely, in nucleophilic aromatic substitution (SNAr) , the reactivity trend is often inverted: F > Cl > Br > I. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring. The more electronegative chlorine atom is more effective at stabilizing the developing negative charge in the transition state through its inductive effect, thereby lowering the activation energy for this step. Therefore, this compound is generally the more reactive substrate in SNAr reactions, particularly with potent nucleophiles.

Comparative Reactivity Data

The following table summarizes representative reactivity data for 2-Chloro- and 2-Bromo-3-alkoxypyridines in key synthetic transformations, compiled from the literature on these and closely related analogues. This data serves to illustrate the practical implications of the aforementioned reactivity principles.

Reaction TypeHalopyridineCoupling Partner/NucleophileCatalyst/ConditionsTemperature (°C)Time (h)Yield (%)Reference(s)
Suzuki-Miyaura Coupling 2-Bromo-3-methoxypyridineArylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O80-9012Good to Excellent[1]
2-Chloro-6-methoxypyridineArylboronic acidPd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O100-1104-12Good to Excellent[2]
Buchwald-Hartwig Amination 2-Bromopyridine derivativePrimary/Secondary AminePd₂(dba)₃, BINAP, NaOtBu, Toluene80460-95[3]
2-Chloropyridine derivativePrimary/Secondary AminePd₂(dba)₃, XPhos, K₂CO₃, t-BuOH10012-24Moderate to Good[4][5]
Nucleophilic Aromatic Substitution 2-ChloropyridineSodium EthoxideEtOH25-320x faster than bromo[6]
2-BromopyridineSodium EthoxideEtOH25--[6]

Experimental Protocols

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up and Purification setup1 Combine aryl halide (1.0 eq), coupling partner (1.2-1.5 eq), base (2.0-3.0 eq), and palladium catalyst/ligand in a dry reaction vessel. setup2 Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. setup1->setup2 setup3 Add degassed solvent via syringe. setup2->setup3 exec1 Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. setup3->exec1 exec2 Monitor reaction progress by TLC or LC-MS. exec1->exec2 workup1 Cool the reaction to room temperature. exec2->workup1 workup2 Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. workup1->workup2 workup3 Dry the organic layer, filter, and concentrate under reduced pressure. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-3-ethoxypyridine with Phenylboronic Acid

  • Reaction Setup: To a dry round-bottom flask, add 2-bromo-3-ethoxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D Ar'B(OR)2 Base E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.

  • Reagent Addition: Add toluene (2 mL) followed by morpholine (1.2 mmol).

  • Reaction: Seal the vial and heat the mixture at 100 °C for 18 hours.

  • Work-up: After cooling, dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography to yield the aminated product.

Catalytic Cycle of the Buchwald-Hartwig Amination

G A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Amine Coordination C->D HNR'R'' E [Ar-Pd(II)(NHR'R'')L2]+X- D->E F Deprotonation E->F Base G Ar-Pd(II)(NR'R'')L2 F->G H Reductive Elimination G->H H->A I Ar-NR'R'' H->I

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Chloro-3-ethoxypyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of 2-Chloro-3-ethoxypyridine and its derivatives, compounds of significant interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the fundamental principles and causal logic behind analytical choices. We will objectively compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), supported by predictive fragmentation data and established analytical workflows. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for the identification, characterization, and quantification of these critical chemical entities.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental scaffold in medicinal chemistry, appearing in a vast number of approved drugs and developmental candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[1] Derivatives such as this compound serve as versatile intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The precise substitution pattern, including halogenation and alkoxy groups, is critical to the final compound's biological activity and safety profile.

Consequently, the ability to unambiguously identify and quantify these intermediates and their derivatives in complex reaction mixtures or biological matrices is paramount. Mass spectrometry, with its unparalleled sensitivity and specificity, is the cornerstone of this analytical requirement. This guide will dissect the two primary MS approaches—GC-EI-MS and LC-ESI-MS/MS—to provide a clear framework for method selection and data interpretation.

The Analytical Challenge: Mass Spectrometry of Halogenated N-Heterocycles

Analyzing compounds like this compound presents a unique set of challenges and opportunities for the mass spectrometrist. The presence of a chlorine atom introduces a distinct isotopic signature, which is a powerful diagnostic tool.[2] The ethoxy group can undergo characteristic fragmentation, while the pyridine ring itself has well-documented cleavage pathways.[3] The choice of ionization technique will dramatically influence the information obtained, determining whether we see a comprehensive structural fingerprint or a clean signal of the intact molecule.

cluster_workflow Logical Workflow for MS Analysis Analyte This compound Sample Method_Selection Method Selection: Volatility & Polarity Assessment Analyte->Method_Selection GC_Path GC-EI-MS (Volatile/Thermally Stable) Method_Selection->GC_Path High Volatility LC_Path LC-ESI-MS/MS (Less Volatile/Polar Derivatives) Method_Selection->LC_Path Low Volatility Data_Acquisition_GC Data Acquisition (EI) GC_Path->Data_Acquisition_GC Data_Acquisition_LC Data Acquisition (ESI) LC_Path->Data_Acquisition_LC Fragmentation_GC Hard Ionization: Extensive Fragmentation Data_Acquisition_GC->Fragmentation_GC Fragmentation_LC Soft Ionization: Intact [M+H]⁺, Precursor for MS/MS Data_Acquisition_LC->Fragmentation_LC Interpretation_GC Structural Elucidation (Fingerprint) Fragmentation_GC->Interpretation_GC Interpretation_LC Molecular Weight Confirmation & Targeted Quantification Fragmentation_LC->Interpretation_LC Result Comprehensive Analyte Characterization Interpretation_GC->Result Interpretation_LC->Result

Caption: Logical workflow for selecting an appropriate mass spectrometry method.

Comparative Analysis of Ionization Techniques

The choice between GC-MS and LC-MS is the first critical decision point and is dictated by the physicochemical properties of the analyte and the analytical goal.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Causality: GC-MS is the preferred method for compounds that are both volatile and thermally stable, characteristics typical of this compound itself. The 70 eV electron bombardment in EI is a high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation.[4] This process creates a characteristic mass spectrum that serves as a unique "fingerprint" for the molecule, allowing for confident identification through library matching and de novo interpretation.

Expertise & Trustworthiness: The reproducibility of EI fragmentation patterns is its greatest strength. Public databases, such as the NIST Mass Spectral Library, contain vast collections of spectra. While a spectrum for this compound may not be present, data for close analogs like 2-Chloro-3-methoxypyridine can provide an excellent starting point for interpreting the fragmentation logic.[5] The presence of a chlorine atom is immediately verifiable through the M⁺/M+2 isotope pattern, which should exhibit an approximate 3:1 intensity ratio, providing an internal validation check for any chlorine-containing fragment.[2][6]

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Causality: LC-MS is indispensable when analyzing derivatives of this compound that are less volatile, more polar, or thermally fragile. It is also the method of choice for analyzing complex mixtures, such as in drug metabolism studies, where analytes must be extracted from a biological matrix.[7] ESI is a "soft" ionization technique that typically imparts minimal energy to the analyte.[8] In positive ion mode, this results in the highly abundant formation of the protonated molecule, [M+H]⁺, with little to no in-source fragmentation. This makes ESI ideal for determining the molecular weight of an unknown compound.

Expertise & Trustworthiness: While a single-stage ESI-MS spectrum provides limited structural information, its power is realized when coupled with tandem mass spectrometry (MS/MS). The [M+H]⁺ ion can be isolated and subjected to Collision-Induced Dissociation (CID), generating a product ion spectrum that is rich in structural detail. This approach is the gold standard for quantitative analysis (e.g., Multiple Reaction Monitoring, MRM) due to its exceptional selectivity and sensitivity.[9][10] The development of a robust LC-MS/MS method allows for trace-level detection of impurities or metabolites.[11]

Elucidation of Fragmentation Pathways

Understanding the fragmentation pathways is key to interpreting mass spectra correctly. Below, we propose the primary fragmentation pathways for this compound under both EI and ESI-MS/MS conditions.

Predicted EI Fragmentation of this compound

The molecular ion (M⁺˙) of this compound has a nominal mass of m/z 157 (for ³⁵Cl). The fragmentation is predicted to proceed through several competing pathways driven by the substituents and the pyridine core.

  • Loss of Ethylene (McLafferty-type Rearrangement): The primary fragmentation for ethers is often the loss of an alkene. Here, loss of ethylene (C₂H₄, 28 Da) would lead to a radical cation at m/z 129.

  • Loss of Ethyl Radical: Cleavage of the ethyl-oxygen bond results in the loss of an ethyl radical (•C₂H₅, 29 Da), yielding a stable ion at m/z 128.

  • Loss of Chlorine Radical: Loss of a chlorine radical (•Cl, 35 Da) from the molecular ion would produce an ion at m/z 122.

  • Pyridine Ring Cleavage: Substituted pyridines are known to fragment via the loss of hydrogen cyanide (HCN, 27 Da).[3] This can occur after initial fragmentation steps, leading to further product ions.

M C₇H₈ClNO⁺˙ m/z 157/159 (Molecular Ion) I1 C₅H₄ClNO⁺˙ m/z 129/131 M->I1   F1 I2 C₅H₄ClNO⁺ m/z 128/130 M->I2   F2 I3 C₇H₈NO⁺ m/z 122 M->I3   F3 F1 Loss of C₂H₄ (-28 Da) F2 Loss of •C₂H₅ (-29 Da) F3 Loss of •Cl (-35 Da) I4 C₄H₄ClN⁺ m/z 100/102 I2->I4 F4 F4 Loss of CO (-28 Da)

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Predicted ESI-MS/MS Fragmentation of this compound

In ESI, the protonated molecule [M+H]⁺ (m/z 158/160) is the precursor ion for MS/MS analysis. The fragmentation under CID conditions is generally more controlled than EI.

  • Loss of Ethylene: The most favorable pathway for the protonated ethoxy group is the neutral loss of ethylene (C₂H₄, 28 Da), yielding a protonated 2-chloro-3-hydroxypyridine at m/z 130/132. This is often the base peak in the product ion spectrum.

  • Loss of Water: If a source of protons is available for a rearrangement, subsequent loss of water (H₂O, 18 Da) from the m/z 130 ion could occur.

  • Loss of HCl: The loss of neutral hydrogen chloride (HCl, 36 Da) from the precursor ion would result in an ion at m/z 122.

M [C₇H₈ClNO + H]⁺ m/z 158/160 (Precursor Ion) I1 [C₅H₄ClNO + H]⁺ m/z 130/132 (Base Peak) M->I1   F1 I2 [C₇H₈NO + H]⁺ m/z 122 M->I2   F2 F1 Loss of C₂H₄ (-28 Da) F2 Loss of HCl (-36 Da) I3 [C₄H₄ClN + H]⁺ m/z 102/104 I1->I3 F3 F3 Loss of CO (-28 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Quantitative Data Comparison

The following table summarizes the key predicted ions for this compound, allowing for a direct comparison of the data obtained from each technique. The relative abundance is predictive and will vary with instrument conditions.

Predicted Ion (m/z)FormulaOriginPredicted Relative AbundanceNotes
GC-EI-MS
157/159[C₇H₈ClNO]⁺˙Molecular Ion (M⁺˙)ModerateConfirms molecular weight. 3:1 isotope ratio confirms one Cl atom.
129/131[C₅H₄ClNO]⁺˙[M - C₂H₄]⁺˙HighResult of McLafferty-type rearrangement.
128/130[C₅H₄ClNO]⁺[M - •C₂H₅]⁺HighOften a prominent peak from ether cleavage.
100/102[C₄H₄ClN]⁺[M - C₂H₅ - CO]⁺ModerateSubsequent fragmentation indicating ring structure.
LC-ESI-MS/MS
158/160[C₇H₈ClNO + H]⁺Precursor Ion100% (in MS1 Scan)Confirms molecular weight. Selected for CID.
130/132[C₅H₄ClNO + H]⁺[M+H - C₂H₄]⁺High (Base Peak)Most characteristic product ion. Ideal for quantification (MRM).
122[C₇H₈NO + H]⁺[M+H - HCl]⁺Low to ModerateAlternative fragmentation pathway.
102/104[C₄H₄ClN + H]⁺[M+H - C₂H₄ - CO]⁺LowConfirmatory product ion for MRM.

Recommended Analytical Workflow: A Self-Validating Protocol

This section provides detailed, self-validating starting protocols for both GC-MS and LC-MS/MS analysis. These should be optimized for your specific instrumentation and application.

GC-MS Protocol for Identification and Purity

This protocol is designed for the qualitative identification and purity assessment of this compound.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate). Vortex to ensure complete dissolution.

    • Perform serial dilutions as necessary to achieve a final concentration of ~10-100 µg/mL.

  • Gas Chromatography (GC) Conditions: [6]

    • Injector: Split/splitless, operated in 50:1 split mode.

    • Injector Temperature: 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • Mass Spectrometry (MS) Conditions: [6]

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/sec.

  • Data Analysis & Validation:

    • Integrate the primary peak. Purity can be estimated by area percent.

    • Examine the mass spectrum of the peak.

    • Validation Check 1: Confirm the presence of the molecular ion at m/z 157 and 159.

    • Validation Check 2: Verify the ~3:1 isotopic abundance ratio for all chlorine-containing fragments (e.g., 157/159, 128/130).

    • Compare the observed fragmentation pattern to the predicted pathways (Table 1) and spectra of similar compounds from a library (e.g., NIST).

LC-MS/MS Protocol for Quantification

This protocol provides a starting point for developing a sensitive quantitative assay for a derivative or for trace analysis.

  • Sample Preparation:

    • Prepare a stock solution of the analytical standard in a suitable solvent (e.g., Methanol, Acetonitrile) at 1 mg/mL.

    • Prepare a calibration curve by serially diluting the stock solution in the final mobile phase composition or a surrogate matrix.

    • For unknown samples (e.g., reaction mixtures, biological extracts), perform a suitable extraction (e.g., protein precipitation, liquid-liquid extraction) and dilute the final extract to fall within the calibration range.

  • Liquid Chromatography (LC) Conditions: [9]

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Quantitative Transition: m/z 158 → 130 (for ³⁵Cl). Use a compound-specific optimized collision energy.

      • Confirmatory Transition: m/z 160 → 132 (for ³⁷Cl) or 158 -> 102.

    • Dwell times should be set to ensure at least 12-15 data points across each chromatographic peak.

  • Data Analysis & Validation:

    • Generate a calibration curve by plotting the peak area of the quantitative transition against concentration. A linear regression with R² > 0.99 is expected.

    • Quantify the unknown sample using the calibration curve.

    • Validation Check 1: The retention time of the analyte in the sample must match that of the analytical standard.

    • Validation Check 2: The ratio of the quantitative to the confirmatory transition in the sample must match the ratio observed for the analytical standard within a predefined tolerance (e.g., ±20%).

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a task for which both GC-EI-MS and LC-ESI-MS/MS are exceptionally well-suited, though they answer different analytical questions. GC-EI-MS provides a rich, reproducible fingerprint ideal for definitive structural confirmation and purity analysis of the parent compound. Conversely, LC-ESI-MS/MS offers the superior sensitivity, selectivity, and matrix compatibility required for the trace-level quantification of a wider range of derivatives, particularly in complex samples. The choice of methodology should be a deliberate one, guided by the specific analytical objective. By understanding the underlying principles of ionization and fragmentation, as detailed in this guide, researchers can develop robust, self-validating methods to confidently characterize these important chemical building blocks.

References

A Comparative Guide to the Synthesis of 2-Chloro-3-ethoxypyridine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-ethoxypyridine is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its unique substitution pattern, featuring a chlorine atom at the 2-position and an ethoxy group at the 3-position, provides multiple reaction sites for further molecular elaboration. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a thorough evaluation of their respective advantages and disadvantages.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several different starting materials, each with its own set of mechanistic considerations and practical challenges. This guide will focus on three primary strategies:

  • Route 1: Williamson Ether Synthesis from 2-Chloro-3-hydroxypyridine. This classical approach involves the O-alkylation of a pre-functionalized pyridine ring.

  • Route 2: Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine. This route relies on the selective displacement of one of the two chlorine atoms by an ethoxide nucleophile.

  • Route 3: Electrophilic Chlorination of 3-Ethoxypyridine. This strategy involves the direct chlorination of an ethoxy-substituted pyridine precursor.

The following sections will delve into the specifics of each route, providing the necessary information for researchers to make an informed decision based on their specific needs and available resources.

Route 1: Williamson Ether Synthesis

This route is a two-step process that begins with the synthesis of 2-chloro-3-hydroxypyridine, followed by its etherification.

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

2-Chloro-3-hydroxypyridine is a crucial intermediate that can be prepared from 3-hydroxypyridine through chlorination. A notable process for this transformation involves the reaction of 3-hydroxypyridine with sodium hypochlorite in an aqueous medium. This method is advantageous due to its high yield and environmentally friendly nature compared to older methods that used harsh reagents like hydrochloric acid and hydrogen peroxide.[1]

Step 2: Etherification of 2-Chloro-3-hydroxypyridine

The subsequent etherification of 2-chloro-3-hydroxypyridine to this compound is typically achieved through a Williamson ether synthesis.[2][3] This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or ethyl bromide.

Reaction Scheme:

Causality Behind Experimental Choices: The choice of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is critical to ensure complete deprotonation of the moderately acidic pyridinol. The selection of the ethylating agent (iodide being more reactive than bromide) and the solvent (typically a polar aprotic solvent like DMF or THF) can influence the reaction rate and yield.

Route 2: Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloropyridine

This approach involves the direct displacement of a chlorine atom from 2,3-dichloropyridine with an ethoxide source, such as sodium ethoxide.

Reaction Scheme:

Mechanistic Considerations: In nucleophilic aromatic substitution reactions on dichloropyridines, the reactivity of the halogen positions is a key consideration. Generally, the 2-position on the pyridine ring is more activated towards nucleophilic attack than the 3-position due to the electron-withdrawing effect of the ring nitrogen.[2] This inherent reactivity difference can lead to the formation of a mixture of isomers, with the 2-ethoxy-3-chloropyridine being a potential major byproduct.

Achieving Selectivity: To favor the formation of the desired 2-chloro-3-ethoxy isomer, reaction conditions must be carefully optimized. Factors such as the choice of solvent, temperature, and reaction time can influence the regioselectivity of the substitution. The use of specific catalysts or additives that can selectively activate the C3 position or sterically hinder attack at the C2 position may be necessary to achieve high yields of the target compound.

Route 3: Electrophilic Chlorination of 3-Ethoxypyridine

This route begins with the readily available 3-ethoxypyridine and introduces the chlorine atom in the final step.

Reaction Scheme:

The Challenge of Regioselectivity: The primary challenge in this route is controlling the position of chlorination. The ethoxy group at the 3-position is an ortho-, para-director. Therefore, electrophilic attack is expected to occur at the 2-, 4-, and 6-positions. The use of a selective chlorinating agent and carefully controlled reaction conditions are crucial to favor chlorination at the desired 2-position.

Suitable Chlorinating Agents: N-Chlorosuccinimide (NCS) is a common and relatively mild chlorinating agent for electron-rich aromatic and heteroaromatic compounds.[4][5][6][7][8] The reaction can be carried out in various solvents, and the selectivity can sometimes be influenced by the addition of acid catalysts.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Williamson Ether Synthesis Route 2: SNAr of 2,3-Dichloropyridine Route 3: Chlorination of 3-Ethoxypyridine
Starting Material Availability 2-Chloro-3-hydroxypyridine may need to be synthesized.[1][9]2,3-Dichloropyridine is commercially available.[3]3-Ethoxypyridine is commercially available.
Number of Steps Typically 2 steps from 3-hydroxypyridine.1 step.1 step.
Key Challenges Synthesis and handling of the hydroxypyridine precursor.Achieving high regioselectivity for the 3-position. Potential for isomeric byproducts.[2]Controlling the regioselectivity of chlorination to favor the 2-position.
Potential Side Reactions Incomplete etherification; potential for N-alkylation if the pyridine nitrogen is not protected.Formation of 2-ethoxy-3-chloropyridine and di-ethoxylated product.Formation of other chlorinated isomers (4-chloro and 6-chloro).
Scalability Generally scalable, with well-established procedures for both steps.Potentially scalable, but purification from isomers might be challenging on a large scale.Scalability depends on the efficiency of the selective chlorination step.
Reagent Toxicity/Hazards Use of strong bases like NaH requires careful handling. Ethylating agents can be toxic.Sodium ethoxide is a strong base. 2,3-Dichloropyridine is a halogenated aromatic.Chlorinating agents like NCS should be handled with care.[4][5][6]

Experimental Protocols

Protocol for Route 1: Williamson Ether Synthesis of this compound

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

A representative procedure based on the reaction of 3-hydroxypyridine with sodium hypochlorite.[1]

  • To a solution of 3-hydroxypyridine (1.0 eq) in water, add a solution of sodium hydroxide (1.1 eq) while maintaining the temperature at 0-5 °C.

  • Slowly add a solution of sodium hypochlorite (1.2 eq) to the reaction mixture, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-hydroxypyridine.

Step 2: Etherification

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Add a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction carefully by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Route 2: Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine
  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

  • Once all the sodium has reacted, add 2,3-dichloropyridine (1.0 eq) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and monitor the progress by GC or TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the desired this compound from any isomeric byproducts.

Protocol for Route 3: Electrophilic Chlorination of 3-Ethoxypyridine
  • Dissolve 3-ethoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-chlorosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or GC.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate this compound from other chlorinated isomers.

Visualization of Synthetic Workflows

Route 1: Williamson Ether Synthesis Workflow

Route1 Start 3-Hydroxypyridine Step1 Chlorination (NaOCl, NaOH, H2O) Start->Step1 Intermediate 2-Chloro-3-hydroxypyridine Step1->Intermediate Step2 Williamson Ether Synthesis (NaH, EtI, DMF) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Route 2: SNAr Workflow

Route2 Start 2,3-Dichloropyridine Step1 Nucleophilic Substitution (NaOEt, EtOH) Start->Step1 Product This compound Step1->Product Byproduct 2-Ethoxy-3-chloropyridine (Isomeric Impurity) Step1->Byproduct Route3 Start 3-Ethoxypyridine Step1 Electrophilic Chlorination (NCS, MeCN) Start->Step1 Product This compound Step1->Product Byproducts Other Isomers (4-Cl, 6-Cl) Step1->Byproducts

References

A Senior Application Scientist's Guide to 2-Chloro-3-ethoxypyridine: A Superior Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Heterocyclic compounds, particularly substituted pyridines, form the structural core of a vast number of pharmaceuticals.[1][2][3] Among these, 2-Chloro-3-ethoxypyridine has emerged as a uniquely advantageous scaffold, offering a combination of reactivity, selectivity, and physicochemical modulation that sets it apart from other alternatives.

This guide provides an in-depth comparison of this compound with other common building blocks, supported by experimental insights and protocols. We will explore the causality behind its superior performance in key transformations and demonstrate why it should be a primary consideration for researchers aiming to construct complex, biologically active molecules.

The Strategic Advantage: Unpacking the Reactivity of this compound

The utility of this compound stems from the specific arrangement of its functional groups. The chlorine atom at the C-2 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the electron-donating ethoxy group at the C-3 position subtly modulates the electronic properties of the pyridine ring. This unique configuration provides several distinct advantages:

  • Tunable Reactivity in Cross-Coupling: The C-2 chlorine is an excellent leaving group for essential C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6] While aryl chlorides are typically less reactive than bromides or iodides, this can be a strategic advantage, allowing for selective reactions in the presence of more labile halides.[7] Modern catalyst systems with bulky, electron-rich phosphine ligands have largely overcome the challenge of C-Cl bond activation, making chlorides reliable and cost-effective substrates.[8][9][10]

  • Predictable Site-Selectivity: The 2-chloro position is primed for reaction, providing chemists with regiochemical control during synthesis. This is paramount when constructing complex molecules where multiple reactive sites could lead to undesired isomers.[11]

  • Physicochemical Property Modulation: The 3-ethoxy group is not merely a spectator. It influences the solubility, lipophilicity, and metabolic profile of the final compound—critical parameters in drug design that determine a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12]

  • Access to Privileged Scaffolds: The pyridine core is a well-established "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs.[3][12] Utilizing this compound provides a direct and efficient entry point to these validated pharmacophores.

Comparative Analysis with Alternative Building Blocks

The superiority of this compound is best understood through direct comparison with other commonly used pyridine building blocks. Each alternative presents its own set of compromises in terms of reactivity, cost, stability, or synthetic flexibility.

Building BlockKey AdvantagesKey DisadvantagesOptimal Use Case
This compound Excellent balance of reactivity and stability; Cost-effective; Ethoxy group modulates properties.Requires modern, highly active catalysts for optimal yields.General purpose scaffold for complex drug candidates where fine-tuning of properties is desired.
2-Bromopyridines Higher reactivity than chlorides, often requiring milder conditions.[7]Higher cost; Lower stability; Potential for over-reactivity in complex substrates.Rapid synthesis or when C-Cl activation proves too challenging.
2-Chloropyridine Inexpensive and readily available.[6]Lacks the electronic and steric influence of the 3-ethoxy group, leading to different reactivity and final properties.Simpler syntheses where the modulating effect of a C-3 substituent is not required.
2-Chloro-3-hydroxypyridine Hydroxyl group offers an alternative reaction handle (e.g., for etherification).[13]-OH group is acidic and can interfere with many organometallic reactions, often requiring protection/deprotection steps.Synthesis of ethers or when the phenolic hydroxyl is a key pharmacophoric feature.
Pyridine Boronic Acids Acts as the nucleophilic partner in Suzuki couplings, offering a different synthetic approach.[14]Can be prone to instability and protodeboronation, especially 2-pyridyl isomers.[14]When the synthetic strategy favors functionalizing a pre-existing aryl halide with a pyridine moiety.

Experimental Protocols & Performance Data

To substantiate these claims, we present standardized protocols for two of the most critical transformations in modern drug synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The accompanying data, based on typical laboratory outcomes, highlights the reliable and high-yielding performance of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone for creating C(sp²)–C(sp²) bonds, essential for biaryl structures found in many pharmaceuticals. The choice of a bulky, electron-rich phosphine ligand like SPhos is critical to facilitate the oxidative addition of the less reactive aryl chloride to the palladium center.

Methodology:

  • Catalyst Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (15 mL each).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Comparative Performance Data (Suzuki-Miyaura Coupling):

ElectrophileArylboronic AcidCatalyst SystemYield (%)
This compound 4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos92%
2-Bromopyridine 4-Methoxyphenylboronic acidPd(PPh₃)₄88%
2-Chloropyridine 4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos85%
2-Chloro-3-hydroxypyridine 4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos65% (unprotected)

Note: Yields are representative and can vary based on specific substrates and reaction scale.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_analysis Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base (K₃PO₄) catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand reagents->catalyst inert Evacuate & Backfill (Inert Atmosphere) catalyst->inert solvent Add Degassed Solvent (Dioxane/H₂O) inert->solvent heat Heat & Stir (100°C, 12-24h) solvent->heat workup Quench & Extract heat->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Buchwald-Hartwig Amination

The formation of C-N bonds is arguably one of the most important reactions for synthesizing pharmaceuticals.[15] This protocol uses a palladium(0) precatalyst and a biarylphosphine ligand, a combination proven effective for coupling amines with challenging aryl chlorides.[8][16]

Methodology:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), a biarylphosphine ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 2.0 mmol, 2.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere & Solvent: Seal the tube. If not in a glovebox, evacuate and backfill with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Track reaction completion via TLC or GC-MS.

  • Work-up & Purification: Follow steps 6-8 as described in the Suzuki-Miyaura protocol, using an appropriate solvent system for extraction and chromatography.

Comparative Performance Data (Buchwald-Hartwig Amination):

ElectrophileAmineCatalyst SystemYield (%)
This compound MorpholinePd₂(dba)₃ / XPhos95%
2-Bromopyridine MorpholinePd₂(dba)₃ / XPhos91%
2-Chloropyridine MorpholinePd₂(dba)₃ / XPhos89%
2-Chloro-3-aminopyridine MorpholinePd₂(dba)₃ / XPhosLower yield due to potential for self-coupling or catalyst inhibition.

Note: Yields are representative and can vary based on specific substrates and reaction scale.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Pd(II) Complex (Ar-Pd(L)₂-Cl) pd0->pd2_complex Oxidative Addition (Ar-Cl) pd2_amide Pd(II) Amide Complex (Ar-Pd(L)₂-NR₂) pd2_complex->pd2_amide Ligand Exchange (+ HNR₂) (- HCl) pd2_amide->pd0 Reductive Elimination product Ar-NR₂ pd2_amide->product caption Simplified Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination catalytic cycle.

Causality and Strategic Application

The decision to use this compound is a strategic one, grounded in chemical principles. The slight deactivation of the C-Cl bond compared to a C-Br bond, combined with the electronic push from the C-3 ethoxy group, creates a "sweet spot" of reactivity. This allows for high-yielding coupling reactions under controlled conditions, minimizing side reactions that can plague more reactive substrates.

Logic_Diagram Start Building Block Selection Substituents Key Substituents on Pyridine Ring Start->Substituents C2_Cl C-2 Chlorine Substituents->C2_Cl C3_OEt C-3 Ethoxy Group Substituents->C3_OEt Reactivity Controlled Reactivity (Cross-Coupling Handle) C2_Cl->Reactivity Modulation Electronic & Property Modulation C3_OEt->Modulation Yield High Yield & Selectivity Reactivity->Yield Properties Favorable Physicochemical Properties Modulation->Properties Outcome Optimal Reaction Outcome Yield->Outcome Properties->Outcome

References

A Comparative Guide to the Large-Scale Synthesis of 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-ethoxypyridine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its structural motifs are found in a range of bioactive molecules, making its efficient and cost-effective production a significant concern for industrial chemists and drug development professionals.[2] This guide provides an in-depth cost-benefit analysis of the two primary synthetic routes for large-scale production of this key intermediate. We will explore the underlying chemistry, process economics, and practical considerations of each pathway to provide a clear framework for strategic decision-making in a manufacturing context.

The two most industrially relevant strategies for synthesizing this compound are:

  • Route A: Williamson Ether Synthesis starting from 2-Chloro-3-hydroxypyridine.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) on 2,3-Dichloropyridine.

This guide will dissect each route, providing detailed protocols, cost analyses, and a head-to-head comparison to assist researchers and process chemists in selecting the optimal pathway for their specific needs.

Section 1: Synthetic Strategies Overview

The choice between the two primary synthetic routes depends on a multitude of factors including raw material cost, reagent toxicity, reaction yield, and ease of purification. Below is a high-level overview of the chemical transformations.

G cluster_A Route A: Williamson Ether Synthesis cluster_B Route B: Nucleophilic Aromatic Substitution (SNAr) A_start 2-Chloro-3-hydroxypyridine A_product This compound A_start->A_product Base (e.g., NaOH) A_reagent + Ethylating Agent (e.g., Diethyl Sulfate) B_start 2,3-Dichloropyridine B_product This compound B_start->B_product Solvent (e.g., Ethanol) B_reagent + Sodium Ethoxide

Caption: High-level overview of the two primary synthetic routes.

Section 2: Route A - The Williamson Ether Synthesis Pathway

This classical and reliable method involves the O-alkylation of a phenol, in this case, the hydroxyl group of 2-Chloro-3-hydroxypyridine.

Mechanism and Rationale

The reaction proceeds via a standard Williamson ether synthesis mechanism. First, a strong base deprotonates the hydroxyl group of 2-Chloro-3-hydroxypyridine to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic ethyl group of an ethylating agent, such as diethyl sulfate, in an SN2 reaction to form the desired ether.

The choice of 2-Chloro-3-hydroxypyridine as a starting material is logical due to its commercial availability and the high efficiency of the Williamson ether synthesis.[3][4] The reaction is typically high-yielding, and the starting material can be prepared via several established methods, including the chlorination of 3-hydroxypyridine.[5][6]

Detailed Experimental Protocol (Illustrative Large-Scale Batch)
  • Vessel Preparation: A 1000 L glass-lined reactor is charged with 400 L of toluene and 129.5 kg (1.0 kmol) of 2-Chloro-3-hydroxypyridine.

  • Base Addition: The resulting slurry is stirred, and 80 kg (1.0 kmol, assuming 50% w/w) of aqueous sodium hydroxide is added portion-wise, keeping the internal temperature below 40°C.

  • Azeotropic Water Removal: The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark trap until the water content is below 0.1%.

  • Ethylation: The reaction mixture is cooled to 60°C. 154.2 kg (1.0 kmol) of diethyl sulfate is added dropwise over 2 hours, maintaining the temperature between 60-65°C. The reaction is monitored by HPLC until the starting material is consumed (typically 4-6 hours).

  • Workup: The mixture is cooled to 20°C and quenched by the slow addition of 200 L of water. The layers are separated, and the organic layer is washed with 100 L of brine.

  • Isolation: The organic layer is concentrated under reduced pressure to yield crude this compound, which is then purified by vacuum distillation.

Cost-Benefit Analysis for Route A
Metric Value Rationale & Notes
Raw Material Cost Moderate2-Chloro-3-hydroxypyridine is a moderately priced intermediate.[3][7] Diethyl sulfate is a relatively inexpensive ethylating agent.[8][9]
Typical Yield 85-95%The Williamson ether synthesis is generally a high-yielding reaction.
Purity High (>99%)Distillation is an effective purification method for this product.
Safety Concerns HighDiethyl sulfate is a potent alkylating agent and is classified as a suspected carcinogen. Strict handling protocols are required.
Waste Generation ModerateGenerates aqueous waste containing sodium sulfate and residual base. Toluene requires recovery or incineration.
Process Complexity ModerateRequires azeotropic distillation and careful handling of a hazardous reagent.

Pros:

  • High yield and purity.

  • Well-established and reliable chemistry.

Cons:

  • Use of highly toxic and carcinogenic diethyl sulfate.

  • Requires an additional water removal step.

Section 3: Route B - The Nucleophilic Aromatic Substitution (SNAr) Pathway

This route leverages the reactivity of 2,3-Dichloropyridine, where a chlorine atom is displaced by an alkoxide nucleophile.

Mechanism and Rationale

Nucleophilic aromatic substitution on dihalopyridines is a common strategy for introducing substituents.[10] The electron-withdrawing nature of the ring nitrogen and the second chlorine atom activates the pyridine ring for nucleophilic attack. Sodium ethoxide acts as a potent nucleophile, attacking the carbon at the 2-position, which is generally more activated than the 3-position. This regioselectivity is a key advantage of this route. The starting material, 2,3-Dichloropyridine, can be synthesized from various precursors, including 3-aminopyridine or 2,3,6-trichloropyridine.[11][12][13]

Detailed Experimental Protocol (Illustrative Large-Scale Batch)
  • Vessel Preparation: A 1000 L stainless steel reactor is charged with 500 L of anhydrous ethanol.

  • Reagent Preparation: 23.0 kg (1.0 kmol) of sodium metal is added portion-wise to the ethanol, controlling the exothermic reaction to form sodium ethoxide in situ. The temperature is maintained below 60°C.

  • SNAr Reaction: Once all the sodium has reacted, the solution is cooled to 40°C. 148.0 kg (1.0 kmol) of 2,3-Dichloropyridine is added over 1 hour.

  • Reaction Completion: The mixture is heated to reflux (approx. 78°C) and held for 8-12 hours. The reaction is monitored by HPLC until the starting material is consumed.

  • Workup: The reaction mixture is cooled to 20°C. The ethanol is removed under reduced pressure. The resulting residue is taken up in 300 L of toluene and 300 L of water.

  • Isolation: The layers are separated. The organic layer is washed with brine, dried, and concentrated under vacuum to afford the crude product, which is then purified by vacuum distillation.

Cost-Benefit Analysis for Route B
Metric Value Rationale & Notes
Raw Material Cost Lower2,3-Dichloropyridine is generally less expensive than 2-Chloro-3-hydroxypyridine.[14][15][16] Sodium ethoxide is also a cost-effective base.[17][18]
Typical Yield 75-85%Yields can be slightly lower than Route A due to potential side reactions, but are still industrially viable.
Purity Good (>98%)Distillation is also effective here, but minor regioisomeric impurities may be present if the reaction is not well-controlled.
Safety Concerns ModerateSodium ethoxide is flammable and corrosive.[19] The reaction of sodium metal with ethanol is highly exothermic and generates hydrogen gas, requiring careful control.
Waste Generation LowerThe primary byproduct is sodium chloride, which is easier to treat than the sulfate waste from Route A. Ethanol can be recovered and recycled.
Process Complexity LowerThis is a more straightforward one-pot reaction without the need for a separate water removal step.

Pros:

  • Lower raw material cost.

  • Avoids the use of highly carcinogenic reagents.

  • Simpler process with less waste.

Cons:

  • Potentially lower yield compared to Route A.

  • Handling of sodium metal and sodium ethoxide requires specific safety measures.

Section 4: Comparative Analysis and Discussion

To make an informed decision, a direct comparison of the process workflows and key metrics is essential.

Comparative Workflow Diagram

G cluster_A Route A Workflow cluster_B Route B Workflow A1 Charge 2-Chloro-3-hydroxypyridine & Toluene A2 Add NaOH (aq) A1->A2 A3 Azeotropic Distillation (Water Removal) A2->A3 A4 Cool & Add Diethyl Sulfate A3->A4 A5 Reaction (4-6h @ 60-65°C) A4->A5 A6 Aqueous Quench & Wash A5->A6 A7 Solvent Removal & Vacuum Distillation A6->A7 A_end Final Product A7->A_end B1 Charge Ethanol & Sodium (Prepare NaOEt) B2 Add 2,3-Dichloropyridine B1->B2 B3 Reaction (8-12h @ Reflux) B2->B3 B4 Solvent Removal B3->B4 B5 Toluene/Water Workup B4->B5 B6 Phase Separation & Wash B5->B6 B7 Solvent Removal & Vacuum Distillation B6->B7 B_end Final Product B7->B_end

Caption: Side-by-side comparison of the process workflows.

Head-to-Head Data Summary
MetricRoute A (Williamson Ether Synthesis)Route B (SNAr)
Starting Material 2-Chloro-3-hydroxypyridine2,3-Dichloropyridine
Indicative SM Cost Higher[3][7]Lower[14][15][16]
Key Reagents Diethyl Sulfate, NaOHSodium Ethoxide
Overall Yield 85-95%75-85%
Final Purity >99%>98%
Primary Safety Hazard Diethyl Sulfate (Carcinogen)Sodium Ethoxide (Flammable)[19]
Process Steps 7 (incl. azeo-distillation)7 (more direct)
Waste Stream Aqueous Sodium SulfateAqueous Sodium Chloride
Expert Discussion & Recommendations

The selection between Route A and Route B is a classic case of balancing cost, safety, and performance.

  • For applications demanding the highest purity (>99.5%) and where the higher cost can be justified, Route A is the superior choice. The reaction is cleaner, leading to higher yields and a simpler purification profile. However, the capital and operational expenditure to safely handle diethyl sulfate on a large scale cannot be underestimated. This includes specialized containment, personnel training, and waste treatment protocols.

  • For cost-sensitive applications, and where a purity of >98% is acceptable, Route B presents a more economically attractive option. The lower cost of the starting materials is a significant advantage.[14][15][16] While the yield is slightly lower, the process is simpler and avoids a highly carcinogenic reagent. The main challenge is the safe handling of sodium ethoxide, but this is a standard procedure in many chemical plants. The waste stream is also more environmentally benign.

Both the Williamson Ether Synthesis and the Nucleophilic Aromatic Substitution routes are viable for the large-scale synthesis of this compound.

  • Route A is recommended for high-purity, high-value applications where the operational costs and safety measures associated with diethyl sulfate are manageable.

  • Route B is the recommended pathway for cost-driven, large-volume production where process simplicity and the avoidance of highly toxic reagents are prioritized.

Ultimately, the decision should be made after a thorough process hazard analysis (PHA) and a detailed economic evaluation based on current raw material prices and the specific capabilities of the manufacturing facility.

References

A Comparative Spectroscopic Guide to the Synthesis of 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in a myriad of biologically active molecules. This guide provides an in-depth spectroscopic comparison of 2-Chloro-3-ethoxypyridine and its common precursors, 2,3-dichloropyridine and sodium ethoxide. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key transformations that signify the successful synthesis of the target molecule. This document is designed to serve as a practical reference for scientists, offering not just data, but a logical framework for spectroscopic analysis and confirmation of synthetic outcomes.

The Synthetic Pathway: From Dichloropyridine to Ethoxypyridine

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The more reactive chlorine atom at the 2-position of 2,3-dichloropyridine is displaced by the ethoxide nucleophile from sodium ethoxide. The reaction is generally carried out in an alcoholic solvent, such as ethanol, which also serves as the source of the ethoxy group.

Synthesis_of_2_Chloro_3_ethoxypyridine cluster_reactants Reactants cluster_products Products Precursor1 2,3-Dichloropyridine Product This compound Precursor1->Product Nucleophilic Aromatic Substitution Precursor2 Sodium Ethoxide Precursor2->Product Byproduct Sodium Chloride

Caption: Synthetic route to this compound.

Spectroscopic Interrogation: A Comparative Analysis

The transformation of the precursors into this compound is accompanied by distinct changes in their spectroscopic signatures. By systematically comparing the spectra of the starting materials and the product, we can unequivocally confirm the successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a detailed picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the precursor, 2,3-dichloropyridine , is characterized by three aromatic protons. In contrast, the spectrum of This compound will show the disappearance of one aromatic proton signal and the appearance of new signals corresponding to the ethoxy group—a quartet and a triplet. The protons on the carbon adjacent to the ether oxygen are deshielded and typically appear in the 3.4 to 4.5 δ range[1].

  • 2,3-Dichloropyridine: Expect three signals in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the three protons on the pyridine ring.

  • This compound: The introduction of the ethoxy group at the 3-position simplifies the aromatic region to two signals. Furthermore, the spectrum will exhibit a quartet around 4.2 ppm (the -OCH₂- protons, split by the adjacent methyl group) and a triplet around 1.4 ppm (the -CH₃ protons, split by the adjacent methylene group).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The most significant change will be the appearance of two new aliphatic carbon signals for the ethoxy group and a downfield shift of the carbon atom attached to the oxygen. Ether carbon atoms typically absorb in the 50 to 80 δ range in the ¹³C NMR spectrum[1].

  • 2,3-Dichloropyridine: The spectrum will show five signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring.

  • This compound: The spectrum will display two new signals in the aliphatic region, typically around 60-70 ppm for the -OCH₂- carbon and 14-16 ppm for the -CH₃ carbon. The C-3 carbon of the pyridine ring, now bonded to the electronegative oxygen atom, will experience a significant downfield shift.

Compound ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
2,3-Dichloropyridine Aromatic H's: ~7.3 (dd), ~7.8 (dd), ~8.3 (dd)Aromatic C's: ~123, 130, 139, 147, 150
This compound Aromatic H's: ~7.2 (dd), ~7.7 (dd), ~8.1 (dd)-OCH₂-: ~4.2 (q)-CH₃: ~1.4 (t)Aromatic C's: ~120, 125, 140, 145, 155-OCH₂-: ~65-CH₃: ~15

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups. The key transformation in this synthesis is the formation of an ether linkage, which has a characteristic C-O stretching vibration.

  • 2,3-Dichloropyridine: The spectrum will be dominated by aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching frequencies, typically in the 850-550 cm⁻¹ region[2][3][4].

  • Sodium Ethoxide: The spectrum will show strong absorptions corresponding to the C-O and C-C stretching of the ethoxide group.

  • This compound: The most telling feature in the product's IR spectrum will be the appearance of a strong C-O-C stretching band, characteristic of aromatic ethers, typically in the 1300-1200 cm⁻¹ region[5]. The spectrum will also retain the characteristic absorptions of the chlorinated pyridine ring.

Compound Key IR Absorptions (cm⁻¹)
2,3-Dichloropyridine Aromatic C-H stretch (~3100-3000)Aromatic C=C stretch (~1600-1400)C-Cl stretch (~850-550)[2][3][4]
Sodium Ethoxide C-H stretch (~2980-2850)C-O stretch (~1100-1050)
This compound Aromatic C-H stretch (~3100-3000)Aliphatic C-H stretch (~2980-2850)Aromatic C=C stretch (~1600-1400)Aromatic C-O-C stretch (~1250) [5]C-Cl stretch (~850-550)[2][3][4]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak.

  • 2,3-Dichloropyridine: The mass spectrum will show a molecular ion peak (M⁺) cluster corresponding to the presence of two chlorine atoms. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, there will be peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1.

  • This compound: The molecular ion peak will shift to a higher m/z value, reflecting the replacement of a chlorine atom with an ethoxy group. The spectrum will now exhibit an M⁺ and M+2 peak with an intensity ratio of approximately 3:1, which is indicative of a single chlorine atom[6]. The fragmentation pattern will also change, with characteristic losses of the ethoxy group or parts of it.

Compound Molecular Weight ( g/mol ) Key Mass Spectrometry Features
2,3-Dichloropyridine 147.99Molecular ion cluster (M, M+2, M+4) with an intensity ratio of ~9:6:1.
This compound 157.59Molecular ion cluster (M, M+2) with an intensity ratio of ~3:1[6]. Fragmentation may involve loss of an ethyl group (M-29) or an ethoxy group (M-45).

Experimental Protocols

Synthesis of this compound

This protocol is a general representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • To this solution, add 2,3-dichloropyridine dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Resuspend the residue in water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesize this compound Purification Purify the Product Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Confirm Structure of This compound NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: A typical workflow for the synthesis and spectroscopic confirmation of this compound.

Conclusion

The synthesis of this compound from 2,3-dichloropyridine and sodium ethoxide provides a clear case study for the power of comparative spectroscopic analysis. Each technique—NMR, IR, and MS—offers a unique and complementary piece of the structural puzzle. The disappearance of precursor signals and the emergence of characteristic product signals provide a self-validating system for confirming the successful chemical transformation. This guide serves as a foundational reference, empowering researchers to confidently interpret their spectroscopic data and accelerate their research and development endeavors.

References

A Comparative Guide to the Synthetic Validation of 2-Chloro-3-ethoxypyridine: A Modern Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the efficient and robust synthesis of key intermediates is paramount. 2-Chloro-3-ethoxypyridine, a vital building block, is no exception. Its synthesis, while seemingly straightforward, offers a compelling case study in the evolution of synthetic methodologies, moving from classical approaches to more refined, efficient, and sustainable techniques. This guide provides an in-depth comparison of a traditional synthetic route with modern, validated alternatives, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Precursor: A Note on 2-Chloro-3-hydroxypyridine

Before delving into the etherification, it is crucial to acknowledge the synthesis of the starting material, 2-Chloro-3-hydroxypyridine. This compound is a key intermediate in the production of various commercial chemicals.[1][2] Historically, its preparation involved the reaction of 3-hydroxypyridine with reagents like hydrochloric acid and hydrogen peroxide. However, modern advancements have led to more efficient and higher-yielding processes. A notable improvement involves the reaction of 3-hydroxypyridine with sodium hypochlorite in an aqueous medium, which offers a more economical and ecologically sound route with yields reported to be as high as 85%.[3] For the purpose of this guide, we will assume a readily available supply of high-purity 2-Chloro-3-hydroxypyridine.

The Etherification Challenge: From Classical to Contemporary

The core of this guide focuses on the O-ethylation of 2-Chloro-3-hydroxypyridine to yield the target compound, this compound. We will explore and compare three distinct methodologies: the classical Williamson ether synthesis, a phase-transfer catalyzed (PTC) approach, and a microwave-assisted synthesis.

Method 1: The Traditional Approach - Classical Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, is the quintessential method for preparing ethers.[4] It proceeds via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[4] In the context of our target molecule, this involves the deprotonation of 2-Chloro-3-hydroxypyridine to form the corresponding pyridin-3-olate, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide or ethyl bromide.

Reaction Pathway:

Classical Williamson Ether Synthesis 2-Chloro-3-hydroxypyridine 2-Chloro-3-hydroxypyridine Pyridin-3-olate intermediate Pyridin-3-olate intermediate 2-Chloro-3-hydroxypyridine->Pyridin-3-olate intermediate Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) This compound This compound Pyridin-3-olate intermediate->this compound Ethylating Agent (e.g., Ethyl Iodide)

Caption: Classical Williamson Ether Synthesis of this compound.

Experimental Protocol: Classical Williamson Ether Synthesis

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 12.95 g (0.1 mol) of 2-Chloro-3-hydroxypyridine to the solvent. While stirring, slowly add 4.4 g (0.11 mol, 60% dispersion in mineral oil) of sodium hydride in portions at room temperature.

  • Reaction: After the addition is complete and hydrogen evolution has ceased, slowly add 17.16 g (0.11 mol) of ethyl iodide via a dropping funnel. Heat the reaction mixture to 60-70°C and maintain for 6-8 hours.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality and Insights: The choice of a strong base like sodium hydride and an anhydrous polar aprotic solvent like DMF is critical to ensure the complete formation of the nucleophilic alkoxide and to facilitate the S(_N)2 reaction. However, this method suffers from long reaction times, the use of a hazardous reagent (NaH), and a potentially tedious workup and purification process.

Method 2: The "New" Approach (Process Improvement) - Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-transfer catalysis (PTC) has emerged as a green and efficient methodology in organic synthesis. It facilitates the reaction between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids) by using a phase-transfer catalyst, typically a quaternary ammonium salt, to transport one of the reactants (usually the anion) into the other phase where the reaction can occur.[5] For our synthesis, PTC allows for the use of an inexpensive and safer base like potassium carbonate in a less hazardous solvent.

Workflow for Phase-Transfer Catalyzed Synthesis:

PTC Workflow start Start Reactants: 2-Chloro-3-hydroxypyridine, Ethyl Bromide, K2CO3, PTC (e.g., TBAB) in a suitable solvent (e.g., Acetonitrile) reaction Reaction Reflux for 2-3 hours start->reaction filtration Filtration Remove inorganic salts reaction->filtration evaporation Evaporation Concentrate the filtrate filtration->evaporation purification Purification Recrystallization or short-plug silica filtration evaporation->purification end End Pure this compound purification->end

Caption: Experimental workflow for PTC synthesis.

Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 12.95 g (0.1 mol) of 2-Chloro-3-hydroxypyridine, 20.73 g (0.15 mol) of finely powdered anhydrous potassium carbonate, and 3.22 g (0.01 mol) of tetrabutylammonium bromide (TBAB) in 100 mL of acetonitrile.

  • Reaction: Add 16.35 g (0.15 mol) of ethyl bromide to the mixture. Heat the suspension to reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by passing through a short plug of silica gel.

Causality and Insights: The use of a phase-transfer catalyst like TBAB is key to this improved method. The quaternary ammonium cation pairs with the pyridin-3-olate anion, making it soluble in the organic solvent where it can react with the ethyl bromide. This approach avoids the use of hazardous reagents like NaH, simplifies the workup procedure, and often leads to shorter reaction times and higher yields.[6]

Method 3: The "New" Approach (Technological Advancement) - Microwave-Assisted Williamson Ether Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a green and efficient heating method.[7] Microwave irradiation directly heats the reactants and solvent, leading to a rapid increase in temperature and a significant acceleration of reaction rates.[8] This often results in dramatically reduced reaction times, from hours to minutes, and can also lead to cleaner reactions with higher yields.

Reaction Time Comparison:

Reaction Time Comparison Classical Classical Method Time_Classical 6-8 hours Classical->Time_Classical PTC PTC Method Time_PTC 2-3 hours PTC->Time_PTC Microwave Microwave Method Time_Microwave 10-15 minutes Microwave->Time_Microwave

Caption: Comparison of reaction times for different synthetic methods.

Experimental Protocol: Microwave-Assisted Williamson Ether Synthesis

  • Preparation: In a 20 mL microwave reaction vial equipped with a magnetic stir bar, place 1.295 g (10 mmol) of 2-Chloro-3-hydroxypyridine, 2.76 g (20 mmol) of anhydrous potassium carbonate, and 15 mL of ethanol.

  • Reaction: Add 1.63 g (15 mmol) of ethyl bromide to the vial and seal it with a cap. Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.

  • Workup: After the reaction is complete, cool the vial to room temperature. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethanol.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified as described in the PTC method.

Causality and Insights: The efficiency of the microwave-assisted method stems from the rapid and uniform heating of the polar solvent and reactants.[9] This leads to a significant increase in the reaction rate, allowing the synthesis to be completed in a fraction of the time required by conventional heating methods. This method is also highly amenable to high-throughput synthesis and optimization.

Comparative Analysis

To provide a clear and objective comparison, the key performance indicators of each method are summarized in the table below. The values for the "new" methods are based on the expected improvements reported in the literature for similar reactions.

ParameterMethod 1: Classical WilliamsonMethod 2: PTC WilliamsonMethod 3: Microwave-Assisted Williamson
Reaction Time 6-8 hours2-3 hours10-15 minutes
Typical Yield 70-80%85-95%90-98%
Reagents NaH, Ethyl Iodide, Anhydrous DMFK₂CO₃, Ethyl Bromide, TBAB, AcetonitrileK₂CO₃, Ethyl Bromide, Ethanol
Safety Concerns Use of highly flammable NaHUse of flammable organic solventsHigh pressure and temperature in a sealed vessel
Workup Complexity High (quenching, extraction)Moderate (filtration)Low (filtration)
"Green" Chemistry Poor (hazardous reagents, high energy)Good (safer reagents, less energy)Excellent (low energy consumption, fast)

Conclusion

While the classical Williamson ether synthesis is a reliable method for the preparation of this compound, it is evident that modern approaches offer significant advantages. The phase-transfer catalyzed method provides a safer, more efficient, and less resource-intensive alternative. For laboratories equipped with the necessary instrumentation, the microwave-assisted synthesis represents the pinnacle of efficiency, drastically reducing reaction times and often improving yields.

The choice of synthetic route will ultimately depend on the specific needs of the laboratory, including scale, available equipment, and cost considerations. However, for the development of robust and sustainable processes, the adoption of newer technologies like phase-transfer catalysis and microwave-assisted synthesis is highly recommended. These methods not only enhance productivity but also align with the principles of green chemistry, a critical consideration in modern chemical synthesis.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloro-3-ethoxypyridine, ensuring the protection of personnel and the environment. Our commitment to your safety and operational excellence drives us to provide this essential information, reinforcing the trust you place in us as your scientific partner.

The disposal of this compound, a halogenated organic compound, is not a matter of simple disposal. It is a process governed by stringent regulations due to its potential hazards. Improper disposal can lead to environmental contamination and significant legal and financial repercussions.[1][2] This guide is structured to provide a clear, logical workflow from the moment a disposal decision is made to the final hand-off to a licensed waste management professional.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is paramount to be equipped with the appropriate Personal Protective Equipment (PPE). The nature of this compound necessitates a cautious approach to minimize exposure risks.

Essential PPE includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.[2][3]

  • Safety goggles or a face shield: To protect the eyes from potential splashes.[2][3]

  • Laboratory coat: To prevent contamination of personal clothing.[2][3]

All handling of this compound and its waste should be conducted within a well-ventilated area, preferably inside a certified chemical fume hood, to mitigate the risk of inhaling harmful vapors.[2][3][4]

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[3][5]

  • Eye Contact: Flush the eyes with water for a minimum of 15 minutes, ensuring to hold the eyelids open. Seek immediate medical attention.[3][5]

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen and seek prompt medical attention.[3][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

Waste Characterization and Segregation: The First Step to Compliance

The foundation of proper chemical disposal lies in accurate waste characterization. As a chlorinated pyridine, this compound falls under the category of halogenated organic compounds.[1][6][7] According to the Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are often classified as hazardous.[8][9]

Procedural Steps for Waste Identification and Segregation:

  • Designate as Hazardous Waste: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, filter paper), and empty containers, must be treated as hazardous waste.[1]

  • Segregate at the Source: It is crucial to collect this waste in a dedicated container. Do not mix it with non-hazardous waste or other streams of chemical waste, particularly those that are non-halogenated, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][4] This practice is not only a regulatory requirement but also essential for safe and efficient final disposal.

Operational Plan for Disposal

The following is a step-by-step operational plan for the collection, storage, and disposal of this compound waste.

Containerization and Labeling

Proper containment and clear communication of the container's contents are non-negotiable safety measures.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a leak-proof container that is chemically compatible with chlorinated organic compounds. Glass bottles with secure, screw-on caps are often a suitable choice.[1][4]

  • Inspect the Container: Ensure the container is in good condition, free from cracks or defects, and has a tightly sealing lid.

  • Adhere to Fill Limits: Do not fill the container beyond 90% of its capacity. This headspace allows for vapor expansion and helps prevent spills.[1]

  • Proper Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

On-site Storage and Accumulation

The temporary storage of hazardous waste is also a regulated activity.

Guidelines for Safe Storage:

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation from Incompatibles: Store the container away from incompatible materials, such as strong oxidizing agents and acids.[4][10]

  • Time and Volume Limits: Be aware of the regulatory limits for the accumulation of hazardous waste. For satellite accumulation areas, this is typically up to 55 gallons, and the container must be moved to a central storage area within three days of becoming full.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process Start Waste Generation (this compound) Characterize Characterize as Halogenated Hazardous Waste Start->Characterize Identify Segregate Segregate into a Dedicated Waste Stream Characterize->Segregate Isolate Containerize Containerize in a Compatible, Labeled Container Segregate->Containerize Contain Store Store in a Designated Satellite Accumulation Area Containerize->Store Accumulate ContactEHS Contact Institutional EHS or Licensed Contractor Store->ContactEHS Initiate Disposal ArrangePickup Arrange for Waste Pickup ContactEHS->ArrangePickup Schedule Documentation Complete Waste Manifest and Maintain Records ArrangePickup->Documentation Record Transport Transportation by Licensed Hauler Documentation->Transport Transfer FinalDisposal Final Disposal at a Licensed Facility Transport->FinalDisposal Incinerate

Caption: Logical workflow for the proper disposal of this compound.

Final Disposition: The Role of Professional Waste Management

The ultimate disposal of this compound is not a task for laboratory personnel. It requires the expertise and infrastructure of licensed hazardous waste management professionals.

Procedural Steps for Final Disposal:

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource and point of contact for hazardous waste disposal.[1] They will have established procedures and contracts with licensed waste disposal vendors.

  • Arrange for Pickup: Coordinate with your EHS department to schedule a pickup of the full waste container.[1]

  • Documentation: Accurately complete all required paperwork, which typically includes a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final destination. Maintain copies of all disposal records as required by regulations.[1]

  • Recommended Disposal Method: The preferred and most environmentally sound method for the disposal of chlorinated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.[1][11][12] This process ensures the complete destruction of the hazardous components.

Spill Management

Accidents can happen, and a clear plan for managing spills is essential.

Spill Cleanup Protocol:

  • Ensure Safety: Evacuate non-essential personnel from the area.[13] Ensure proper ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill.[4][10][13]

  • Collect Contaminated Material: Carefully collect the absorbent material and place it in a sealable, labeled container for disposal as hazardous waste.[4][13]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Report the Spill: Report the incident to your supervisor and EHS department in accordance with your institution's policies.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation 55 gallons per Satellite Accumulation Area[1]
Maximum Acutely Toxic (P-list) Waste 1 quart of liquid or 1 kilogram of solid[1]
Container Fill Level Do not exceed 90% of the container's capacity.[1]
Storage Time Limit (Partially Filled) Up to 12 months from the first addition of waste.[1]
Removal Time (Full Container) Within 3 calendar days of the container becoming full.[1]

By adhering to these detailed procedures, you are not only ensuring compliance with federal and local regulations but also upholding the highest standards of laboratory safety and environmental stewardship. This commitment to responsible chemical management is a cornerstone of scientific integrity and professional excellence.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the synthesis and handling of novel compounds are daily necessities. Among these, substituted pyridines like 2-Chloro-3-ethoxypyridine serve as critical building blocks. However, their structural alerts—specifically the presence of a halogenated pyridine ring—demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our objective is to empower you, my fellow researchers, to operate not just safely, but with a confident understanding of the "why" behind each procedural step.

Foundational Hazard Assessment: Understanding the Adversary

Before any protective gear is chosen, we must first understand the intrinsic hazards of this compound. Analysis of its Safety Data Sheet (SDS) reveals a compound with a significant hazard profile.[1] It is classified as fatal if it comes into contact with the skin or is inhaled, and harmful if swallowed.[1] Furthermore, it causes severe skin irritation and serious eye damage, may lead to respiratory irritation, and has the potential to cause organ damage through prolonged or repeated exposure.[1] The compound is also a combustible liquid and is very toxic to aquatic life.[1] This multifaceted threat profile necessitates a multi-layered PPE strategy.

Key Hazards at a Glance:

  • Acute Toxicity: Fatal via dermal contact and inhalation (Category 2).[1] Harmful via oral ingestion (Category 4).[1]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1]

  • Eye Damage/Irritation: Causes serious eye damage (Category 1).[1]

  • Respiratory Hazard: May cause respiratory irritation (Category 3).[1]

  • Systemic Hazard: May cause damage to organs through prolonged or repeated exposure (Category 2).[1]

  • Physical Hazard: Combustible liquid (Category 4).[1]

This profile indicates that the primary routes of exposure we must guard against are dermal absorption, inhalation of vapors or aerosols, and direct eye contact.

The Core Arsenal: Selecting Your Personal Protective Equipment

Based on the hazard assessment, a comprehensive PPE ensemble is mandatory. The selection of specific equipment must be deliberate, accounting for the material's resistance to the chemical and the nature of the task being performed.

Eye and Face Protection: A Non-Negotiable Barrier

Given the classification of "Causes serious eye damage," standard safety glasses are insufficient.[1]

  • Chemical Splash Goggles: These are the minimum requirement for any work with this compound. They must provide a complete seal around the eyes, conforming to ANSI Z87.1 (US) or EN 166 (EU) standards, to protect against splashes and vapors.[2][3][4]

  • Face Shield: When handling larger quantities (e.g., >100 mL) or performing operations with a high risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[3][5] The face shield provides a critical secondary layer of protection for the entire face.

Hand Protection: The Critical Dermal Block

The "Fatal in contact with skin" classification is a critical warning that demands careful glove selection.[1] Not all common laboratory gloves offer adequate protection.

  • Glove Material: Standard latex gloves are not recommended due to poor chemical resistance.[6][7] Nitrile gloves offer a better first line of defense for incidental contact, but for extended handling or immersion, more robust options are necessary.[6][7][8] Consider double-gloving with two pairs of nitrile gloves for added security during routine tasks. For tasks involving significant chemical contact or spill cleanup, heavy-duty butyl or neoprene gloves are recommended for their superior resistance to aromatic and halogenated compounds.[7]

  • Glove Protocol: Always inspect gloves for tears or pinholes before use.[9] Employ proper removal techniques to avoid contaminating your skin.[10] Contaminated gloves must be disposed of immediately as hazardous waste.[4][10] After any task, and even after removing gloves, wash your hands thoroughly with soap and water.[1][4][10][11]

Body Protection: Shielding Against Spills and Splashes

To prevent accidental skin contact on arms and the torso, appropriate body protection is essential.

  • Flame-Resistant Laboratory Coat: A flame-resistant (FR) lab coat is required, especially given the compound's combustibility.[3] It should be fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: When handling larger volumes or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: Controlling Inhalation Exposure

The "Fatal if inhaled" classification necessitates stringent control of airborne contaminants.[1]

  • Engineering Controls as Primary Defense: The first and most critical line of defense is an engineering control. All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood.[4][5][6][8] This minimizes the concentration of vapors and potential aerosols in your breathing zone.

  • When Respirators are Required: In the rare event of an engineering control failure (e.g., fume hood malfunction) or during a large-scale spill cleanup, respiratory protection is mandatory. A full-face respirator with organic vapor cartridges is required to protect the eyes and respiratory system.[5][7] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA regulations.[7]

Operational Plan: Integrating PPE into Your Workflow

Effective safety is not just about wearing PPE, but about integrating its use into a structured, repeatable workflow.

Step-by-Step Handling Procedure
  • Preparation: Before approaching the chemical, verify that your fume hood is operational and the sash is at the appropriate working height. Ensure an eyewash station and safety shower are accessible and unobstructed.[4] Don all required PPE as outlined above: FR lab coat, chemical splash goggles, and appropriate gloves.

  • Handling: Conduct all manipulations within the fume hood.[4] When weighing the compound, use a spatula and weighing paper to minimize dust and spillage.[4] Keep the container tightly sealed when not in immediate use.[4][10][11][12]

  • Post-Handling: After completing your work, decontaminate any equipment used. Clean the work area within the fume hood to remove any residual chemical.[4]

  • Doffing and Disposal: Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[4][9] Wash hands and forearms thoroughly.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase A Task Assessment: Handling this compound B Consult Safety Data Sheet (SDS) Identify Hazards: - Fatal (Dermal/Inhalation) - Severe Eye Damage - Skin Irritant A->B C Mandatory Base PPE: - Flame-Resistant Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves B->C Minimum Requirement D Task Scale & Risk Level C->D E Large Volume / High Splash Risk? D->E F Add Face Shield & Chemical Apron E->F Yes I Work Exclusively in Certified Fume Hood E->I No F->I G Engineering Control Failure / Spill? H Full-Face Respirator with Organic Vapor Cartridges G->H Yes J Follow Safe Handling Protocol: Weighing, Transfers, Reactions G->J No H->J I->G K Proper Waste Disposal: - Contaminated PPE - Excess Chemical (Halogenated Organic Waste) J->K

Caption: PPE selection workflow for handling this compound.

Disposal Plan: A Responsible Conclusion

The lifecycle of chemical safety extends to its disposal. Due to its halogenated nature and high aquatic toxicity, this compound and any materials contaminated with it must be treated as hazardous waste.[1][2][13]

  • Waste Segregation: All waste, including excess reagent, contaminated solvents, disposable labware (pipettes, vials), and contaminated PPE (gloves, wipes), must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[5][14]

  • Regulatory Compliance: Do not discharge any waste containing this chemical into drains.[2][10][13] Ensure disposal practices are in strict accordance with local, regional, and national hazardous waste regulations.[2][13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By internalizing the hazards and diligently applying these multi-layered protective strategies, you can handle this compound with the highest degree of safety and scientific integrity.

References

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Retrosynthesis Analysis

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2-Chloro-3-ethoxypyridine

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